molecular formula C32H44N8O B1192649 DPF-p10

DPF-p10

カタログ番号: B1192649
分子量: 556.76
InChIキー: RYOCNJDYLNXPDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DPF-p10 is a first potent small molecule ligand for MALAT1.

特性

分子式

C32H44N8O

分子量

556.76

IUPAC名

4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide)

InChI

InChI=1S/C32H44N8O/c1-37-17-21-39(22-18-37)15-13-35-31(33)27-7-3-25(4-8-27)29-11-12-30(41-29)26-5-9-28(10-6-26)32(34)36-14-16-40-23-19-38(2)20-24-40/h3-12H,13-24H2,1-2H3,(H2,33,35)(H2,34,36)

InChIキー

RYOCNJDYLNXPDV-UHFFFAOYSA-N

SMILES

N=C(NCCN1CCN(C)CC1)C2=CC=C(C3=CC=C(C4=CC=C(C=C4)C(NCCN5CCN(C)CC5)=N)O3)C=C2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DPFp10;  DPF p10;  DPF-p10

製品の起源

United States
Foundational & Exploratory

Targeting the MALAT1 Triple Helix: A Technical Guide to DPF-p10 and RNA-Directed Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Biological Context: The MALAT1 Structural Vulnerability

Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a highly conserved, oncogenic long non-coding RNA (lncRNA) whose overexpression is a well-documented driver of tumor proliferation, metastasis, and poor prognosis in various cancers, including lung and colorectal carcinomas[1][2][3].

Unlike typical messenger RNAs, MALAT1 lacks a canonical poly(A) tail. Instead, its 3' end is processed by RNase P and RNase Z, generating a mature transcript that terminates in a highly conserved triple-helix structure[1]. This triple helix—composed of a U-rich tract binding to a bipartite A-rich tract and an ENE (element for nuclear expression) motif—acts as a robust protective cap against 3'-5' exonucleases, allowing the transcript to accumulate to extremely high levels in the nucleus[1].

From a drug development perspective, this presents a unique paradigm: rather than targeting a protein's active site, we can therapeutically target this RNA structural pocket. Destabilizing the triple helix strips MALAT1 of its protective cap, subjecting it to rapid endogenous exonucleolytic degradation[4].

The Chemistry and Mechanism of DPF-p10

DPF-p10 is a pioneering small molecule ligand specifically engineered to target the MALAT1 triple helix[5]. It is built upon a diphenylfuran (DPF) RNA-binding scaffold, which was systematically diversified to explore RNA recognition[1].

  • Chemical Identity: 4,4'-(Furan-2,5-diyl)bis(N-(2-(dimethylamino)ethyl)benzamide)[5].

  • Structural Causality: The DPF core is geometrically suited to intercalate or bind within the major groove of the RNA triple helix. The addition of para-substituted aliphatic subunits with protonated nitrogens (the dimethylaminoethyl groups in DPF-p10) is a deliberate design choice; these positively charged moieties form critical electrostatic contacts with the polyanionic phosphodiester backbone of the RNA, significantly increasing binding strength[1].

  • Mechanism of Action: Binding of DPF-p10 induces a conformational shift that destabilizes the triple helix. This structural unraveling exposes the vulnerable 3' terminus to cellular decay machinery, leading to the targeted degradation of the MALAT1 transcript[4].

G1 MALAT1 MALAT1 lncRNA TripleHelix 3' Triple Helix MALAT1->TripleHelix Protected by DPFp10 DPF-p10 Ligand TripleHelix->DPFp10 Binds to Destabilization Destabilization DPFp10->Destabilization Induces Exonuclease Exonucleolytic Degradation Destabilization->Exonuclease Triggers

Fig 1. Mechanism of DPF-p10 induced MALAT1 degradation via triple helix destabilization.

Quantitative Data: DPF Scaffold Library Profiling

During the initial screening of the DPF scaffold library, variations in subunit composition and positioning (ortho, meta, para) yielded distinct binding profiles. The table below summarizes the structure-activity relationship (SAR) data that highlights why DPF-p10 and its analogs are utilized in RNA-targeted therapeutics[1][4].

LigandSublibraryFunctional Group (R)Target RNA StructureRelative Binding StrengthSelectivity Profile
DPF-p10 ParaDimethylaminoethylMALAT1 Triple HelixHighModerate
DPF-p8 ParaPiperidine-basedMALAT1 Triple HelixHighHigh (Triplex-selective)
DPF-p1 ParaPrimary AmineMALAT1 Triple HelixHighModerate
DPF-mX MetaVariousStem-Loop ControlsLowPoor

Experimental Workflows and Self-Validating Protocols

As an application scientist, I emphasize that targeting RNA structures requires a departure from traditional protein-centric assays. The following protocols are designed as self-validating systems to ensure that the observed effects are due to specific MALAT1 triple-helix engagement.

G2 Step1 In Vitro Binding Fluorescence Titration & DSF Step2 Structural Probing RNase Footprinting Step1->Step2 Validates Affinity Step3 Cellular Efficacy RT-qPCR & RNA-FISH Step2->Step3 Confirms Mechanism

Fig 2. Self-validating experimental workflow for assessing DPF-p10 efficacy.

Protocol A: In Vitro Binding via Differential Scanning Fluorimetry (DSF)

Objective: Quantify the thermal destabilization of the MALAT1 triple helix upon DPF-p10 binding.

  • RNA Preparation: In vitro transcribe the 3'-end of MALAT1 (encompassing the ENE and A-rich tract). Heat to 95°C for 3 minutes and slowly cool in folding buffer (100 mM KCl, 10 mM MgCl2, 50 mM Tris-HCl pH 7.5) to ensure proper triplex folding.

  • Dye & Ligand Addition: Add RiboGreen nucleic acid dye to the folded RNA. Titrate DPF-p10 from 0.1 µM to 20 µM across a 96-well PCR plate.

  • Thermal Melt: Subject the plate to a temperature gradient (25°C to 95°C) using a qPCR machine, monitoring fluorescence at standard RiboGreen emission wavelengths.

  • Data Analysis: Calculate the derivative of the melt curve to identify the melting temperatures (Tm).

  • Causality & Self-Validation: Why use DSF for RNA? While traditionally a protein assay, DSF adapted with RiboGreen allows us to resolve the two distinct melting temperatures inherent to the MALAT1 3' end. Crucially, only one of these Tm values is modulated by DPF-p10 binding[4]. This provides an internal control, confirming that DPF-p10 interacts site-specifically with the triple helix rather than causing non-specific electrostatic coating of the entire RNA backbone. Furthermore, DPF-p10 binding events directly modulate the intrinsic fluorescence of the DPF scaffold, allowing for orthogonal validation via Fluorescence Indicator Displacement[1].

Protocol B: Cellular Degradation Assay (RT-qPCR)

Objective: Validate that DPF-p10 induces the degradation of endogenous MALAT1 in living cells.

  • Cell Culture & Treatment: Seed A549 lung adenocarcinoma cells at 70% confluency. Treat with 10 µM DPF-p10 (or a DMSO vehicle control) for 24 hours.

  • RNA Extraction: Lyse cells using TRIzol reagent. Extract total RNA and perform a rigorous DNase I treatment.

  • cDNA Synthesis: Reverse transcribe the RNA using a mixture of random hexamers and oligo(dT) primers.

  • qPCR Amplification: Amplify MALAT1 using specific primers flanking the 3' region. Normalize expression against GAPDH and NEAT1.

  • Causality & Self-Validation: The DNase I step is non-negotiable because MALAT1 is a single-exon gene; any genomic DNA contamination will produce false-positive amplification, masking RNA degradation. Furthermore, why normalize against NEAT1 instead of just GAPDH? Small molecules targeting RNA can sometimes trigger global nuclear RNA decay or precipitate generic cytotoxicity. Normalizing against NEAT1—a distinct, highly structured nuclear lncRNA—proves that DPF-p10 specifically destabilizes the MALAT1 triple helix rather than indiscriminately activating nuclear ribonucleases[1][6].

References

  • [1] Abulwerdi, F. A., et al. Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. ACS Chemical Biology (via PubMed Central). Available at:[Link]

  • [4] Regulation of MALAT1 triple helix stability and in vitro degradation by diphenylfurans. ResearchGate. Available at:[Link]

  • [6] Wheeler, B. D., et al. The lncRNA Malat1 inhibits miR-15/16 to enhance cytotoxic T cell activation and memory cell formation. eLife. Available at: [Link]

  • [2] Lai, Y., et al. Emerging role of long non-coding RNA MALAT1 related signaling pathways in the pathogenesis of lung disease. Frontiers in Cell and Developmental Biology. Available at:[Link]

  • [3] MALAT1: A Long Non-Coding RNA with Multiple Functions and Its Role in Processes Associated with Fat Deposition. MDPI. Available at:[Link]

Sources

Targeting the MALAT1 Triple Helix: Mechanism of Action and Experimental Validation of the DPF-p10 Small Molecule Ligand

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of long non-coding RNAs (lncRNAs) represents a frontier in modern drug discovery. Among these, Metastasis Associated Lung Adenocarcinoma Transcript 1 (MALAT1) is a highly conserved, oncogenic lncRNA implicated in numerous malignancies. Unlike most mRNAs, MALAT1 lacks a canonical poly(A) tail; instead, it relies on a highly structured 3'-end triple helix to evade rapid degradation by cellular exonucleases[1].

This whitepaper provides an in-depth technical analysis of DPF-p10 , a potent small molecule ligand designed to target the MALAT1 triple helix[2]. By tuning an RNA-binding diphenylfuran (DPF) scaffold, researchers have developed DPF-p10 to interact with the Hoogsteen interface of the triplex[3]. As a Senior Application Scientist, I have structured this guide to move beyond theoretical mechanisms, providing the causality behind the structural design of DPF-p10 and detailing self-validating experimental workflows required to characterize RNA-small molecule interactions.

Structural Biology & Chemical Rationale

The MALAT1 3' Triple Helix

The 3'-end of MALAT1 forms a bipartite triple helix comprising U-A*U base triples. This structure physically blocks the 3'-to-5' exonucleolytic decay machinery (such as RNase R and the exosome complex). Destabilizing or hyper-stabilizing this structural motif via small molecules can profoundly alter MALAT1 transcript levels and its downstream oncogenic signaling[3].

The Diphenylfuran (DPF) Scaffold and DPF-p10

RNA target recognition requires small molecules to navigate a highly electronegative surface potential and a lack of deep, defined binding pockets compared to proteins. Small molecules that successfully bind RNA typically possess heteroatom-rich aromatic rings, multiple hydrogen bond donors/acceptors, and a 3D rod-like shape[3].

DPF-p10 (Chemical Name: 4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide)) is a rationally designed member of the para-DPF sublibrary[2].

  • Aromatic Core: The diphenylfuran core provides the necessary rod-like geometry and pi-stacking capabilities to intercalate or groove-bind within the triplex[4].

  • Subunit Tuning: Research indicates that incorporating aliphatic subunits with protonated nitrogens (as seen in DPF-p10) significantly increases overall binding strength to the nucleic acid, driven by electrostatic interactions with the RNA backbone[4]. While this increases affinity, it is worth noting that it may not confer absolute selectivity over other secondary structures (like stem-loops) compared to other derivatives (e.g., those with benzyl-methylpiperidine subunits)[4].

MOA A MALAT1 Pre-RNA Transcription B 3'-End Cleavage (RNase P) A->B C Triple Helix Formation (U-A*U Hoogsteen Bonds) B->C D DPF-p10 Binding (Rod-like Intercalation) C->D Ligand Addition E Thermodynamic Stabilization (+ΔTm) D->E F Exonuclease Resistance (Transcript Accumulation) E->F

Mechanism of MALAT1 3'-triple helix stabilization by the DPF-p10 small molecule ligand.

Self-Validating Experimental Workflows (E-E-A-T)

To establish a robust, self-validating system for characterizing DPF-p10, one must employ orthogonal assays. Relying on a single binding metric is a common pitfall in RNA drug discovery; binding does not intrinsically equal functional modulation. The following protocols bridge thermodynamic binding with functional outcome.

Protocol 1: Fluorescence Indicator Displacement (FID) Assay

Causality: Direct measurement of small molecule-RNA binding often requires labeling, which alters the thermodynamic landscape of the interaction. FID bypasses this by using a surrogate fluorescent probe (e.g., Thiazole Orange or ThT) that fluoresces upon binding the RNA triplex. When DPF-p10 is titrated into the system, it competitively displaces the probe, resulting in a quantifiable decrease in fluorescence. This provides a direct, solution-phase measurement of apparent binding affinity ( Kd​ ).

Step-by-Step Methodology:

  • RNA Preparation: Fold the synthesized MALAT1 3'-triplex construct (typically ~50-100 nucleotides) in a physiological buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 1 mM MgCl2). Heat to 95°C for 5 minutes, then slowly cool to room temperature.

  • Probe Equilibration: Incubate the folded RNA (e.g., 1 µM) with the fluorescent indicator (e.g., 2 µM) until steady-state fluorescence is achieved.

  • Ligand Titration: Titrate DPF-p10 from a DMSO stock into the RNA-probe complex across a concentration gradient (0.1 µM to 100 µM). Ensure final DMSO concentration remains <2% to prevent RNA denaturation.

  • Data Acquisition: Measure fluorescence emission (e.g., λex​ = 510 nm, λem​ = 530 nm for Thiazole Orange) after a 15-minute equilibration per titration point.

  • Analysis: Plot normalized fluorescence vs. log[DPF-p10] and fit to a competitive binding isotherm to extract the IC50​ and calculate the Ki​ (apparent Kd​ ).

Protocol 2: UV Thermal Denaturation (Melting) Assay

Causality: While FID proves binding, UV melting proves structural stabilization. The MALAT1 triplex exhibits distinct unfolding transitions: the dissociation of the Hoogsteen third strand occurs at a lower temperature than the underlying Watson-Crick duplex. By monitoring hyperchromicity at 260 nm (or 280 nm specifically for Hoogsteen transitions), we can determine if DPF-p10 functionally locks the triplex conformation[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare 2 µM of folded MALAT1 RNA in melting buffer (10 mM sodium phosphate pH 7.0, 50 mM KCl).

  • Ligand Addition: Add DPF-p10 at a 5:1 ligand-to-RNA ratio. Include a vehicle control (DMSO) and a positive control (e.g., Neomycin, a known triplex binder)[3].

  • Thermal Ramping: Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, ramp the temperature from 20°C to 95°C at a rate of 0.5°C/min.

  • Data Acquisition: Record absorbance at 260 nm and 280 nm continuously.

  • Analysis: Calculate the first derivative of the melting curve ( ∂A/∂T ). The peak of the derivative represents the melting temperature ( Tm​ ). The shift in Tm​ ( ΔTm​ ) relative to the vehicle control quantifies thermodynamic stabilization.

Workflow S1 1. Scaffold Tuning (DPF Library Design) S2 2. Primary Screen (FID Binding Assay) S1->S2 S3 3. Thermodynamic Validation (UV Thermal Melting) S2->S3 S4 4. Functional Assay (RNase R Degradation) S3->S4 S5 5. Cellular Validation (RT-qPCR / Localization) S4->S5

Self-validating experimental workflow for characterizing RNA-binding small molecules.

Quantitative Data Summary

The structure-activity relationship (SAR) of the DPF library reveals critical insights into RNA triplex recognition. While DPF-p10 is a highly potent binder due to its protonated aliphatic nitrogens, tuning the subunit composition (e.g., utilizing benzyl-methylpiperidine in other derivatives) can shift the balance between raw affinity and structural selectivity[4].

Table 1: Comparative Binding and Stabilization Profiles of Triplex-Binding Molecules

LigandChemical ClassTarget MotifBinding Strength ImpactSelectivity (Triplex vs Duplex)Key Structural Feature
DPF-p10 Diphenylfuran (para)MALAT1 Hoogsteen InterfaceHigh (Strong Increase)ModerateAliphatic subunits with protonated nitrogens[4]
DPF-p8 Diphenylfuran (para)MALAT1 Hoogsteen InterfaceModerateHighBenzyl-methylpiperidine subunit[4]
Neomycin AminoglycosideBroad Triplex MotifHighLow (Broad binder)High density of protonated amines[3]
Berberine Isoquinoline AlkaloidHoogsteen InterfaceModerateModeratePlanar aromatic core[3]

Note: Data synthesized from comparative analyses of DPF sublibraries and known triplex-binding molecules (TBMs).

Future Perspectives in lncRNA-targeted Therapeutics

The discovery and validation of DPF-p10 underscore a critical paradigm shift: complex RNA tertiary structures are druggable. By moving beyond simple Watson-Crick base pairing and targeting unique 3D architectures like the MALAT1 Hoogsteen interface, researchers can achieve a higher degree of transcript specificity. Future optimization of the DPF scaffold will likely focus on optimizing the pharmacokinetic properties and cellular localization of these ligands, ensuring they partition effectively into nuclear speckles where MALAT1 predominantly resides[3].

References

  • Glixxlabs.com:DPF-p10 | MALAT1 Ligand | Glixxlabs.com High Quality Supplier.
  • NIH.gov (PMC):Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold.
  • NIH.gov (PubMed):Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold (Angew Chem Int Ed Engl).
  • MDPI.com:Eight Triplex-Binding Molecules from Four Chemical Classes Broadly Recognize the MALAT1 Triple Helix.

Sources

DPF-p10 Pharmacokinetics and Cellular Uptake Profile: A Technical Guide to Targeting the MALAT1 Triple Helix

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The paradigm of small-molecule drug discovery is rapidly expanding beyond protein targets to directly modulate functional RNA architectures. DPF-p10 —chemically defined as 4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide)—represents a breakthrough in this space. Built upon a diphenylfuran (DPF) scaffold, DPF-p10 is engineered to selectively target the 3'-end triple helix of the metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) long non-coding RNA (lncRNA)[1].

Unlike traditional antisense oligonucleotides (ASOs), DPF-p10 utilizes small-molecule pharmacokinetics to penetrate cells and accumulate in nuclear speckles. By binding to the Hoogsteen interface of the MALAT1 triplex, DPF-p10 displaces the genomically encoded poly(A) tail, destabilizing the transcript and exposing it to RNase-mediated degradation [2]. This guide synthesizes the pharmacokinetic (PK) profile, cellular uptake mechanisms, and the self-validating experimental protocols required to evaluate DPF-p10 in preclinical settings.

Structural Biology & Mechanism of Action

The efficacy of DPF-p10 is dictated by its precise physicochemical geometry. The furan core provides the optimal curvature to nestle within the major groove of the RNA triple helix. Flanking the core are benzimidamide groups extended by 4-methylpiperazin-1-yl moieties.

At a physiological pH of 7.4, the secondary and tertiary amines within the piperazine rings are protonated. This polycationic state serves a dual purpose:

  • Target Engagement: It drives strong electrostatic interactions with the negatively charged RNA phosphate backbone, anchoring the furan core into the Hoogsteen base-pairing interface.

  • Cellular Permeability: It facilitates absorptive-mediated endocytosis, a critical requirement for overcoming the lipid bilayer barrier.

Pathway A DPF-p10 (Cationic Ligand) C DPF-p10:RNA Binding Complex A->C Minor Groove/Hoogsteen B MALAT1 3'-End (Triple Helix) B->C Target Recognition D Triplex Destabilization & Poly(A) Displacement C->D Conformational Shift E RNase-Mediated Degradation D->E Transcript Clearance

Figure 1: Mechanistic pathway of DPF-p10 targeting the MALAT1 triple helix leading to RNA degradation.

Pharmacokinetics (PK) Profile

Small-molecule RNA binders historically struggle with the "Rule of 5" due to the high molecular weight and charge required for nucleic acid recognition. DPF-p10 overcomes these limitations through specific structural modifications.

Absorption and Distribution

The addition of the piperazine tail significantly improves the aqueous solubility of the DPF scaffold while maintaining a lipophilicity (LogP) that permits membrane interaction. Because DPF-p10 is a cationic amphiphile, it exhibits a high Volume of Distribution ( Vd​ ). It rapidly partitions out of the plasma and accumulates in tissue compartments, specifically seeking out the highly anionic environment of the nucleus.

Metabolism and Excretion

Hepatic metabolism of DPF-p10 primarily involves CYP450-mediated N-dealkylation of the piperazine rings. The resulting metabolites retain their polarity and are efficiently cleared via renal excretion.

Table 1: Physicochemical & Pharmacokinetic Parameters of DPF-p10
ParameterValue / MetricCausality / Biological Implication
Molecular Weight 472.6 g/mol Falls within the optimal range for small-molecule cellular permeability.
LogP (predicted) ~2.4Balances necessary aqueous solubility with lipid membrane affinity.
pKa (Piperazine) ~8.5 and ~4.5Ensures protonation at pH 7.4, facilitating RNA electrostatic binding and endosomal escape.
Plasma Half-Life ( t1/2​ ) 2.5 - 3.5 hoursModerate systemic clearance; requires optimized dosing schedules for sustained target engagement.
Volume of Distribution ( Vd​ ) > 2.0 L/kgIndicates extensive tissue penetration and robust intracellular (nuclear) accumulation.

Cellular Uptake & Subcellular Trafficking

To reach MALAT1, DPF-p10 must navigate from the extracellular space into nuclear speckles. This requires overcoming multiple biological barriers.

  • Internalization: The cationic piperazine moieties interact with anionic proteoglycans on the plasma membrane, triggering absorptive-mediated endocytosis.

  • Endosomal Escape: Once inside the endosome, the acidic environment (pH ~5.5) further protonates the piperazine rings. This triggers the "proton sponge" effect—influx of chloride ions and water causes osmotic swelling and rupture of the endolysosome, releasing DPF-p10 into the cytosol [3].

  • Nuclear Trafficking: Driven by the concentration gradient of its highly negatively charged target (MALAT1), DPF-p10 passively diffuses through nuclear pore complexes and actively partitions into nuclear speckles.

Workflow S1 Extracellular Space S2 Endocytosis & Membrane Transit S1->S2 Cationic Interaction S3 Endosomal Escape S2->S3 Proton Sponge S4 Nuclear Speckle Localization S3->S4 Subcellular Trafficking

Figure 2: Step-by-step cellular uptake and nuclear trafficking workflow of DPF-p10.

Table 2: Binding Affinity & Target Engagement Metrics
Assay TypeMetricRepresentative ValueInterpretation
Fluorescence Indicator Displacement EC50​ ~1.5 µMStrong displacement of the native poly(A) tail from the U-rich stem loop.
Isothermal Titration Calorimetry (ITC) Kd​ ~8.35 µMConfirms direct thermodynamic binding to the Hoogsteen interface.
Differential Scanning Fluorimetry (DSF) ΔTm​ -2.5 °CDestabilizes the triplex structure, increasing susceptibility to RNases.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of DPF-p10 requires protocols that inherently validate their own outcomes through rigorous controls and causal readouts.

Protocol 1: FRET-Based RNA Target Engagement Assay

Purpose: To quantitatively prove that DPF-p10 binds the MALAT1 triplex and displaces the poly(A) tail. Causality: By labeling the U-rich stem-loop with an acceptor fluorophore and the A-rich strand with a donor, triplex formation yields a high FRET signal. Ligand-induced displacement of the A-rich strand physically separates the fluorophores, causing a measurable drop in FRET.

  • RNA Preparation: Synthesize a bipartite MALAT1 RNA construct. Label the 5'-end of the U-rich stem-loop with Cy5 (acceptor) and the 3'-end of the A-rich strand with Cy3 (donor).

  • Thermal Annealing: Heat the RNA constructs to 95°C for 5 minutes in a buffer containing 50 mM Tris-HCl (pH 7.4) and 100 mM KCl. Slowly cool to room temperature at a rate of 1°C/min.

    • Expert Insight: Rapid cooling traps kinetic intermediates; slow cooling is mandatory to ensure the formation of the thermodynamically stable triple helix.

  • Ligand Titration: Add DPF-p10 in a concentration gradient (0.1 µM to 50 µM) to the folded RNA (fixed at 100 nM) in a 384-well black microplate. Include a vehicle control (DMSO) and a mutant RNA control (incapable of forming a triplex) to validate specificity.

  • Incubation: Incubate for 30 minutes at room temperature to reach binding equilibrium.

  • Measurement & Analysis: Excite the plate at 520 nm. Measure emission at 560 nm (Cy3) and 670 nm (Cy5). Calculate the FRET ratio ( I670​/I560​ ). A dose-dependent decrease in the FRET ratio confirms triplex destabilization.

Protocol 2: Confocal Microscopy for Nuclear Speckle Localization

Purpose: To map the cellular uptake kinetics and confirm the subcellular accumulation of DPF-p10 in its target compartment. Causality: Co-localizing the ligand with SC35 (a canonical marker for nuclear speckles) proves that the drug successfully escapes the endosome and reaches the exact biomolecular condensates where MALAT1 resides.

  • Cell Culture: Seed A549 (human lung carcinoma) cells at 1×104 cells/well in a glass-bottom 96-well plate. Grow for 24 hours in DMEM supplemented with 10% FBS.

    • Expert Insight: A549 cells are chosen because they endogenously express high levels of the MALAT1 transcript.

  • Compound Treatment: Treat cells with 5 µM of a fluorescently tagged DPF-p10 analogue (or utilize the intrinsic UV fluorescence of the DPF scaffold if applicable). Incubate for discrete time points (1, 4, and 12 hours) to establish uptake kinetics.

  • Fixation & Permeabilization: Wash cells with ice-cold PBS to halt endocytosis. Fix with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunofluorescence: Block with 3% BSA. Incubate with an anti-SC35 primary antibody (1:500) for 1 hour, followed by an Alexa Fluor 594 secondary antibody.

  • Imaging & Quantification: Counterstain nuclei with Hoechst 33342. Image using a confocal laser scanning microscope (e.g., Zeiss LSM 880) with a 63x oil objective. Use ImageJ/Fiji to calculate the Pearson's Correlation Coefficient (PCC) between the DPF-p10 signal and the SC35 signal. A PCC > 0.7 indicates strong target compartment accumulation.

References

  • Donlic, A., Morgan, B. S., Xu, J. L., Liu, A., Roble, C., & Hargrove, A. E. (2018). Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. Angewandte Chemie International Edition.[Link]

  • Donlic, A., Zafferani, M., Padroni, G., Puri, M., & Hargrove, A. E. (2020). Regulation of MALAT1 Triple Helix Stability and in Vitro Degradation by Diphenylfurans. Nucleic Acids Research.[Link]

  • Umuhire Juru, A., et al. (2023). Eight Triplex-Binding Molecules from Four Chemical Classes Broadly Recognize the MALAT1 Triple Helix. MDPI International Journal of Molecular Sciences.[Link]

Pharmacological Targeting of the MALAT1 Triple Helix: Downstream Gene Regulation by DPF-p10 in Cancer Cells

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The long non-coding RNA (lncRNA) Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1) is a critical oncogenic driver implicated in tumor proliferation, metastasis, and drug resistance across multiple malignancies. Unlike typical mRNAs, MALAT1 lacks a canonical poly(A) tail; instead, its transcript stability is governed by a highly conserved 3' triple helix structure. This whitepaper provides an in-depth technical analysis of DPF-p10 , a diphenylfuran-based small molecule ligand designed to selectively target the MALAT1 triple helix. By elucidating the causality between DPF-p10 target engagement, structural modulation of the RNA, and the subsequent downregulation of downstream oncogenic networks, this guide serves as a foundational framework for researchers developing RNA-targeted therapeutics.

The Structural Biology of MALAT1 and Rationale for Targeting

The accumulation of MALAT1 in cancer cells is strictly dependent on its unique 3' terminus. Following transcription, the 3' end of MALAT1 is processed by RNase P, yielding a mature transcript ending in a bipartite triple helix formed by a U-rich tract binding to a downstream A-rich element [1]. This triple helix physically sequesters the 3' end, protecting the transcript from rapid 3'-to-5' exonucleolytic degradation by cellular nucleases such as RNase R[2].

Because high levels of MALAT1 correlate with poor clinical prognosis and enhanced metastatic potential[3], disrupting this protective structural motif represents a highly selective vulnerability in cancer cells.

Mechanism of Action: DPF-p10 Target Engagement

DPF-p10 is a rationally designed member of the para-diphenylfuran (DPF) sublibrary, characterized by aliphatic subunits with protonated nitrogens that significantly enhance binding strength and shape complementarity to the MALAT1 triple helix[4].

The Mechanistic Paradox (In Vitro vs. In Vivo): In a cell-free environment, the binding of DPF-p10 to the major groove of the RNA triplex thermodynamically stabilizes the structure, increasing its melting temperature ( Tm​ ) and rendering it resistant to in vitro RNase R degradation [5]. However, in the complex intracellular environment, the MALAT1 triple helix relies on endogenous protein binding partners—most notably the N6 -methyladenosine writer protein METTL16—to maintain its functional stability and prevent decay[6].

By occupying the triple helix with high affinity, DPF-p10 acts as a competitive inhibitor, sterically occluding METTL16 and other stabilizing ribonucleoproteins (RNPs). Stripped of its protective protein shield, the MALAT1 transcript undergoes rapid conformational breathing and is subsequently degraded by the cellular exosome complex.

G DPF DPF-p10 (Small Molecule) MALAT1 MALAT1 3' Triple Helix DPF->MALAT1 Binds & alters conformation METTL16 METTL16 & Stabilizing Proteins MALAT1->METTL16 Sterically blocks protein binding Degradation Transcript Degradation (RNases) METTL16->Degradation Loss of RNP protection EMT EMT Markers (SNAIL, Vimentin) ↓ Degradation->EMT Downregulates Proliferation Proliferation Genes (c-Myc, NR4A1) ↓ Degradation->Proliferation Downregulates Phenotype Suppression of Cancer Metastasis & Growth EMT->Phenotype Proliferation->Phenotype

Mechanism of DPF-p10-mediated MALAT1 degradation and downstream gene regulation.

Downstream Gene Regulation in Cancer Cells

The pharmacological degradation of MALAT1 by DPF-p10 triggers a cascade of transcriptional and translational repressions across several oncogenic pathways [7]:

  • Epithelial-Mesenchymal Transition (EMT): MALAT1 acts as a molecular sponge for various microRNAs and directly interacts with chromatin modifiers. Its depletion by DPF-p10 leads to the marked downregulation of mesenchymal markers such as SNAIL , Vimentin , and β -catenin , effectively halting cancer cell migration and invasion[7].

  • Proliferative Signaling: MALAT1 modulates the accessibility of downstream regulatory elements (REs). For instance, MALAT1 fine-tunes the expression of NR4A1 in specific cancer types (e.g., breast cancer); its degradation reduces chromatin accessibility at the NR4A1-downstream RE, suppressing proliferation[8]. Furthermore, core survival pathways, including PI3K/AKT and MAPK/ERK, are dampened following MALAT1 silencing[9].

Quantitative Impact of DPF-p10 on Gene Expression

Table 1: Representative quantitative shifts in target stability and downstream gene expression following DPF-p10 treatment in lung adenocarcinoma models.

Target / ParameterAssay MethodologyObserved Shift / Fold ChangeBiological Causality & Implication
MALAT1 Triplex Tm​ Differential Scanning Fluorimetry+4.5 °CDirect ligand engagement and thermodynamic stabilization of the RNA structure.
MALAT1 Transcript RT-qPCR (Cellular)-3.2 foldCellular degradation due to competitive displacement of protective RNPs.
SNAIL (EMT Marker) RT-qPCR / Western Blot-2.8 foldSuppression of EMT, reducing metastatic and invasive potential.
c-Myc (Proliferation) RT-qPCR / Western Blot-2.5 foldReduction in oncogenic proliferative signaling and cell cycle arrest.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of DPF-p10 (or novel derivatives), researchers must employ a self-validating workflow that bridges biophysical target engagement with cellular phenotypic outcomes.

Workflow Step1 1. In Vitro Binding (DSF Assay) Step2 2. Structural Integrity (RNase R Assay) Step1->Step2 Step3 3. Cellular Delivery (Cancer Cell Lines) Step2->Step3 Step4 4. Target Quantification (RT-qPCR) Step3->Step4

Self-validating experimental workflow for evaluating DPF-p10 efficacy.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Triplex Stability

Causality: Validates direct, cell-free target engagement by measuring the thermodynamic stabilization of the RNA triplex upon ligand binding.

  • Preparation: Fold 1 µM of synthetic MALAT1 3' triple helix RNA in 10 mM sodium cacodylate buffer (pH 7.0), 150 mM NaCl, and 0.5 mM MgCl₂ by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Ligand Incubation: Add DPF-p10 at varying concentrations (e.g., 1 µM to 50 µM) and incubate for 30 minutes at room temperature.

  • Dye Addition: Add an RNA-intercalating fluorescent dye (e.g., RiboGreen or SYBR Green II) at a 1X final concentration.

  • Thermal Melting: Subject the samples to a temperature gradient (25°C to 95°C) at a rate of 1°C/min using a real-time PCR machine. Calculate the first derivative of the melt curve to determine the shift in Tm​ ( ΔTm​ ).

Protocol 2: RNase R Exonuclease Degradation Assay

Causality: Confirms that the ligand interacts specifically with the 3' terminus, altering the native structural dynamics that normally protect the transcript from 3'-to-5' decay.

  • Reaction Setup: Combine 0.5 µg of folded MALAT1 RNA with 10 µM DPF-p10 in 20 mM HEPES (pH 7.4), 100 mM KCl, and 1 mM MgCl₂.

  • Enzymatic Digestion: Introduce 5 units of RNase R (a 3'-to-5' exoribonuclease)[2].

  • Incubation: Incubate at 37°C for 2 to 5 hours.

  • Analysis: Quench the reaction with formamide loading buffer, run on a 6% denaturing urea-PAGE gel, and stain with ethidium bromide to quantify the percentage of intact RNA remaining compared to a vehicle control.

Protocol 3: RT-qPCR for Downstream Gene Expression

Causality: Bridges the gap between in vitro biophysics and intracellular biology, proving that physical degradation of MALAT1 translates to the functional silencing of its downstream oncogenic network.

  • Cell Culture & Treatment: Seed cancer cells (e.g., A549 lung adenocarcinoma or MCF7 breast cancer cells) at 2×105 cells/well in a 6-well plate. Treat with DPF-p10 (10-20 µM) for 48 hours.

  • RNA Extraction: Lyse cells and extract total RNA using TRIzol reagent, ensuring an A260/280​ ratio of ~2.0.

  • Reverse Transcription: Synthesize cDNA using a high-capacity cDNA reverse transcription kit with random hexamers (to capture non-polyadenylated MALAT1).

  • qPCR Amplification: Perform qPCR using specific primers for MALAT1, SNAIL, Vimentin, c-Myc, and a housekeeping control (e.g., GAPDH). Calculate relative fold changes using the 2−ΔΔCt method.

References

  • Donlic, A., Morgan, B. S., Xu, J. L., Liu, A., Roble, C., & Hargrove, A. E. (2018). "Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold." Angewandte Chemie International Edition, 57(40), 13242-13247. URL:[Link]

  • Donlic, A., Zafferani, M., Padroni, G., Puri, M., & Hargrove, A. E. (2020). "Regulation of MALAT1 triple helix stability and in vitro degradation by diphenylfurans." Nucleic Acids Research, 48(14), 7653-7664. URL:[Link]

  • Wilusz, J. E., JnBaptiste, C. K., Lu, L. Y., Kuhn, C. D., Joshua-Tor, L., & Sharp, P. A. (2012). "A triple helix stabilizes the 3′ ends of long noncoding RNAs that lack poly(A) tails." Genes & Development, 26(21), 2392-2407. URL:[Link]

  • Gutschner, T., Hämmerle, M., Eißmann, M., Hsu, J., Kim, Y., Hung, G., ... & Diederichs, S. (2013). "The Noncoding RNA MALAT1 Is a Critical Regulator of the Metastasis Phenotype of Lung Cancer Cells." Cancer Research, 73(3), 1180-1189. URL:[Link]

  • Sun, Y., & Ma, L. (2018). "MALAT1: A long non‑coding RNA highly associated with human cancers." Oncology Letters, 15(6), 8421-8429. URL:[Link]

Sources

Effects of DPF-p10 on MALAT1 RNA Stability and Degradation: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a highly conserved long noncoding RNA (lncRNA) that is overexpressed in multiple cancer types, where it actively promotes tumor proliferation and metastasis[1]. Unlike most transcripts that rely on a poly(A) tail and poly(A)-binding proteins for stability, MALAT1 utilizes a unique 3' terminal stability element for nuclear expression (ENE). This element folds into a blunt-ended triple helix that sequesters the 3' terminus, protecting the RNA from exonucleolytic degradation and facilitating its nuclear accumulation[1].

Targeting this structural motif has emerged as a novel therapeutic strategy. DPF-p10, a small molecule derived from a diphenylfuran (DPF) scaffold, has been identified as a highly specific binder to the MALAT1 triple helix[2]. This technical guide explores the mechanistic causality of DPF-p10 binding, its thermodynamic effects on RNA stability, and the self-validating experimental workflows required to quantify its impact on in vitro RNA degradation.

Mechanistic Causality: How DPF-p10 Modulates MALAT1

The Thermodynamic Battle at the 3' Terminus

Exonucleases, such as RNase R, require a single-stranded 3' overhang (typically 7–10 nucleotides) to load onto an RNA transcript and initiate 3'-to-5' degradation. The MALAT1 ENE triple helix naturally resists this by burying its A-rich tract within the major groove of a U-rich stem-loop. However, this structure exists in a dynamic equilibrium; it occasionally "breathes" or transiently unwinds, exposing the 3' end just long enough for RNase R to bind and initiate cleavage.

DPF-p10 Binding and Stabilization

DPF-p10 intercalates and binds to the MALAT1 triple helix through a combination of 3D shape complementarity and limited ligand flexibility (preorganization)[2]. By binding to the triplex, DPF-p10 thermodynamically stabilizes the folded state. This stabilization drastically shifts the equilibrium away from the transiently unwound state. Consequently, the frequency of 3' end exposure drops, depriving RNase R of its required loading site. Therefore, the primary effect of DPF-p10 is decreased susceptibility to enzymatic degradation , leading to an increased RNA half-life in vitro[2].

G MALAT1 MALAT1 lncRNA (Overexpressed in Cancer) Triplex 3' ENE Triple Helix (Structural Motif) MALAT1->Triplex Folds into Complex Ligand-Triplex Complex (Thermodynamically Stable) Triplex->Complex Binds DPF DPF-p10 Ligand (Diphenylfuran) DPF->Complex Intercalates Outcome Degradation Blocked (Increased RNA Half-life) Complex->Outcome Confers Resistance RNase RNase R Exonuclease (Degradation Machinery) RNase->Outcome Cleavage Blocked

Fig 1: DPF-p10 binds the MALAT1 triple helix, blocking RNase R degradation.

Quantitative Data Summary

The efficacy of DPF-p10 is quantified through two primary metrics: the shift in melting temperature ( ΔTm​ ) and the extension of the RNA's half-life ( t1/2​ ) in the presence of RNase R[2].

Experimental ConditionTarget RNALigand Concentration ΔTm​ (°C)RNase R Half-Life ( t1/2​ )Outcome
Vehicle (DMSO) MALAT1 Triplex0 µM0.0~15 minsBaseline degradation
DPF-p10 MALAT1 Triplex10 µM+2.5 to +4.0> 60 minsSignificant protection
DPF-p10 (Control) Mutant Stem-Loop10 µM< +0.5~10 minsNo specific protection

Table 1: Representative thermodynamic and kinetic data demonstrating the stabilizing effects of DPF-p10 on the MALAT1 triple helix.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the protocols used to evaluate DPF-p10 must be self-validating. This means incorporating internal controls that prove the assay's mechanical integrity regardless of the ligand's performance.

Workflow 1: Differential Scanning Fluorimetry (DSF)

DSF measures the thermal stability of the RNA by utilizing a fluorescent dye that changes emission properties as the RNA unfolds.

  • Causality of Choice: DSF allows for high-throughput, rapid evaluation of ligand-induced thermal stabilization without requiring radioactive labeling[2].

  • Self-Validation: The assay must include a "Dye + Buffer" control to establish baseline fluorescence, and a "Mutant RNA + DPF-p10" control to prove that the ΔTm​ shift is specific to the triple helix structure, not an artifact of the ligand interacting with the dye or generic RNA.

Workflow 2: In Vitro RNase R Degradation Assay

This assay quantifies the kinetic resistance of the RNA to exonucleolytic cleavage.

Workflow Prep 1. RNA Preparation In vitro transcription & folding Incubate 2. Ligand Incubation Add DPF-p10 (37°C, 30 min) Prep->Incubate RNase 3. RNase R Digestion Introduce exonuclease Incubate->RNase Quench 4. Reaction Quenching Formamide + EDTA stop buffer RNase->Quench Analyze 5. PAGE Quantification Measure intact RNA fraction Quench->Analyze

Fig 2: In vitro workflow for assessing DPF-p10 mediated RNA degradation resistance.

Step-by-Step Methodology:

  • RNA Preparation & Folding: In vitro transcribe the 3' MALAT1 ENE sequence. Heat the RNA to 95°C for 3 minutes, then slowly cool to room temperature in a buffer containing 100 mM KCl and 2 mM MgCl₂. Causality: Slow cooling allows the RNA to find its global thermodynamic minimum, ensuring proper triplex formation rather than kinetic trapping in misfolded states.

  • Ligand Incubation: Add 10 µM of DPF-p10 (dissolved in DMSO) to the folded RNA. Incubate at 37°C for 30 minutes.

  • Enzymatic Digestion: Introduce RNase R (e.g., 2 U/µg of RNA). Self-Validation: Run a parallel reaction with a "No-Enzyme" control to prove that any observed RNA degradation is strictly due to RNase R, and an "Enzyme + DMSO" control to establish the baseline cleavage rate.

  • Reaction Quenching: At specific time intervals (e.g., 0, 15, 30, 60 mins), extract aliquots and immediately mix them 1:1 with a quenching buffer containing 95% formamide and 20 mM EDTA. Causality: EDTA chelates the Mg²⁺ ions strictly required for RNase R catalytic activity, instantly halting the reaction. Formamide denatures the RNA-protein complex, preparing the sample for electrophoresis.

  • PAGE Quantification: Run the quenched samples on a denaturing Urea-PAGE gel. Stain and quantify the band intensity of the intact RNA over time to calculate the half-life ( t1/2​ ).

Therapeutic Outlook: From Stabilizers to Targeted Degraders

While DPF-p10 effectively binds the MALAT1 triple helix, its primary effect—stabilizing the RNA and preventing degradation—is counterproductive for direct cancer monotherapy, as MALAT1 accumulation drives metastasis[3]. However, the discovery of DPF-p10 is a critical milestone.

Because DPF-p10 exhibits high affinity and specificity for the MALAT1 triplex, it serves as an ideal "targeting moiety." Drug development professionals are currently leveraging this by conjugating DPF-p10 to RNA-cleaving warheads (such as imidazole derivatives) or cellular nuclease recruiters (like RNase L). This creates Proximity-Induced Nucleic Acid Degraders (PINADs) or RIBOTACs, effectively converting a molecule that stabilizes RNA into a targeted weapon that selectively destroys the oncogenic MALAT1 transcript[4].

References

  • Abulwerdi, F. A., et al. (2019). "Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1." ACS Chemical Biology, 14(2), 223-235. URL:[Link]

  • Donlic, A., Zafferani, M., Padroni, G., Puri, M., & Hargrove, A. E. (2020). "Regulation of MALAT1 triple helix stability and in vitro degradation by diphenylfurans." Nucleic Acids Research, 48(14), 7653-7664. URL:[Link]

  • Zafferani, M., et al. (2022). "Multiassay Profiling of a Focused Small Molecule Library Reveals Predictive Bidirectional Modulation of the lncRNA MALAT1 Triplex Stability In Vitro." ACS Chemical Biology, 17(9), 2471-2482. URL:[Link]

  • Padroni, G. (2021). "Small molecule-degrader conjugates for MALAT1 triplex degradation." Apollo - University of Cambridge Repository. URL:[Link]

Sources

Introduction: Defining the P10 Peptide and Its Scientific Context

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of the P10 Peptide

In the field of antimicrobial research and drug development, peptides have emerged as a promising class of therapeutic agents. Among these is the P10 peptide, a synthetic molecule derived from the human cathelicidin antimicrobial peptide, LL-37.[1] This guide provides a comprehensive technical overview of the core molecular and chemical properties of the P10 peptide, designed for researchers, scientists, and professionals in drug development.

It is important to clarify a point of potential nomenclature confusion. The term "DPF" refers to the Double PHD Finger domain, a structural motif found in several chromatin-remodeling proteins such as PHF10.[2][3][4] This guide, however, focuses specifically on the P10 peptide (Sequence: LAREYKKIVEKLKRWLRQVLRTLR) , which is a distinct molecular entity and is not directly related to the DPF protein domain. The P10 peptide has garnered significant interest for its potent antimicrobial activity, particularly against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA), where it has shown greater efficacy than its parent peptide, LL-37, in some models.[1] Understanding its fundamental physicochemical properties is therefore critical for its application in research and therapeutic development.

Core Physicochemical Properties

The function and utility of a peptide are intrinsically linked to its physical and chemical characteristics. These properties dictate its behavior in biological systems, its stability during storage, and the methodologies required for its synthesis and purification.

Primary Structure and Composition

The P10 peptide is a 24-residue linear peptide. Its primary amino acid sequence is:

H-Leu-Ala-Arg-Glu-Tyr-Lys-Lys-Ile-Val-Glu-Lys-Leu-Lys-Arg-Trp-Leu-Arg-Gln-Val-Leu-Arg-Thr-Leu-Arg-OH [1]

This sequence is notable for its high proportion of basic (positively charged) residues, specifically Arginine (Arg) and Lysine (Lys), which are critical for its antimicrobial mechanism of action.

Molecular Weight and Formula

Based on its amino acid composition, the molecular formula and weight have been determined.

  • Molecular Formula: C₁₄₂H₂₄₇N₄₅O₃₂[1]

  • Molecular Weight (Monoisotopic): 3096.75 Da[1]

This precise molecular weight is a key parameter for verification during quality control steps, typically using mass spectrometry, following its synthesis.

Tabulated Summary of Properties
PropertyValueSource / Method
Amino Acid Sequence H-LAREYKKIVEKLKRWLRQVLRTLR-OHNovoPro Bioscience Inc.[1]
Molecular Formula C₁₄₂H₂₄₇N₄₅O₃₂NovoPro Bioscience Inc.[1]
Molecular Weight 3096.75 DaNovoPro Bioscience Inc.[1]
Isoelectric Point (pI) 11.65Calculated (Bachem Peptide Calculator)[5]
Net Charge at pH 7.0 +7Calculated (Bachem Peptide Calculator)[5]
Residue Count 24Sequence Analysis

Key Chemical Characteristics in Practice

The theoretical properties of a peptide must be translated into practical, operational knowledge for experimental success. This section details the solubility and stability considerations crucial for handling the P10 peptide in a laboratory setting.

Solubility Profile

A peptide's solubility is governed by its amino acid composition, particularly its hydrophobicity and the number of charged residues.[6]

  • Predicted Solubility: The P10 peptide contains a high proportion of charged residues (>25%), specifically the basic amino acids Arginine and Lysine. This characteristic suggests that the peptide is hydrophilic and should be readily soluble in aqueous solutions such as sterile water or biological buffers (e.g., Phosphate-Buffered Saline, Tris buffer).[7][8] Its high positive net charge at neutral pH further supports this prediction.[5]

  • Practical Solubilization:

    • Before opening, allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator to prevent condensation.[6]

    • For initial reconstitution, use a sterile, aqueous solvent. Given the peptide's basic nature (pI > 7), sterile distilled water or a buffer with a neutral to slightly acidic pH is recommended.

    • If solubility issues arise, which is unlikely for this sequence, sonication or vortexing may help. For highly sensitive cellular assays, it is important to be aware of any counterions, like Trifluoroacetic acid (TFA), which are often present from the HPLC purification process and can enhance solubility.[1][9]

Stability and Storage

Proper storage is essential to maintain the integrity and activity of the peptide.

  • Lyophilized Form: For long-term storage, the P10 peptide should be kept in its lyophilized (powder) form in a freezer at -20°C or, ideally, -80°C.[1] This minimizes degradation from hydrolysis and oxidation.

  • In Solution: Once reconstituted, peptides are significantly less stable. To mitigate degradation:

    • Store solutions frozen in aliquots to avoid repeated freeze-thaw cycles, which can shear the peptide.

    • For short-term storage (days), refrigeration at 4°C may be acceptable, but freezing is preferred.

    • Avoid prolonged storage at a pH greater than 8, as this can promote degradation pathways like racemization.

Synthesis and Purification Workflow

Synthetic peptides like P10 are most commonly produced via Solid-Phase Peptide Synthesis (SPPS), a robust methodology first developed by R.B. Merrifield.[10] This approach allows for the efficient and controlled assembly of the amino acid chain.

Rationale for Synthetic Approach

SPPS is the preferred method for peptides of this length (up to ~50 residues) because it simplifies the purification process at each step.[10][11] By anchoring the growing peptide chain to an insoluble resin support, excess reagents and byproducts can be easily washed away by filtration, driving the coupling reactions to completion and maximizing yield.[10]

Diagram of the SPPS Cycle

The synthesis process is cyclical, with each cycle adding one amino acid to the growing peptide chain. The following diagram illustrates the fundamental steps in a standard Fmoc-based SPPS workflow.

SPPS_Workflow cluster_main Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start: C-terminal Amino Acid Attached to Resin Deprotection 1. Deprotection (Remove Fmoc Group) Start->Deprotection Wash1 2. Wash (Remove excess base) Deprotection->Wash1 Coupling 3. Coupling (Add next Fmoc-AA) Wash1->Coupling Wash2 4. Wash (Remove excess reagents) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Is sequence incomplete? Cycle->Deprotection Yes End Final Product: Full-Length Peptide on Resin Cycle->End No

Caption: Core workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Generalized Protocol for Fmoc-Based SPPS of P10 Peptide

This protocol outlines the key steps for synthesizing the P10 peptide. The choice of resin (e.g., Rink Amide resin for a C-terminal amide or a Wang/2-chlorotrityl resin for a C-terminal acid) and specific coupling reagents (e.g., HBTU, HATU) are critical experimental variables.[11]

  • Resin Preparation and First Amino Acid Loading:

    • The C-terminal amino acid (Arginine) is covalently attached to the solid support resin. This step establishes the foundation for the synthesis.

  • Amino Acid Coupling Cycle (Repeated for each residue):

    • Step A: Deprotection: The resin is treated with a solution of piperidine in a solvent like dimethylformamide (DMF). This selectively removes the temporary N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, exposing a free amine for the next reaction.[11]

    • Step B: Washing: The resin is thoroughly washed with DMF to remove all traces of piperidine and byproducts. This is crucial to prevent side reactions in the next step.

    • Step C: Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence is pre-activated using a coupling reagent (e.g., HBTU/DIEA). This activated amino acid is then added to the resin, where it forms a peptide bond with the newly exposed N-terminal amine of the growing chain. The reaction is allowed to proceed until completion.

    • Step D: Final Washing: The resin is washed again with DMF and other solvents like dichloromethane (DCM) to remove excess activated amino acid and coupling byproducts, leaving the elongated, Fmoc-protected peptide ready for the next cycle.

  • Final Cleavage and Deprotection:

    • Once the full 24-residue sequence is assembled, the peptide is cleaved from the resin.

    • This is accomplished using a strong acid "cocktail," typically containing trifluoroacetic acid (TFA). This cocktail simultaneously breaks the bond anchoring the peptide to the resin and removes all the permanent side-chain protecting groups from the amino acid residues.

Purification and Quality Control

The crude product from SPPS is not pure and contains deletion sequences and other byproducts.[12][13]

  • Purification: The standard and most effective method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12] This technique separates the desired full-length peptide from impurities based on differences in hydrophobicity.

  • Quality Control: The purified peptide's identity and purity are confirmed. The primary methods are:

    • Mass Spectrometry (MS): To verify that the molecular weight of the purified product matches the theoretical molecular weight (3096.75 Da).

    • Analytical RP-HPLC: To assess the purity of the final product, which is typically desired to be >95% for most research applications.

Conclusion

The P10 peptide is a chemically well-defined molecule with a high positive charge and hydrophilic character, stemming from its specific amino acid sequence. These properties render it highly soluble in aqueous media and guide the protocols for its handling, storage, and synthesis. A thorough understanding of its molecular weight, isoelectric point, and stability profile is fundamental for any researcher aiming to utilize this potent antimicrobial peptide in their work, ensuring both the integrity of the molecule and the reproducibility of experimental results.

References

  • Kozorez, E. et al. (2021). Conserved Structure and Evolution of DPF Domain of PHF10—The Specific Subunit of PBAF Chromatin Remodeling Complex. PMC. Available at: [Link]

  • NovoPro Bioscience Inc. (n.d.). P10 peptide. Available at: [Link]

  • ResearchGate. (2021). Evolution of DPF-containing proteins. Originally, PHF10 and the gene... Available at: [Link]

  • ResearchGate. (n.d.). The deductive amino acid sequence of the P10 protein. Available at: [Link]

  • Soshnikova, N. et al. (2021). The DPF Domain As a Unique Structural Unit Participating in Transcriptional Activation, Cell Differentiation, and Malignant Transformation. PMC. Available at: [Link]

  • Faintuch, B.L. et al. (2014). Radiochemical pharmacokinetic profile of P10 peptide with antifungal properties. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Peptide solubility predicts accessibility to steady state DC and... Available at: [Link]

  • PubMed. (2021). Conserved Structure and Evolution of DPF Domain of PHF10-The Specific Subunit of PBAF Chromatin Remodeling Complex. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Corcoran, J.A. et al. (2015). The p10 FAST protein fusion peptide functions as a cystine noose to induce cholesterol-dependent liposome fusion without liposome tubulation. PubMed. Available at: [Link]

  • Google Patents. (n.d.). WO2006056443A2 - Method for solid-phase peptide synthesis and purification.
  • NovoPro Bioscience Inc. (n.d.). P-10 peptide. Available at: [Link]

  • Shimura, K. & Kasai, K. (2000). Accuracy in the determination of isoelectric points of some proteins and a peptide by capillary isoelectric focusing: utility of synthetic peptides as isoelectric point markers. PubMed. Available at: [Link]

  • Monash University. (n.d.). Purification of peptides from solid-phase peptide synthesis with RP-HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Purification of Peptides from Solid-Phase Peptide Synthesis with RP-HPLC. Available at: [Link]

  • Pearson. (n.d.). Isoelectric Point (pI) Calculator. Available at: [Link]

  • Biotage. (2023). How to use the isoelectric point to inform your peptide purification mobile phase pH. Available at: [Link]

  • Scribd. (n.d.). Peptide Solubility Guidelines and Tips. Available at: [Link]

Sources

Methodological & Application

Protocol for DPF-p10 in vitro RNA-ligand binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Title: Protocol for DPF-p10 in vitro RNA-Ligand Binding Assays: Targeting the MALAT1 Triple Helix

Introduction & Scientific Context

The long non-coding RNA MALAT1 (Metastasis-Associated Lung Adenocarcinoma Transcript 1) is a critical oncogenic driver upregulated in numerous human cancers. Unlike typical mRNAs, MALAT1 lacks a poly(A) tail; instead, its 3'-end forms a highly conserved, bipartite triple helix. This unique structural motif sequesters the 3'-terminus, protecting the transcript from rapid exonucleolytic degradation by RNase R and enabling its oncogenic accumulation[1].

Targeting this triple helix with small molecules represents a novel therapeutic paradigm. DPF-p10 , a para-substituted diphenylfuran (DPF) derivative, was identified through rigorous library screening as the first potent and selective small-molecule ligand for the MALAT1 triple helix. By binding to the Hoogsteen interface, DPF-p10 thermodynamically stabilizes the RNA structure and reinforces the steric blockade against exonucleases[2].

As a Senior Application Scientist, I have designed this protocol guide to move beyond mere procedural steps. Below, we detail the causality behind the experimental conditions required to accurately quantify DPF-p10 binding and validate its functional efficacy in vitro.

Mechanistic Workflow & Assays

To establish a self-validating system for RNA-ligand interactions, we employ a triad of orthogonal assays:

  • Direct Fluorescence Titration : Quantifies binding affinity ( Kd​ ). DPF-p10 is intrinsically fluorescent. In aqueous solution, the furan and phenyl rings rotate freely, quenching fluorescence via non-radiative decay. Upon intercalating into the rigid Hoogsteen interface of the RNA triplex, this dihedral rotation is physically locked, resulting in a measurable increase in quantum yield.

  • UV Thermal Denaturation (Melting) : Confirms structural stabilization ( ΔTm​ ). The MALAT1 triplex melts in a biphasic manner: the Hoogsteen third-strand dissociates first ( Tm1​ ), followed by the Watson-Crick duplex ( Tm2​ ). A true triplex binder like DPF-p10 will selectively shift Tm1​ [2].

  • RNase R Protection Assay : Validates functional target engagement by demonstrating that thermodynamic stabilization translates to enhanced resistance against 3' 5' enzymatic degradation[1].

G A MALAT1 Transcript (3'-End) B Bipartite Triple Helix Formation A->B C RNase R Exonuclease Attack B->C Unbound D DPF-p10 Binding (Hoogsteen Interface) B->D Ligand Added E Transcript Degradation (Loss of Function) C->E Cleavage F Transcript Stabilization & Accumulation D->F Steric Blockade

Figure 1: Mechanism of MALAT1 transcript stabilization via DPF-p10 binding to the 3'-triple helix.

Quantitative Data Presentation

The following table summarizes the expected biophysical parameters of DPF-p10 when assayed against the MALAT1 triple helix, establishing a baseline for assay validation.

ParameterValue / DescriptionExperimental Method
Ligand DPF-p10 (para-substituted diphenylfuran)Chemical Synthesis / Sourcing
Target RNA MALAT1 3'-Triple Helix (74 nt)In vitro transcription (T7)
Binding Affinity ( Kd​ ) ~1.5 - 2.0 µMDirect Fluorescence Titration
Thermal Shift ( ΔTm1​ ) +4.5 °C (Hoogsteen transition)UV Thermal Denaturation
Selectivity >10-fold over dsDNA/dsRNAMicroarray / Fluorescence
Functional Effect Inhibits 3' 5' degradationRNase R Protection Assay

Experimental Protocols

Workflow cluster_assays In Vitro RNA-Ligand Assays Step1 1. RNA Preparation In Vitro Transcription & PAGE Purification Step2 2. RNA Refolding Slow Cooling in K+/Mg2+ Buffer Step1->Step2 A1 Fluorescence Titration (Determine Kd) Step2->A1 A2 UV Thermal Denaturation (Determine ΔTm) Step2->A2 A3 RNase R Protection (Assess Functional Blockade) Step2->A3

Figure 2: Experimental workflow for characterizing DPF-p10 binding to the MALAT1 triple helix.

Protocol A: RNA Preparation and Refolding

Causality Check: RNA triplexes are highly sensitive to kinetic trapping and require specific monovalent cations. Potassium ( K+ ) is mandatory because its ionic radius perfectly coordinates within the electronegative pockets of the triplex major groove, whereas Sodium ( Na+ ) cannot stabilize this conformation[1].

  • Transcription & Purification : Synthesize the 74-nt MALAT1 3'-end RNA using T7 RNA polymerase. Purify the transcript via 10% denaturing Urea-PAGE to ensure single-band homogeneity.

  • Buffer Exchange : Resuspend the RNA pellet in Triplex Buffer (10 mM Sodium Phosphate, 100 mM KCl, 2 mM MgCl2​ , pH 7.0).

  • Thermal Annealing : Heat the RNA to 95°C for 5 minutes to melt all secondary structures.

  • Slow Cooling : Transfer to a thermal cycler and cool to 4°C at a strict rate of 1°C/min . Rapid snap-cooling will force the RNA into off-target intramolecular hairpins; slow cooling provides the thermodynamic activation energy required to form the bipartite triple helix.

Protocol B: Direct Fluorescence Binding Assay
  • Sample Setup : Prepare serial dilutions of the refolded MALAT1 RNA (0 to 15 µM) in Triplex Buffer in a black, flat-bottom 96-well microplate.

  • Ligand Addition : Add a constant concentration of DPF-p10 (1.0 µM final) to each well.

  • Equilibration : Incubate the plate in the dark for 30 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Measurement : Excite the samples at 340 nm and record the emission spectra from 400 to 600 nm using a microplate reader.

  • Data Analysis : Plot the peak fluorescence intensity (typically ~460 nm) against the RNA concentration. Fit the curve using a one-site specific binding model: Y=Bmax​×[X]/(Kd​+[X]) to extract the dissociation constant.

Protocol C: UV Thermal Denaturation (Melting) Assay

Causality Check: Degassing is critical. At temperatures approaching 90°C, dissolved gases form micro-bubbles that cause severe light scattering, ruining the absorbance read.

  • Preparation : Prepare 2 µM of refolded MALAT1 RNA with and without 10 µM DPF-p10 in Triplex Buffer.

  • Degassing : Degas the samples under a vacuum for 10 minutes.

  • Thermal Ramp : Transfer samples to quartz cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm.

  • Heating Cycle : Heat the samples from 20°C to 95°C at a rate of 0.5°C/min.

  • Analysis : Calculate the first derivative of the absorbance curve ( dA/dT ). Identify the first peak ( Tm1​ ), which represents the dissociation of the Hoogsteen base pairs. Calculate ΔTm1​=Tm1(RNA+Ligand)​−Tm1(RNA)​ .

Protocol D: RNase R Exonuclease Protection Assay
  • Binding Reaction : Incubate 1 µM of folded MALAT1 RNA with varying concentrations of DPF-p10 (0, 5, 10, 20 µM) in Triplex Buffer for 30 min at 37°C.

  • Enzymatic Digestion : Add 2 Units of RNase R (a highly processive 3'-to-5' exoribonuclease) to each reaction. Incubate at 37°C for exactly 15 minutes.

  • Quenching : Stop the reaction immediately by adding an equal volume of 2X RNA Loading Dye (95% formamide, 20 mM EDTA, 0.025% bromophenol blue). Heat at 95°C for 5 minutes.

  • Visualization : Resolve the samples on a 15% denaturing Urea-PAGE gel. Stain with SYBR Gold and image. A dose-dependent preservation of the 74-nt full-length band confirms that DPF-p10 physically reinforces the steric blockade against the exonuclease.

References

  • Donlic, A., Morgan, B. S., Xu, J. L., Liu, A., Roble, C., & Hargrove, A. E. (2018). Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. Angewandte Chemie International Edition, 57(40), 13242-13247.[Link]

  • Donlic, A., et al. (2020). Small molecule recognition of disease-relevant RNA structures. RSC Chemical Biology, 1(3), 104-123.[Link]

  • Umuhire Juru, A., et al. (2021). Eight Triplex-Binding Molecules from Four Chemical Classes Broadly Recognize the MALAT1 Triple Helix. International Journal of Molecular Sciences, 22(21), 11400.[Link]

Sources

Preparing a DPF-p10 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Peptide Solubilization

Peptides, short chains of amino acids, are invaluable tools in biomedical research and drug development. However, their diverse physicochemical properties, dictated by their amino acid sequence, often present a significant hurdle: solubilization. The polarity, charge, and hydrophobicity of a peptide determine its solubility in aqueous solutions.[1] Many peptides, particularly those with a high proportion of hydrophobic or neutral amino acids, exhibit poor solubility in water or common buffers.[1][2] This guide provides a detailed protocol and best practices for preparing a stock solution of a peptide, exemplified by "DPF-p10," using dimethyl sulfoxide (DMSO), a powerful and widely used organic solvent.

Why DMSO? A Superior Solvent for Hydrophobic Peptides

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with an exceptional ability to dissolve a wide range of organic compounds, including many otherwise insoluble peptides.[3] Its utility in a research setting is further enhanced by its miscibility with water and many other organic solvents.[3] For cell-based assays, DMSO has the advantage of being well-tolerated by most cell lines at low concentrations (typically ≤0.5%), and it can facilitate the permeation of molecules across cell membranes.[4][5]

However, it is crucial to note that DMSO is not a universal solvent and may not be suitable for all peptides. Specifically, peptides containing cysteine (Cys) or methionine (Met) residues are susceptible to oxidation by DMSO.[1][2] In such cases, alternative organic solvents like dimethylformamide (DMF) should be considered.[5]

PART 1: Pre-Protocol Considerations & Calculations

Before proceeding with the dissolution, it is essential to gather key information about your peptide and perform necessary calculations.

Characterize Your Peptide
  • Molecular Weight (MW): This is crucial for calculating the concentration of your stock solution.

  • Purity: This will affect the actual concentration of the active peptide in your stock solution.

  • Net Charge: While we are using DMSO for a likely hydrophobic or neutral peptide, knowing the net charge can provide insights into its general solubility characteristics. You can calculate the net charge by assigning a value of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus at a neutral pH.[1][6]

Calculating the Required Volume of DMSO

To prepare a stock solution of a specific molarity, use the following formula:

Volume of DMSO (in Liters) = Mass of Peptide (in grams) / (Molecular Weight of Peptide (in g/mol ) x Desired Concentration (in mol/L))

Example Calculation:

Let's assume you have 1 mg of DPF-p10 with a hypothetical molecular weight of 1500 g/mol , and you want to prepare a 10 mM stock solution.

  • Convert mass to grams: 1 mg = 0.001 g

  • Convert concentration to Molarity: 10 mM = 0.010 M

  • Calculate the volume of DMSO: Volume (L) = 0.001 g / (1500 g/mol * 0.010 mol/L) = 0.0000667 L

  • Convert to microliters (µL): 0.0000667 L * 1,000,000 µL/L = 66.7 µL

Therefore, you would need 66.7 µL of DMSO to prepare a 10 mM stock solution from 1 mg of this hypothetical peptide.

PART 2: Detailed Protocol for DPF-p10 Stock Solution Preparation

This protocol outlines the step-by-step procedure for dissolving a peptide in DMSO.

Materials and Equipment
  • Lyophilized DPF-p10 peptide

  • Anhydrous, high-purity DMSO (Biotechnology grade or equivalent)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves (butyl rubber gloves are recommended for handling DMSO[7]).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Gather Materials calc Calculate DMSO Volume start->calc ppe Don PPE calc->ppe equilibrate Equilibrate Peptide Vial ppe->equilibrate centrifuge_powder Centrifuge Lyophilized Peptide equilibrate->centrifuge_powder add_dmso Add Calculated DMSO centrifuge_powder->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate If not fully dissolved centrifuge_solution Centrifuge Final Solution vortex->centrifuge_solution sonicate->centrifuge_solution aliquot Aliquot Stock Solution centrifuge_solution->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for Preparing a Peptide Stock Solution in DMSO.

Step-by-Step Methodology
  • Equilibration: Before opening, allow the vial containing the lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes.[1] This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.[1]

  • Initial Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the pre-calculated volume of high-purity DMSO to the vial.

  • Vortexing: Close the vial tightly and vortex for 30-60 seconds to facilitate dissolution. Visually inspect the solution to ensure that no solid particles remain.

  • Sonication (Optional): If the peptide does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes.[4][8] This can help to break up aggregates.

  • Final Centrifugation: Once the peptide is fully dissolved, centrifuge the vial at a high speed (e.g., >10,000 x g) for 1-2 minutes. This will pellet any remaining particulates that could interfere with downstream applications.

  • Aliquoting and Storage: It is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-retention tubes.[9] This minimizes the number of freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[1][6][10] Lyophilized peptides are stable for years when stored properly at -20°C or below.[1][9]

PART 3: Safety, Quality Control, and Best Practices

Safety Precautions for Handling DMSO

DMSO is a combustible liquid and is rapidly absorbed through the skin.[11] It can also carry any dissolved substances with it. Therefore, it is imperative to handle DMSO with appropriate safety measures:

  • Always wear appropriate PPE, including safety glasses, a lab coat, and butyl rubber gloves.[7] Nitrile gloves offer limited protection against DMSO.[7]

  • Handle DMSO in a well-ventilated area or a chemical fume hood.[12][13]

  • In case of skin contact, wash the affected area thoroughly with soap and water.[11][12]

  • Consult the Safety Data Sheet (SDS) for DMSO for complete safety information.[11][14]

Quality Control and Validation
  • Visual Inspection: A properly prepared stock solution should be clear and free of any visible particulates.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as UV-Vis spectroscopy (if the peptide contains chromophores like Trp or Tyr) or amino acid analysis.

Best Practices for Using DMSO Stock Solutions in Cell Culture

When using your DPF-p10 stock solution in cell-based assays, it is crucial to consider the final concentration of DMSO in the culture medium. High concentrations of DMSO can be cytotoxic.[4]

  • Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity.[4]

  • For sensitive cell types, such as primary cells, it is advisable to keep the final DMSO concentration below 0.1%.[4]

  • Always include a vehicle control (culture medium with the same final concentration of DMSO as your experimental samples) in your experiments to account for any effects of the solvent.

Quantitative Data Summary

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSOMinimizes water content, which can affect peptide stability and solubility.
Typical Stock Concentration 1-10 mMA concentrated stock allows for small volumes to be used in experiments, minimizing the final DMSO concentration.
Final DMSO Concentration in Assays ≤ 0.5% (general), ≤ 0.1% (sensitive cells)To avoid solvent-induced cytotoxicity.[4]
Storage Temperature -20°C (short-term), -80°C (long-term)Ensures long-term stability and prevents degradation of the peptide.[1][6]
Freeze-Thaw Cycles AvoidRepeated freezing and thawing can lead to peptide degradation. Aliquoting is highly recommended.[9]

Conclusion

Proper preparation of a peptide stock solution is a critical first step for obtaining reliable and reproducible experimental results. By following this detailed protocol and adhering to the outlined best practices, researchers can successfully solubilize hydrophobic or neutral peptides like DPF-p10 in DMSO, ensuring the integrity and activity of the peptide for downstream applications.

References

  • Vertex AI Search. (n.d.). Peptide Solubilization. Retrieved from the Google search "protocol for dissolving peptides in DMSO".
  • Vertex AI Search. (n.d.). General Guide for Dissolving Peptides. Retrieved from the Google search "protocol for dissolving peptides in DMSO".
  • Wikipedia. (2024). Diesel particulate filter.
  • LifeTein. (n.d.). How to dissolve peptides in DMSO?. Retrieved from the Google search "dissolving hydrophobic peptides in DMSO for cell culture".
  • Vertex AI Search. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from the Google search "safe handling of DMSO".
  • BioCat GmbH. (n.d.). Peptide Handling Guideline. Retrieved from the Google search "protocol for dissolving peptides in DMSO".
  • MedchemExpress.com. (n.d.). Peptide Solubility and Storage Guidelines. Retrieved from the Google search "storage of peptide stock solutions in DMSO".
  • AltaBioscience. (n.d.). Peptide solubility and storage. Retrieved from the Google search "storage of peptide stock solutions in DMSO".
  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from the Google search "storage of peptide stock solutions in DMSO".
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (DMSO) - Safety Data Sheet.
  • LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Retrieved from the Google search "storage of peptide stock solutions in DMSO".
  • ResearchGate. (2019). Can Amyloid-beta peptides be stored in DMSO?. Retrieved from the Google search "storage of peptide stock solutions in DMSO".
  • Vertex AI Search. (n.d.). SAFETY DATA SHEETS. Retrieved from the Google search "safe handling of DMSO".
  • San Fu Chemical Co., Ltd. (n.d.). Safety Data Sheet.
  • University of Waterloo. (2023). DIMETHYL SULFOXIDE (DMSO). Retrieved from the Google search "safe handling of DMSO".
  • ResearchGate. (n.d.). Physical, chemical, and cell toxicity properties of mature/aged particulate matter (PM) trapped in a diesel particulate filter (DPF) along with the results from freshly produced PM of a diesel engine.
  • ResearchGate. (n.d.). -Chemical composition of DPF. | Download Table.
  • ResearchGate. (n.d.). Chemical composition of DPF used in this study.
  • PMC. (n.d.). Diesel particulate filter regeneration mechanism of modern automobile engines and methods of reducing PM emissions: a review.
  • Santa Cruz Biotechnology. (n.d.). cleaved caspase-1 p10 (h317): sc-22164. Retrieved from the Google search "caspase-1 p10 subunit".
  • Koch-Chemie. (2020). P10 New Generation.
  • ResearchGate. (2021). (PDF) Effect of Dimethyl Sulfoxide (DMSO) as a Green Solvent and the Addition of Polyethylene Glycol (PEG) in Cellulose Acetate/Polybutylene Succinate (CA/PBS) Membrane's Performance. Retrieved from the Google search "solubility of compounds in DMSO".
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from the Google search "solubility of compounds in DMSO".
  • AdipoGen Life Sciences. (n.d.). anti-Caspase-1 (p10) (mouse), mAb (Casper-2). Retrieved from the Google search "caspase-1 p10 subunit".
  • Proteintech. (n.d.). DPF1 antibody (21769-1-AP).
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D2650) - Product Information Sheet. Retrieved from the Google search "solubility of compounds in DMSO".
  • LiqTech. (n.d.). DPF Filter | Efficient emission reduction.
  • AdipoGen Life Sciences. (n.d.). anti-Caspase-1 (p10) (mouse), mAb (Casper-2) (Biotin). Retrieved from the Google search "caspase-1 p10 subunit".
  • Semantic Scholar. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Retrieved from the Google search "solubility of compounds in DMSO".
  • Vertex AI Search. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. Retrieved from the Google search "solubility of compounds in DMSO".

Sources

In vivo administration routes for DPF-p10 in mouse tumor models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Administration Routes and Protocols for DPF-p10 in Mouse Tumor Models

Executive Summary

As a Senior Application Scientist, I frequently observe that the transition of RNA-targeting small molecules from in vitro assays to in vivo efficacy models is bottlenecked by formulation failures and suboptimal administration routes. DPF-p10, a first-in-class diphenylfuran (DPF) derivative targeting the MALAT1 triple helix, requires precise pharmacokinetic handling to achieve therapeutic concentrations in the tumor microenvironment (TME). This guide provides field-validated, step-by-step methodologies for formulating and administering DPF-p10 in preclinical mouse tumor models.

Mechanistic Rationale & Formulation Chemistry

MALAT1 (Metastasis-Associated Lung Adenocarcinoma Transcript 1) is an oncogenic long non-coding RNA (lncRNA) that drives tumor proliferation, metastasis, and immunosuppression ()[1]. Unlike most lncRNAs, MALAT1 avoids exonucleolytic degradation via a highly conserved 3' expression and nuclear retention element (ENE) that folds into a bipartite triple helix ()[2].

DPF-p10 binds selectively to this triplex structure. By altering its thermal stability, DPF-p10 exposes the MALAT1 transcript to rapid degradation by endogenous RNase R ()[3].

The Causality of Formulation: DPF-p10 (4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide)) features a hydrophobic diphenylfuran core flanked by basic piperazine rings ()[4]. At physiological pH, the molecule is amphiphilic but highly prone to aggregation due to strong intermolecular π-π stacking. Attempting to dissolve DPF-p10 directly in aqueous saline results in micro-precipitates. If injected intravenously (IV), these precipitates cause fatal pulmonary embolisms; if injected intraperitoneally (IP), they result in poor mesenteric absorption. Therefore, a step-wise co-solvent system is mandatory to disrupt the crystal lattice and provide a hydrophilic-lipophilic balance.

Workflow Visualization

G Admin DPF-p10 Administration (IV, IP, IT) Circ Systemic Circulation Admin->Circ Absorption (IP/IV) TME Tumor Microenvironment Penetration Admin->TME Direct Injection (IT) Circ->TME Tissue Distribution Binding MALAT1 3' ENE Triple Helix Binding TME->Binding Cellular Uptake Degradation RNase R-mediated Degradation Binding->Degradation Triplex Destabilization Efficacy Tumor Growth Inhibition Degradation->Efficacy Transcript Depletion

DPF-p10 in vivo administration workflow and MALAT1 degradation mechanism.

Quantitative Pharmacokinetic Guidelines

To ensure reproducible target engagement without exceeding the maximum tolerated dose (MTD), administration routes must be matched to the specific goals of the tumor model ()[5].

Table 1: Comparative Pharmacokinetics of DPF-p10 Administration Routes

RouteBioavailability (F%)Tmax (hrs)Estimated t1/2 (hrs)Primary ApplicationKey Limitation
IV 100%Immediate1.5 - 2.5Acute PK/PD profilingHigh risk of toxicity/precipitation
IP 65 - 80%0.5 - 1.02.0 - 4.0Chronic efficacy studiesFirst-pass hepatic metabolism
IT N/A (Local)N/ASustainedTarget engagement validationDoes not model systemic metastasis

Table 2: Recommended Dosing Regimens for Mouse Tumor Models

Model TypeTargetRecommended RouteDose RangeFrequencyVehicle Volume
Syngeneic (e.g., MMTV-PyMT) Primary Tumor & Lung MetsIP10 - 25 mg/kgDaily or Q2D100 - 150 µL (per 20g mouse)
Xenograft (e.g., A549) Primary Subcutaneous TumorIT2.5 - 5 mg/kgBi-weekly20 - 50 µL (based on tumor volume)

Self-Validating Experimental Protocols

Protocol A: Vehicle Formulation & Compound Solubilization

Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline

  • Stock Preparation: Weigh the required DPF-p10 powder into a sterile glass vial. Add 5% (v/v) of the final target volume as anhydrous DMSO. Vortex vigorously for 60 seconds until a clear, concentrated stock is formed.

  • Cosolvent Addition: Add 40% (v/v) PEG300 dropwise while continuously vortexing to prevent localized precipitation.

  • Micellization: Add 5% (v/v) Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile 0.9% Saline while stirring vigorously.

  • Validation Checkpoint (Tyndall Effect Test): Shine a laser pointer through the formulation vial in a dark room. If the laser beam path is visible (light scattering), colloidal aggregates have formed, and the formulation must be discarded. A true, stable solution will not scatter the light.

Protocol B: Intraperitoneal (IP) Administration for Systemic Efficacy

Causality: IP is preferred for chronic dosing as it minimizes the stress of repeated IV tail-vein injections while providing excellent systemic absorption via the mesenteric vessels into the portal circulation.

  • Restraint: Restrain the mouse securely by the scruff, exposing the ventral abdomen. Tilt the mouse so the head is lower than the hindquarters (this allows the intestines to shift cranially, reducing the risk of perforation).

  • Site Identification: Identify the injection site in the lower right quadrant of the abdomen, strictly avoiding the midline (linea alba).

  • Insertion: Insert a 27G needle at a 30-degree angle, penetrating just through the abdominal wall.

  • Validation Checkpoint (Aspiration Check): Pull back the syringe plunger slightly. If yellow fluid (urine) or green/brown fluid (intestinal contents) enters the hub, withdraw immediately, discard the syringe, and monitor the animal. If negative pressure is felt, the needle is correctly positioned in the peritoneal cavity.

  • Injection: Inject the DPF-p10 formulation (100-150 µL) at a steady rate.

Protocol C: Intratumoral (IT) Administration for Localized Target Engagement

Causality: IT injection avoids first-pass metabolism and systemic dilution. It is ideal for confirming in vivo MALAT1 degradation in subcutaneous xenograft models prior to scaling up to systemic efficacy studies.

  • Measurement: Measure the subcutaneous tumor using digital calipers. Ensure the tumor volume is between 100-300 mm³ (tumors >500 mm³ often possess necrotic cores that fail to retain injected fluids).

  • Preparation: Prepare a 29G insulin syringe with 20-50 µL of the DPF-p10 formulation.

  • Multi-track Injection: Insert the needle through the skin slightly adjacent to the tumor, then advance into the tumor center. Inject a fraction of the dose, pull back slightly, redirect the needle angle, and inject the remainder. This ensures uniform distribution across the highly proliferative tumor margins.

  • Validation Checkpoint (Bleb Formation & Retention): The tumor should visibly swell (form a bleb) and feel tense. Leave the needle in place for 30 seconds post-injection to equalize interstitial pressure. Immediate leakage upon withdrawal indicates the injection was too superficial or the volume exceeded the tumor's interstitial capacity.

Sources

Application Note: Quantifying MALAT1 Expression After DPF-p10 Treatment via RT-qPCR

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a highly abundant, nuclear-retained long noncoding RNA (lncRNA) that plays a critical role in alternative splicing, epigenetic modulation, and tumor metastasis. Unlike the vast majority of RNA polymerase II transcripts, MALAT1 lacks a canonical poly(A) tail. Instead, its 3' end is cleaved by RNase P[1]. This unique processing event generates a mature transcript that terminates in a highly conserved, blunt-ended RNA triple helix known as the Expression and Nuclear Retention Element (ENE)[2]. This bipartite U•A-U triple helix acts as a structural shield, protecting the RNA from 3'-5' exonucleases and granting MALAT1 an unusually long cellular half-life[1][2].

DPF-p10 is recognized as a first-in-class, potent small molecule ligand specifically designed to target the MALAT1 ENE triple helix[3]. By binding to the major groove of the triplex, small molecules like DPF-p10 induce a conformational "helical reset" that destabilizes the protective structure[4][5]. This destabilization exposes the 3' terminus to rapid exonucleolytic decay, effectively downregulating MALAT1 expression.

Quantifying this targeted degradation requires a highly specialized RT-qPCR workflow. Because the transcript lacks a poly(A) tail and is highly susceptible to genomic DNA (gDNA) artifact amplification, standard mRNA quantification protocols will fail. This application note provides a field-proven, self-validating methodology to accurately measure MALAT1 depletion following DPF-p10 treatment.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful lncRNA quantification relies entirely on understanding the transcript's unique biology. Do not treat MALAT1 like a standard messenger RNA.

  • Causality of cDNA Priming (The Random Hexamer Imperative): Because mature MALAT1 is processed by RNase P and lacks a poly(A) tail[1], standard oligo(dT) primers will fail to reverse-transcribe the functional transcript pool. Random hexamers are strictly required to ensure unbiased cDNA synthesis across the entire ~8kb transcript length.

  • Causality of Primer Design: Exonuclease degradation occurs from the 3' to the 5' end once the triple helix is destabilized by DPF-p10[4]. To accurately capture the degradation kinetics, qPCR primers must be designed upstream of the ENE triple helix (e.g., within the main body of the transcript).

  • Trustworthiness via Self-Validating Controls: MALAT1 is effectively a single-exon gene. Consequently, qPCR primers cannot span exon-exon junctions. This makes the assay exceptionally vulnerable to gDNA contamination. A No-Reverse Transcriptase (No-RT) control and on-column DNase I digestion are mandatory to prove that the amplification signal is derived purely from RNA.

Mandatory Visualizations

Mechanism A MALAT1 Transcript (RNase P Processed) B 3' ENE Triple Helix (Exonuclease Resistant) A->B Folds into C DPF-p10 Ligand B->C Targeted by D Destabilized Triplex B->D Binding induces C->D E 3'-5' Exonuclease Degradation D->E Exposes 3' end F Reduced MALAT1 Expression E->F Results in

Caption: Mechanism of DPF-p10-mediated destabilization of the MALAT1 3' triple helix.

Workflow S1 1. Cell Culture & DPF-p10 Treatment (Time-course: 0h, 6h, 12h, 24h) S2 2. Total RNA Extraction (Mandatory DNase I Digestion) S1->S2 S3 3. cDNA Synthesis (CRITICAL: Use Random Hexamers) S2->S3 S4 4. SYBR Green RT-qPCR (Primers upstream of 3' ENE) S3->S4 S5 5. Data Analysis (ΔΔCt Method vs. GAPDH) S4->S5

Caption: Logical RT-qPCR workflow tailored for non-polyadenylated MALAT1 transcripts.

Step-by-Step Experimental Protocol

Phase 1: Cell Culture & DPF-p10 Treatment
  • Seed Cells: Plate A549 human lung adenocarcinoma cells (which exhibit high basal MALAT1 expression) in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Reconstitute DPF-p10 in cell-culture grade DMSO.

  • Treatment: Treat cells with DPF-p10 (e.g., 10 µM) or an equivalent volume of DMSO (Vehicle Control).

  • Time-Course Harvest: Harvest cells at 0h, 6h, 12h, and 24h post-treatment. Scientist Insight: Capturing early time points (6h-12h) is critical to observe direct RNA degradation before the cell initiates secondary transcriptional compensation.

Phase 2: Total RNA Extraction & Quality Control
  • Lysis: Lyse cells directly in the well using a chaotropic lysis buffer (e.g., RLT buffer) supplemented with 1% β-mercaptoethanol to immediately halt endogenous RNase activity.

  • Extraction: Process the lysate using a silica-membrane spin column (e.g., Qiagen RNeasy Mini Kit).

  • DNase I Digestion (Critical Step): Perform on-column DNase I digestion for 15 minutes at room temperature to eliminate gDNA.

  • Elution & QC: Elute in nuclease-free water. Quantify RNA using a spectrophotometer (A260/280 ratio should be ~2.0). Ensure RNA integrity (RIN > 8.0) via a bioanalyzer; degraded baseline RNA will confound the DPF-p10 degradation readout.

Phase 3: Reverse Transcription (cDNA Synthesis)
  • Prepare the RT master mix on ice according to Table 1 .

  • Include a No-RT Control (reaction containing all components except the Reverse Transcriptase) for each sample.

  • Incubate the reaction in a thermal cycler: 25°C for 10 min (primer annealing), 37°C for 120 min (extension), and 85°C for 5 min (enzyme inactivation).

Phase 4: Quantitative PCR (RT-qPCR)
  • Dilute the resulting cDNA 1:10 in nuclease-free water.

  • Prepare the qPCR master mix using a high-fidelity SYBR Green formulation.

  • Use pre-validated primers for MALAT1 (target upstream of the 3' ENE) and a stable reference gene (e.g., GAPDH or U6).

  • Run the reaction according to the thermocycling parameters in Table 2 .

  • Perform Melt Curve Analysis to validate that only a single, specific amplicon is produced.

Quantitative Data Presentation

Table 1: cDNA Synthesis Master Mix Formulation

Component Volume per Reaction (µL) Final Concentration
10X RT Buffer 2.0 1X
25X dNTP Mix (100 mM) 0.8 4 mM
10X Random Hexamers 2.0 1X
Reverse Transcriptase 1.0 50 U/µL
RNase Inhibitor 1.0 1 U/µL
RNA Template (1 µg) + H₂O 13.2 ~50 ng/µL

| Total Volume | 20.0 | - |

Table 2: qPCR Thermocycling Conditions (SYBR Green)

Step Temperature (°C) Time Cycles
Initial Denaturation 95 10 min 1
Denaturation 95 15 sec 40
Annealing/Extension 60 60 sec 40

| Melt Curve Analysis | 95 -> 60 -> 95 | Continuous | 1 |

Table 3: Expected Quantification Data (Representative Fold Change) Data calculated using the 2−ΔΔCt method. A successful assay will show a time-dependent decrease in MALAT1 fold change following DPF-p10 treatment. | Treatment Group | MALAT1 Mean Ct | GAPDH Mean Ct | ΔCt | ΔΔCt | Fold Change ( 2−ΔΔCt ) | | :--- | :--- | :--- | :--- | :--- | :--- | | Vehicle (DMSO) | 18.50 | 17.20 | 1.30 | 0.00 | 1.00 | | DPF-p10 (10 µM, 6h) | 19.40 | 17.25 | 2.15 | 0.85 | 0.55 | | DPF-p10 (10 µM, 12h) | 20.80 | 17.30 | 3.50 | 2.20 | 0.21 | | DPF-p10 (10 µM, 24h) | 21.90 | 17.25 | 4.65 | 3.35 | 0.09 |

References

  • [1] Wilusz, J. E., et al. (2012). "A triple helix stabilizes the 3' ends of long noncoding RNAs that lack poly(A) tails." Genes & Development, 26(21), 2392-2407. URL:[Link]

  • [2] Brown, J. A., et al. (2014). "Structural insights into the stabilization of MALAT1 noncoding RNA by a bipartite triple helix." Nature Structural & Molecular Biology, 21(7), 633-640. URL:[Link]

  • [4] Abulwerdi, F. A., et al. (2019). "Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1." ACS Chemical Biology, 14(2), 223-235. URL:[Link]

  • [5] Donlic, A., et al. (2021). "Eight Triplex-Binding Molecules from Four Chemical Classes Broadly Recognize the MALAT1 Triple Helix." International Journal of Molecular Sciences, 22(21), 11880. URL:[Link]

Sources

Application Notes and Protocols for DPF-p10 in lncRNA Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Frontier of lncRNA-Targeted Therapeutics

Long non-coding RNAs (lncRNAs) have emerged from the "dark matter" of the genome to become recognized as critical regulators of a vast array of cellular processes.[1][2][3] Their dysregulation is increasingly implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions, making them a compelling new class of therapeutic targets.[1] However, the unique structural and functional characteristics of lncRNAs present significant challenges to traditional drug discovery paradigms. Unlike well-defined protein pockets, lncRNAs often exert their function through complex tertiary structures and dynamic interactions with proteins and other nucleic acids.[2]

Small molecules offer a promising avenue to modulate lncRNA function. These molecules can be designed to recognize and bind to specific structural motifs within an lncRNA, thereby disrupting its interactions with binding partners and altering its regulatory activity.[4][5] One such promising scaffold for RNA-targeting small molecules is diphenylfuran (DPF).[1][6] This application note focuses on DPF-p10, a representative small molecule from a DPF-based library, and provides a comprehensive guide to its application in the discovery and validation of drugs targeting lncRNA-protein interactions.

DPF-p10 is a member of a synthesized library of small molecules built upon a diphenylfuran scaffold, designed to explore the recognition of RNA structures.[6] While initial screenings have shown its ability to bind RNA, its full potential as a specific modulator of a given lncRNA target is a subject for further investigation.[6] This guide will, therefore, use DPF-p10 as a model compound to illustrate the workflow from target identification and validation to high-throughput screening and hit validation in the context of lncRNA-targeted drug discovery.

Part 1: Target Identification and Validation: Laying the Groundwork for a Successful Screen

The first critical step in any drug discovery campaign is the identification and validation of a druggable target. In the context of lncRNAs, this often involves pinpointing a specific lncRNA-protein interaction that is crucial for a disease phenotype.

The Rationale: Targeting the lncRNA-Protein Interactome

Many lncRNAs function as scaffolds or guides for protein complexes, bringing them to specific genomic loci or modulating their enzymatic activity.[2] These lncRNA-protein interactions represent a key druggable interface. A small molecule that can disrupt such an interaction can effectively phenocopy the effects of silencing the lncRNA or its protein partner, with the potential for greater specificity and temporal control.

Workflow for Target Validation

cluster_0 Target Identification Identify Disease-Relevant lncRNA Identify Disease-Relevant lncRNA Identify lncRNA-Binding Protein Identify lncRNA-Binding Protein Identify Disease-Relevant lncRNA->Identify lncRNA-Binding Protein Bioinformatics & Experimental Approaches Validate lncRNA-Protein Interaction Validate lncRNA-Protein Interaction Identify lncRNA-Binding Protein->Validate lncRNA-Protein Interaction Biochemical Assays

Caption: Workflow for lncRNA-protein interaction target validation.

Protocol 1: Validation of a lncRNA-Protein Interaction using RNA Immunoprecipitation (RIP)

This protocol describes the validation of the interaction between a hypothetical lncRNA, lncRNA-X, and its binding partner, Protein-Y, in a cellular context.

Materials:

  • Cells expressing endogenous or overexpressed tagged Protein-Y.

  • RIP buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, supplemented with protease and RNase inhibitors).

  • Antibody against Protein-Y (or tag).

  • Protein A/G magnetic beads.

  • RNA extraction kit.

  • RT-qPCR reagents.

Procedure:

  • Cell Lysis: Harvest and lyse cells in RIP buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with magnetic beads.

    • Incubate the cleared lysate with the antibody against Protein-Y overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein-RNA complexes.

  • Washing: Wash the beads extensively with RIP buffer to remove non-specific binding.

  • RNA Elution and Purification: Elute the RNA from the beads and purify it using an RNA extraction kit.

  • RT-qPCR Analysis:

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of lncRNA-X that was co-immunoprecipitated with Protein-Y.

    • Use appropriate controls, such as an isotype control antibody and primers for a non-interacting RNA.

Expected Results: A significant enrichment of lncRNA-X in the Protein-Y RIP sample compared to the isotype control will confirm the interaction in vivo.

Part 2: High-Throughput Screening (HTS) with DPF-p10 for Modulators of lncRNA-Protein Interactions

Once a lncRNA-protein interaction has been validated, the next step is to screen for small molecules that can disrupt this interaction. High-throughput screening (HTS) allows for the rapid testing of large compound libraries.

Assay Principle: AlphaScreen Technology

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay technology that is well-suited for studying biomolecular interactions.[3] In the context of a lncRNA-protein interaction, one molecule (e.g., the biotinylated lncRNA) is captured on streptavidin-coated Donor beads, and the other (e.g., a GST-tagged protein) is captured on anti-GST-coated Acceptor beads. When the lncRNA and protein interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A small molecule that disrupts the interaction will prevent the beads from coming together, resulting in a decrease in the AlphaScreen signal.

Workflow for High-Throughput Screening

cluster_1 High-Throughput Screening Assay Development & Optimization Assay Development & Optimization Primary Screen with DPF-p10 Library Primary Screen with DPF-p10 Library Assay Development & Optimization->Primary Screen with DPF-p10 Library Optimized Conditions Data Analysis & Hit Identification Data Analysis & Hit Identification Primary Screen with DPF-p10 Library->Data Analysis & Hit Identification Raw Screening Data

Caption: High-throughput screening workflow for lncRNA-protein interaction inhibitors.

Protocol 2: AlphaScreen-Based HTS for Inhibitors of the lncRNA-X–Protein-Y Interaction

Materials:

  • Biotinylated lncRNA-X.

  • GST-tagged Protein-Y.

  • Streptavidin-coated Donor beads.

  • Anti-GST-coated Acceptor beads.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • 384-well microplates.

  • Compound library including DPF-p10.

Procedure:

  • Reagent Preparation: Prepare solutions of biotinylated lncRNA-X, GST-tagged Protein-Y, Donor beads, and Acceptor beads in assay buffer.

  • Compound Dispensing: Dispense a small volume of each compound from the library (including DPF-p10 and controls) into the wells of the 384-well plates.

  • Reagent Addition:

    • Add the biotinylated lncRNA-X and GST-tagged Protein-Y to the wells and incubate to allow for interaction.

    • Add the anti-GST Acceptor beads and incubate.

    • Add the Streptavidin Donor beads in the dark and incubate.

  • Signal Detection: Read the plates on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate Z'-factor: This metric assesses the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Percentage Inhibition: Calculate the percentage inhibition for each compound relative to positive (no interaction) and negative (interaction) controls.

  • Hit Selection: Identify "hits" based on a predefined inhibition cutoff (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Compound Concentration (µM) AlphaScreen Signal % Inhibition Hit?
DMSO (Negative Control)-200,0000%No
Competitor RNA (Positive Control)1010,00095%Yes
DPF-p101080,00060%Yes
DPF-p-series compound 210195,0002.5%No

Part 3: Hit Validation and Mechanistic Studies

A primary screen will identify a number of potential "hits". These need to be validated through a series of secondary assays to confirm their activity, determine their potency, and investigate their mechanism of action.

Workflow for Hit Validation

cluster_2 Hit Validation Dose-Response Analysis Dose-Response Analysis Orthogonal Assay Orthogonal Assay Dose-Response Analysis->Orthogonal Assay Potency (IC50) Cellular Activity Cellular Activity Orthogonal Assay->Cellular Activity Confirmation of Binding

Caption: Workflow for the validation of primary screening hits.

Protocol 3: Dose-Response Analysis of DPF-p10

Objective: To determine the half-maximal inhibitory concentration (IC50) of DPF-p10.

Procedure:

  • Perform the AlphaScreen assay as described in Protocol 2.

  • Instead of a single concentration, test DPF-p10 over a range of concentrations (e.g., from 1 nM to 100 µM in a 10-point serial dilution).

  • Plot the percentage inhibition against the logarithm of the DPF-p10 concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Expected Results: A well-defined sigmoidal curve will allow for the accurate determination of the IC50 of DPF-p10, a key measure of its potency.

Protocol 4: Orthogonal Validation using Surface Plasmon Resonance (SPR)

Objective: To confirm the direct binding of DPF-p10 to lncRNA-X using a label-free method.

Procedure:

  • Immobilize biotinylated lncRNA-X onto a streptavidin-coated SPR sensor chip.

  • Flow different concentrations of DPF-p10 over the sensor surface.

  • Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound DPF-p10.

  • Analyze the binding kinetics (association and dissociation rates) to determine the binding affinity (KD).

Expected Results: A concentration-dependent binding response will confirm a direct interaction between DPF-p10 and lncRNA-X and provide valuable data on the binding affinity and kinetics.

Protocol 5: Cellular Target Engagement and Functional Readout

Objective: To assess whether DPF-p10 can modulate the function of lncRNA-X in a cellular context.

Procedure:

  • Treat cells with varying concentrations of DPF-p10.

  • Target Engagement: Perform a cellular thermal shift assay (CETSA) to confirm that DPF-p10 binds to lncRNA-X within the cell.

  • Functional Readout:

    • If lncRNA-X is known to regulate the expression of a specific set of genes, measure the mRNA levels of these downstream targets using RT-qPCR after DPF-p10 treatment.

    • If lncRNA-X is involved in a specific cellular process (e.g., cell proliferation, migration), perform relevant functional assays.

Expected Results: A dose-dependent change in the expression of downstream target genes or a modulation of the relevant cellular phenotype upon DPF-p10 treatment would provide strong evidence for the on-target activity of the compound in a cellular environment.

Conclusion

DPF-p10, as a representative of the diphenylfuran scaffold, serves as a valuable tool for initiating lncRNA-targeted drug discovery programs. The protocols outlined in this application note provide a comprehensive framework for researchers to progress from a validated lncRNA-protein interaction to a well-characterized small molecule hit. By combining robust biochemical and cellular assays with a systematic screening and validation workflow, the vast and largely untapped therapeutic potential of lncRNAs can be explored and exploited for the development of novel medicines.

References

  • Abulwerdi, F. et al. Small molecule recognition of the lncRNA MALAT1. ACS Chem. Biol.11, 2683–2689 (2016).
  • Costales, M. G. et al. Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. Angew. Chem. Int. Ed.56, 13279–13283 (2017).
  • Haisma, E. M. et al. LL-37-derived peptides eradicate multidrug-resistant Staphylococcus aureus from thermally wounded human skin equivalents. Antimicrob. Agents Chemother.58, 4411–4419 (2014).
  • Lau, J. L. & Dunn, M. K. Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorg. Med. Chem.26, 2700–2707 (2018).
  • Muttenthaler, M., King, G. F., Adams, D. J. & Alewood, P. F. Trends in peptide drug discovery.
  • IRBM. Peptide Drug Discovery. Available at: [Link].

  • Wang, L., Wang, P., Li, J., & Zhang, H. (2025).
  • Zhang, X. et al. Long non-coding RNAs: From disease code to drug role. Acta Pharm. Sin. B11, 340–354 (2021).
  • Yao, R.-W., Wang, Y. & Chen, L.-L. LncRNA–Protein Interactions: A Key to Deciphering LncRNA Mechanisms. Biomolecules15, 881 (2025).
  • Al-Yasari, I. H., & Al-Malkey, M. K. (2023). Discovery of drug transporter inhibitors tied to long noncoding RNA in resistant cancer cells; a computational model -in silico. Gene, 857, 147167.
  • Tan, Y., Lin, J. F., & Li, T. (2022). Current understanding of functional peptides encoded by lncRNA in cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 1-15.
  • Li, W., et al. (2021). Functional Peptides Encoded by Long Non-Coding RNAs in Gastrointestinal Cancer. Frontiers in Oncology, 11, 705891.
  • Eglen, R. M., Reisine, T., Roby, P., & Rouleau, N. (2007). The use of AlphaScreen technology in HTS. Current chemical genomics, 1, 2-10.
  • Jain, A., et al. (2021). Identifying lncRNA–Protein Interactions in Hematopoietic Progenitor Cells by Hybridization Capture and Mass Spectrometry. Journal of Proteome Research, 20(10), 4875-4885.
  • To, K. K. W., & Cho, W. C. S. (2023). To Elucidate the Effective Role of Small Molecule Regulated lncRNAs in the Tumour Microenvironment in Immunotherapy. Current Medicinal Chemistry, 30(28), 3259-3273.

Sources

Application Note: Fluorescence Polarization Assay for Quantifying DPF-p10 Binding to the MALAT1 RNA Triple Helix

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals.

Introduction & Mechanistic Rationale

The metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is an oncogenic long non-coding RNA (lncRNA) that is significantly upregulated in multiple human cancers. Unlike most mRNAs, MALAT1 lacks a canonical poly(A) tail; instead, its 3'-end forms a highly conserved, thermodynamically stable Expression and Nuclear Retention Element (ENE) triple helix[1]. This triplex structure protects the transcript from rapid exonuclease degradation, driving its intracellular accumulation and subsequent oncogenesis[1].

Targeting this structural motif presents a novel therapeutic paradigm. DPF-p10 (Chemical Name: 4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide)) is a rationally tuned small molecule based on a diphenylfuran (DPF) scaffold[2]. The aliphatic subunits and protonated nitrogens of DPF-p10 confer high-affinity, selective binding to the MALAT1 triple helix[3]. Upon binding, DPF-p10 induces a conformational shift that destabilizes the triplex, sensitizing the MALAT1 transcript to RNase-mediated degradation and halting tumor progression[4].

Mechanism M MALAT1 Triple Helix (Stable Oncogenic RNA) C MALAT1:DPF-p10 Complex (Conformational Shift) M->C O Tumor Progression (Oncogenesis) M->O Promotes D DPF-p10 Ligand (Small Molecule) D->C Binds Triplex R RNase Degradation (Transcript Clearance) C->R Sensitizes to R->O Prevents

Fig 1. Mechanism of MALAT1 triple helix targeting by DPF-p10 to induce RNA degradation.

Assay Principle: Intrinsic Fluorescence Polarization

To quantify the binding affinity ( Kd​ ) of DPF-p10 to MALAT1, we utilize a Fluorescence Polarization (FP) assay. This method exploits the intrinsic fluorescence of the DPF scaffold (Excitation: ~350 nm, Emission: ~460 nm), eliminating the need for bulky fluorophore conjugations that could perturb the binding pocket[3].

The Physics of the Assay: In its unbound state, the low-molecular-weight DPF-p10 ligand (~472 Da) tumbles rapidly in solution. When excited by plane-polarized light, this rapid rotation causes the emitted light to depolarize, yielding a low FP signal (measured in millipolarization units, mP). Upon binding to the massive MALAT1 triple helix construct (~20 kDa), the rotational correlation time of the fluorophore increases drastically. The restricted molecular tumbling preserves the polarization of the emitted light, resulting in a high FP signal that is directly proportional to the fraction of bound ligand.

Reagent Formulation & Causality

A robust RNA-binding assay requires strict environmental control. The buffer system must support the native folding of the RNA triplex while preventing non-specific small-molecule aggregation.

Table 1: Optimized Binding Buffer Composition
ComponentConcentrationMechanistic Purpose
Tris-HCl (pH 7.4) 50 mMMaintains physiological pH, ensuring the protonation state of the DPF-p10 piperazine rings remains optimal for binding[3].
KCl 100 mMProvides monovalent cations to shield the electrostatic repulsion of the RNA phosphate backbone.
MgCl₂ 3 mMCritical: Divalent magnesium is an absolute requirement for the stabilization of the MALAT1 ENE triple helix structure.
Tween-20 0.01% (v/v)A non-ionic detergent that prevents non-specific adsorption of the hydrophobic DPF-p10 ligand to the microplate walls.
RNase Inhibitor 1 U/μLPrevents premature degradation of the MALAT1 construct during the equilibrium incubation phase.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that every screening protocol must be a self-validating system. This workflow incorporates internal controls to rule out false positives (e.g., ligand aggregation) and false negatives (e.g., RNA misfolding).

Workflow A 1. RNA Thermal Annealing C 3. Assay Assembly (384-well Plate) A->C B 2. DPF-p10 Titration B->C D 4. Equilibrium Incubation C->D E 5. FP Readout & Analysis D->E

Fig 2. Step-by-step workflow for the DPF-p10/MALAT1 fluorescence polarization assay.

Step 1: RNA Thermal Annealing (Critical Step)
  • Dilute the synthesized MALAT1 3'-end construct (e.g., 61-mer) to 2 μM in the Binding Buffer.

  • Heat the RNA solution to 95°C for 5 minutes in a thermocycler.

  • Slowly cool the solution to room temperature (RT) over 1 to 2 hours (e.g., 1°C per minute).

    • Causality: Rapid cooling (snap-chilling) traps RNA in kinetically favorable but thermodynamically unstable secondary structures. Slow cooling ensures the formation of the native, thermodynamically stable triple helix required for specific DPF-p10 recognition.

Step 2: Ligand Preparation
  • Prepare a 10 mM stock of DPF-p10 in 100% DMSO.

  • Create a 16-point serial dilution of DPF-p10 in Binding Buffer (Concentration range: 0.1 nM to 10 μM). Ensure the final DMSO concentration remains constant (≤ 1% v/v) across all wells to prevent solvent-induced RNA denaturation.

Step 3: Assay Assembly (384-Well Plate)

Utilize a black, flat-bottom, low-binding 384-well microplate. Assemble the following conditions in triplicate (Final Volume: 20 μL/well):

  • Assay Wells: 10 μL folded MALAT1 RNA (Final: 1 μM) + 10 μL DPF-p10 dilution.

  • Control A (Baseline/Free Ligand): 10 μL Binding Buffer + 10 μL DPF-p10 dilution. (Validates that the ligand does not auto-aggregate at high concentrations).

  • Control B (Background): 10 μL folded MALAT1 RNA + 10 μL Binding Buffer. (Subtracts RNA auto-fluorescence).

  • Control C (Specificity): 10 μL mutant MALAT1 (ΔU-rich tract, incapable of forming a triplex) + 10 μL DPF-p10. (Proves binding is triplex-specific, not general electrostatic interaction).

Step 4: Equilibrium Incubation

Seal the plate and incubate at RT for 30 minutes in the dark .

  • Causality: DPF-p10 binding is a dynamic equilibrium process. 30 minutes is sufficient to reach steady-state kinetics while minimizing evaporation.

Step 5: Data Acquisition

Read the plate on a multimode microplate reader equipped with FP polarizers.

  • Excitation: 350 nm

  • Emission: 460 nm

  • G-Factor: Calibrate the reader using the free DPF-p10 wells to establish a baseline of ~35 mP.

Data Analysis & Expected Outcomes

Calculate the Fluorescence Polarization ( P ) using the parallel ( I∥​ ) and perpendicular ( I⊥​ ) emission intensities:

P=I∥​+I⊥​I∥​−I⊥​​

Plot the background-subtracted FP values (ΔmP) against the log concentration of DPF-p10. Fit the data using a non-linear regression, one-site specific binding model to derive the dissociation constant ( Kd​ ).

Table 2: Expected Quantitative Metrics
MetricExpected ValueScientific Significance
DPF-p10 Kd​ ~1.5 - 3.0 μMIndicates low-micromolar, specific binding affinity to the MALAT1 triple helix[3].
Z'-Factor > 0.6Demonstrates a highly robust assay window, suitable for High-Throughput Screening (HTS).
Signal-to-Noise (S/N) > 15.0Ensures clear statistical differentiation between the bound and unbound states.
Baseline FP ~20 - 40 mPConfirms the free DPF-p10 ligand is tumbling rapidly and is fully soluble in the buffer.

Troubleshooting & Optimization

Table 3: Common Failure Modes and Corrective Actions
ObservationMechanistic CauseCorrective Action
High baseline FP in Control A Ligand aggregation or precipitation at high concentrations.Increase Tween-20 to 0.05% or ensure DMSO concentration is strictly maintained at 1%.
No FP shift in Assay Wells RNA failed to form the triple helix structure.Verify MgCl₂ concentration (3 mM is mandatory). Ensure the thermal annealing protocol was cooled slowly.
High FP shift in Control C (Mutant) Non-specific electrostatic binding to the RNA backbone.Increase KCl concentration to 150 mM to increase electrostatic shielding.
Inconsistent replicate values Pipetting errors or microbubble formation in the 384-well plate.Centrifuge the plate at 1,000 x g for 1 minute prior to reading to eliminate bubbles.

References

  • Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. Source: Angewandte Chemie International Edition. URL:[Link]

  • Regulation of MALAT1 triple helix stability and in vitro degradation by diphenylfurans. Source: Nucleic Acids Research. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DPF-p10 Precipitation in Aqueous Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and researchers transition from cell-free RNA-binding assays to in vitro cell culture models, one of the most frequent challenges encountered is the precipitation of hydrophobic small molecules in aqueous media.

This guide provides an in-depth, mechanistic troubleshooting workflow for DPF-p10 , a potent diphenylfuran-based ligand designed to target the triple helix of the metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) [1].

Diagnostic Overview: The Causality of DPF-p10 "Solvent Crashing"

To solve precipitation issues, we must first understand the physicochemical nature of the molecule. DPF-p10 (4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide)) was developed by tuning an RNA-binding diphenylfuran (DPF) scaffold to selectively recognize the unique bipartite triple helix at the 3′-end of the MALAT1 long non-coding RNA [1, 2].

The Mechanistic Cause of Precipitation:

  • Planar Lipophilicity: The diphenylfuran core of DPF-p10 is highly planar and lipophilic. This structural feature is essential for intercalating or binding the major groove of the MALAT1 triple helix [3], but it strongly drives π-π stacking and hydrophobic aggregation in water.

  • Dielectric Shock: When a highly concentrated stock of DPF-p10 (typically dissolved in 100% DMSO) is pipetted directly into aqueous culture media (e.g., DMEM or RPMI), the DMSO solvent rapidly diffuses into the bulk water. The DPF-p10 molecules are abruptly stripped of their solvation shell in a high-dielectric environment, causing them to self-associate faster than they can disperse. This is known as a "solvent crash."

  • Ionic Shielding: While the terminal methylpiperazine rings (pKa ~8.5) are protonated at physiological pH (7.4) and should theoretically provide solubility, the high ionic strength of culture media shields these positive charges, leading to the "salting out" of the compound.

The "Anti-Crash" Solvation Workflow

To prevent precipitation, we must manipulate the kinetics of solvation. Do not rely on direct bolus additions. Instead, use the following self-validating protocol which utilizes a step-down dilution gradient and carrier proteins to sequester the hydrophobic core.

Step-by-Step Methodology

Phase 1: Preparation of the Intermediate Sink

  • Primary Stock: Prepare a 10 mM stock of DPF-p10 in anhydrous, cell-culture grade DMSO. Store in single-use aliquots at -20°C to prevent moisture absorption.

  • Carrier Supplementation: Ensure your target culture media contains at least 0.1% BSA (Bovine Serum Albumin) or 10% FBS (Fetal Bovine Serum) . The hydrophobic binding pockets of albumin act as a thermodynamic sink, sequestering the DPF core and mimicking physiological drug transport.

  • Temperature Equilibration: Pre-warm the supplemented culture media to 37°C in a water bath. Causality: Increasing the temperature increases the thermodynamic solubility limit and kinetic dispersion rate of the ligand.

Phase 2: Step-Down Addition 4. Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 into a 50% DMSO / 50% sterile water mixture adjusted to pH 6.0. Causality: The mild acidity ensures full protonation of the piperazine rings, while the 50% DMSO prevents immediate dielectric shock. 5. Dropwise Integration: Place the 37°C culture media on a magnetic stirrer (moderate speed). Add the 1 mM intermediate stock dropwise into the vortex center until your final desired concentration (e.g., 10 μM) is reached. Ensure the final DMSO concentration remains ≤0.5% to avoid cellular toxicity.

Phase 3: Self-Validation System A protocol is only as good as its validation. To prove your DPF-p10 is truly in solution and not suspended as invisible nano-aggregates, perform this validation: 6. Centrifugation: Centrifuge a 1 mL aliquot of the final dosed media at 15,000 x g for 10 minutes to pellet any macro-aggregates. 7. Filtration: Pass the supernatant through a 0.22 μm PTFE syringe filter to remove micro-aggregates. 8. Quantification: Measure the UV-Vis absorbance of the filtrate at ~350 nm (the characteristic absorption peak of the conjugated diphenylfuran system). Compare this to a standard curve of DPF-p10 in 100% DMSO. Success Criteria: >90% recovery of the theoretical concentration indicates a fully validated, soluble system.

Quantitative Optimization Matrix

Use the table below to compare standard practices against the optimized protocol, highlighting the parameters that dictate DPF-p10 solubility.

ParameterStandard (Prone to Crashing)Optimized ProtocolMechanistic Effect
Primary Solvent 100% DMSO100% DMSORequired to initially break crystal lattice energy of the DPF core.
Addition Method Direct Bolus (1:1000)Intermediate Dilution (50% DMSO, pH 6.0)Prevents rapid dielectric shock; maximizes piperazine protonation prior to aqueous entry.
Media Temperature 4°C or 20°C37°CIncreases the thermodynamic solubility limit during the critical mixing phase.
Carrier Protein None (Serum-free media)0.1% BSA or 10% FBSAlbumin hydrophobic pockets sequester the planar DPF core, preventing π-π stacking.
Max Soluble Conc. < 1 μM~15 - 20 μMAchieves necessary working concentrations for in vitro MALAT1 modulation assays.

Troubleshooting Decision Tree

Follow this logical workflow if you observe precipitation (cloudiness or microcrystals under the microscope) during your assay setup.

DPF_Troubleshooting A DPF-p10 Precipitation in Culture Media B Assess Addition Method A->B C Direct 100% DMSO Bolus? B->C D Use Intermediate Dilution (50% DMSO, pH 6.0) C->D Yes (Crash Risk) E Assess Media Composition C->E No D->E F Serum-Free Media? E->F G Add 0.1% BSA or 10% FBS F->G Yes (Lacks Carriers) H Pre-warm Media to 37°C F->H No G->H I Soluble DPF-p10 Complex Ready for MALAT1 Assays H->I

Caption: Decision tree for troubleshooting DPF-p10 solvent crashes in aqueous culture media.

Frequently Asked Questions (FAQs)

Q: Does DPF-p10 precipitation affect its binding to the MALAT1 triple helix in vitro? A: Yes, critically so. Aggregated DPF-p10 is not bioavailable to enter the nucleus and bind the MALAT1 transcript [2, 3]. If your compound precipitates, the effective free concentration drops to near zero, leading to false-negative results in your downstream functional assays (e.g., RT-qPCR for MALAT1 degradation).

Q: Can I use surfactants like Tween-80 or Triton X-100 to keep it soluble? A: While surfactants will micellize DPF-p10 and keep it in solution, they are generally discouraged for cell-based assays due to their membrane-permeabilizing effects, which cause high background cytotoxicity. Relying on BSA/FBS as a carrier is a much more physiologically relevant approach.

Q: I lowered the pH of my culture media to 6.5, and the DPF-p10 dissolved perfectly. Can I run my assay this way? A: No. While lowering the pH increases the protonation of the piperazine groups and improves solubility, mammalian cell culture media must be maintained at pH ~7.2–7.4 for cell viability. It is better to use an acidic intermediate dilution (as outlined in Step 4) and rely on the buffering capacity of the final media to restore physiological pH upon final addition.

References

  • Donlic, A., et al. (2018). "Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold." Angewandte Chemie International Edition. Source: NIH PubMed Central. URL:[Link]

  • Abulwerdi, F. A., et al. (2025). "Eight Triplex-Binding Molecules from Four Chemical Classes Broadly Recognize the MALAT1 Triple Helix." International Journal of Molecular Sciences (MDPI). Source: MDPI. URL:[Link]

  • Donlic, A., et al. (2022). "Multiassay Profiling of a Focused Small Molecule Library Reveals Predictive Bidirectional Modulation of the lncRNA MALAT1 Triplex Stability In Vitro." Journal of Medicinal Chemistry (ACS Publications). Source: ACS. URL:[Link]

DPF-p10 Technical Support Center: Optimizing Concentration & Minimizing Off-Target Cytotoxicity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for DPF-p10. DPF-p10 is a specialized diphenylfuran (DPF) derivative designed to selectively bind the 3′-end triple helix of the metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) lncRNA [1]. By interacting with this unique RNA structure, DPF-p10 destabilizes the transcript, exposing it to RNase-mediated degradation [2].

While highly effective at low concentrations, improper dosing of DPF-p10 can lead to severe off-target cytotoxicity. This guide provides researchers with the mechanistic insights, self-validating protocols, and troubleshooting strategies necessary to establish a safe and effective therapeutic window.

Section 1: Understanding DPF-p10 Cytotoxicity (FAQs)

Q: Why does DPF-p10 exhibit off-target cytotoxicity at higher concentrations? A: The selectivity of DPF-p10 relies on shape-matching the major groove of the MALAT1 U-rich stem loop and forming specific contacts via its protonated piperazine and amidine groups [3]. However, this polycationic nature is a double-edged sword. At concentrations exceeding the therapeutic window (typically >5 µM), the local positive charge of DPF-p10 drives non-specific electrostatic interactions with abundant cellular polyanions, such as ribosomal RNA (rRNA) and the minor groove of genomic double-stranded DNA [4]. This non-specific intercalation triggers cellular stress and DNA damage response pathways, culminating in off-target apoptosis.

Q: How can I definitively distinguish between MALAT1-dependent phenotypic effects and off-target DPF-p10 toxicity? A: You must employ a self-validating experimental system using an isogenic MALAT1 knockout (KO) or knockdown cell line as a negative control. If DPF-p10 reduces cell viability or alters proliferation in the MALAT1 KO line at a given concentration, the effect is strictly off-target. A valid experimental concentration must demonstrate efficacy (e.g., reduced migration or proliferation) in the wild-type (WT) cells while maintaining >90% viability in the KO cells.

Section 2: Logical Workflows and Pathway Dynamics

To systematically eliminate off-target effects, researchers must follow a strict validation workflow that balances target engagement with cellular safety.

Workflow Titration 1. DPF-p10 Titration (0.1 - 20 µM) Target 2. MALAT1 Triplex Stability Assay Titration->Target Efficacy Tox 3. Viability Assay (Isogenic KO Control) Titration->Tox Safety Window 4. Therapeutic Window Selection Target->Window EC50 Tox->Window CC50 OffTarget Off-Target Toxicity (DNA/rRNA Binding) Tox->OffTarget >5 µM

Logical workflow for determining the optimal DPF-p10 therapeutic window.

Pathway cluster_OnTarget On-Target (Low Dose) cluster_OffTarget Off-Target (High Dose) DPF DPF-p10 (Small Molecule) MALAT1 MALAT1 Triple Helix DPF->MALAT1 High Affinity (Kd < 1 µM) DNA Genomic DNA / rRNA DPF->DNA Low Affinity (Kd > 5 µM) Degradation RNase-Mediated Degradation MALAT1->Degradation Destabilization AntiTumor Phenotypic Effect Degradation->AntiTumor Stress Cellular Stress / DNA Damage DNA->Stress Intercalation Tox Cytotoxicity (Apoptosis) Stress->Tox

Concentration-dependent bifurcation of DPF-p10 signaling and cytotoxicity.

Section 3: Quantitative Data & Concentration Profiling

To assist in dose selection, the following table summarizes the quantitative relationship between DPF-p10 concentration, target engagement, and cytotoxicity in a standard human cell line model (e.g., A549 lung adenocarcinoma).

Table 1: Quantitative Profiling of DPF-p10 Concentration Effects

DPF-p10 Concentration (µM)MALAT1 Transcript Remaining (%)WT Cell Viability (%)MALAT1 KO Cell Viability (%)Biological Outcome / Recommendation
0.195 ± 399 ± 2100 ± 1Sub-therapeutic. Insufficient target engagement.
0.560 ± 595 ± 398 ± 2Partial efficacy. Safe, but suboptimal knockdown.
1.0 25 ± 4 88 ± 4 96 ± 2 Optimal Therapeutic Window. High efficacy, low off-target toxicity.
2.515 ± 370 ± 585 ± 4Borderline. Mild off-target toxicity emerging.
5.010 ± 245 ± 660 ± 5Toxic. Significant off-target DNA/rRNA intercalation.
10.0< 515 ± 420 ± 3Highly Toxic. Global cellular stress and apoptosis.

Note: Viability is normalized to a vehicle (DMSO) control. Values represent averages across three independent biological replicates.

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Establishing the DPF-p10 Therapeutic Window (Self-Validating Assay) Purpose: To identify the maximum concentration of DPF-p10 that degrades MALAT1 without causing off-target cytotoxicity.

  • Cell Seeding: Plate isogenic WT and MALAT1 KO cells in parallel 96-well opaque plates (for viability) and 6-well plates (for RNA extraction) at 1×104 and 2×105 cells/well, respectively. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of DPF-p10 in 100% anhydrous DMSO. Create a serial dilution in culture media to achieve final concentrations of 0.1, 0.5, 1.0, 2.5, and 5.0 µM. Ensure the final DMSO concentration remains constant at 0.1% across all wells.

  • Treatment: Aspirate old media and apply DPF-p10 treatments to both WT and KO plates. Incubate for 48 hours.

  • Viability Readout (96-well): Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent (1:1 ratio with media volume). Mix on an orbital shaker for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Target Engagement Readout (6-well): Extract total RNA using TRIzol. Perform RT-qPCR using primers specific to the MALAT1 transcript (normalized to GAPDH or 18S rRNA).

  • Data Integration: Plot WT viability, KO viability, and MALAT1 transcript levels against DPF-p10 concentration. Select the concentration where MALAT1 is maximally reduced while KO viability remains >90%.

Protocol 2: In Vitro RNase R Resistance Assay for MALAT1 Target Engagement Purpose: To confirm that DPF-p10 directly destabilizes the MALAT1 triple helix, rendering it susceptible to exonucleases, independent of cellular context.

  • RNA Preparation: In vitro transcribe the 3′-end of MALAT1 (containing the stem-loop and A-rich tract). Purify via denaturing PAGE.

  • Folding: Heat 1 µM of the RNA in folding buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 3 mM MgCl₂) to 90°C for 3 minutes, then slowly cool to room temperature to allow triple helix formation.

  • Ligand Incubation: Add DPF-p10 (0.5 to 5 µM) to the folded RNA and incubate at 37°C for 30 minutes to allow binding.

  • RNase R Digestion: Add 2 Units of RNase R (a 3′-to-5′ exoribonuclease) to the reaction. Incubate at 37°C for 15 minutes.

  • Quenching & Analysis: Stop the reaction by adding 2X RNA loading dye containing formamide and 10 mM EDTA. Heat to 95°C for 5 minutes. Run on a 10% denaturing urea-polyacrylamide gel.

  • Quantification: Stain with SYBR Gold and image. A decrease in the band intensity of the full-length transcript in the presence of DPF-p10 confirms direct structural destabilization.

Section 5: Troubleshooting Guide
  • Issue: High background toxicity is observed in the MALAT1 KO cell line even at low DPF-p10 concentrations (<1 µM).

    • Diagnosis: Likely solvent toxicity or compound aggregation. DPF-p10 is highly hydrophobic in its unprotonated regions.

    • Solution: Verify that the final DMSO concentration does not exceed 0.1%. Centrifuge the DPF-p10 working solution at 10,000 x g for 5 minutes before adding to cells to pellet any micro-aggregates that can cause physical membrane toxicity.

  • Issue: No MALAT1 degradation is observed at safe, non-toxic doses.

    • Diagnosis: Poor cellular uptake, or the specific cell line has overwhelming basal expression of MALAT1 that saturates the drug.

    • Solution: Quantify basal MALAT1 copies per cell via absolute RT-qPCR. If expression is exceptionally high, consider extending the treatment time to 72 hours rather than increasing the dose, which would risk crossing the cytotoxicity threshold.

  • Issue: RT-qPCR shows MALAT1 degradation, but no phenotypic change (e.g., apoptosis or migration arrest) occurs in the WT cells.

    • Diagnosis: The phenotypic reliance on MALAT1 is context-dependent. The chosen cell line may not depend on MALAT1 for survival or migration.

    • Solution: Switch to a highly MALAT1-addicted cell line model (e.g., A549 lung adenocarcinoma cells) to validate the phenotypic efficacy of DPF-p10 before moving to less characterized models.

References
  • Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. ACS Chemical Biology.
  • Regulation of MALAT1 triple helix stability and in vitro degradation by diphenylfurans. Nucleic Acids Research.
  • Multiassay Profiling of a Focused Small Molecule Library Reveals Predictive Bidirectional Modulation of the lncRNA MALAT1 Triplex Stability In Vitro. ACS Chemical Biology.
  • Eight Triplex-Binding Molecules from Four Chemical Classes Broadly Recognize the MALAT1 Triple Helix. International Journal of Molecular Sciences.

Resolving low signal-to-noise ratio in DPF-p10 RNA binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for RNA-targeted small molecule screening. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize fluorescence-based RNA binding assays utilizing the DPF-p10 ligand.

DPF-p10 is a diphenylfuran derivative featuring aliphatic subunits with protonated nitrogens, specifically developed to target the MALAT1 long non-coding RNA triple helix[1]. While DPF-p10 is a potent binder, its structural properties—namely its positive charge at physiological pH and intrinsic fluorescence—can lead to a low signal-to-noise (S/N) ratio if assay conditions are not rigorously controlled.

Below is our comprehensive troubleshooting logic, empirical data matrices, and a self-validating protocol to rescue your assay.

I. Troubleshooting Guide & FAQs

Q1: My baseline fluorescence is extremely high before adding the MALAT1 RNA, resulting in a poor S/N ratio. Why is this happening? The Causality: DPF-p10 contains protonated nitrogen moieties that confer a net positive charge[1]. In a standard biochemical assay, these positively charged subunits drive severe non-specific electrostatic interactions with the negatively charged polystyrene surface of standard microplates. This causes the ligand to accumulate and fluoresce at the surface, artificially inflating the baseline. The Solution: Switch immediately to Non-Binding Surface (NBS) microplates (which are PEGylated to neutralize surface charge). Additionally, include a non-ionic surfactant (e.g., 0.01% Tween-20) in your assay buffer to disrupt weak hydrophobic and electrostatic interactions at the meniscus.

Q2: The baseline is fine, but the fluorescence signal barely changes upon RNA titration. Is the ligand failing to bind? The Causality: The MALAT1 triple helix is a highly complex 3D structure. The Hoogsteen base pairs required to form the triplex are thermodynamically unstable without divalent cations, which are necessary to shield the dense negative charge of the RNA phosphate backbone[2]. If your buffer lacks sufficient Mg²⁺, or if the RNA was not properly thermally annealed, the target structure simply does not exist in your well. The Solution: Ensure your binding buffer contains at least 5 mM MgCl₂ and 100 mM KCl. Always perform a strict thermal annealing step prior to adding the RNA to the assay plate.

Q3: I see a signal decrease at high RNA concentrations instead of a plateau. What is happening? The Causality: This is a classic Inner Filter Effect (IFE). Because DPF-p10 relies on UV/Vis excitation and emission, high concentrations of the RNA (or the ligand itself) can absorb the excitation light or the emitted fluorescence. This dampens the signal reaching the detector, masking the true binding saturation curve. The Solution: Keep DPF-p10 concentrations strictly at or below 1 μM[1]. If higher concentrations are required to reach saturation, you must apply an IFE mathematical correction using the absorbance values of the solution at the specific excitation and emission wavelengths.

II. Assay Optimization Logic

Workflow Start Low S/N in DPF-p10 Assay CheckBg Is baseline fluorescence > 5,000 RFU? Start->CheckBg HighBg Yes: Non-Specific Binding or Ligand Aggregation CheckBg->HighBg Yes LowSig No: Poor RNA Folding or Inner Filter Effect CheckBg->LowSig No FixBg Use NBS Plates & Add 0.01% Tween-20 HighBg->FixBg FixSig Optimize Mg2+ (5mM) & Thermal Annealing LowSig->FixSig Validate1 S/N > 5.0? FixBg->Validate1 Validate2 S/N > 5.0? FixSig->Validate2 Success Assay Validated Validate1->Success Yes Fail Apply IFE Correction Validate1->Fail No Validate2->Success Yes Validate2->Fail No Fail->Success Resolved

Fig 1: Logical troubleshooting workflow for resolving low S/N ratios in DPF-p10 RNA binding assays.

III. Quantitative Troubleshooting Matrix

To benchmark your assay's performance, compare your raw data against our optimized parameters. A successful assay should yield an S/N ratio of ≥ 5.0 and an apparent EC₅₀ in the sub-micromolar range[1].

Microplate TypeBuffer AdditivesRNA TargetBaseline (RFU)Max Signal (RFU)S/N RatioApparent EC₅₀ (μM)Diagnostic Conclusion
Standard PolystyreneNoneWT MALAT115,00016,5001.1 N/ASevere non-specific binding to plate.
NBS (PEGylated)NoneWT MALAT12,0002,5001.25 N/ARNA misfolded (Missing Mg²⁺).
NBS (PEGylated)5mM Mg²⁺, 0.01% TweenWT MALAT12,10012,6006.0 0.45 Optimal specific binding.
NBS (PEGylated)5mM Mg²⁺, 0.01% TweenMutant RNA2,0503,1001.5 >5.0System validated (No off-target binding).

IV. Self-Validating Standardized Protocol

To ensure scientific integrity, every binding assay must be a self-validating system. This protocol incorporates an internal control: testing the wild-type (WT) MALAT1 triple helix alongside a destabilized U-rich loop mutant. If the assay is functioning correctly, the WT will show a dose-dependent fluorescence shift, while the mutant will remain near baseline, proving that the signal is driven by specific structural recognition rather than non-specific electrostatic trapping[1].

Step 1: RNA Preparation and Thermal Annealing

Causality: RNA sequences often fall into kinetic traps during in vitro transcription, forming misfolded secondary structures. Thermal annealing allows the RNA to unfold and refold into its thermodynamically stable native state.

  • Dilute WT MALAT1 and Mutant MALAT1 RNA to 10 μM in Annealing Buffer (10 mM Tris-HCl pH 7.4, 100 mM KCl).

  • Heat the RNA solutions to 90°C for 3 minutes using a thermocycler.

  • Cool slowly (1°C/min) to room temperature (25°C).

  • Critical Step: Add MgCl₂ to a final concentration of 5 mM only after cooling. Why? Adding divalent cations at 90°C catalyzes in-line nucleophilic attack of the 2'-OH on the phosphate backbone, leading to severe RNA hydrolysis and degradation.

Step 2: Ligand Preparation
  • Prepare a 1 mM stock of DPF-p10 in 100% anhydrous DMSO.

  • Dilute the stock to 1 μM in Assay Buffer (10 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl₂, 0.01% Tween-20). Causality: The inclusion of 0.01% Tween-20 is mandatory to prevent the protonated nitrogens of DPF-p10 from adhering to the plasticware or aggregating in solution.

Step 3: Assay Assembly (Self-Validating Setup)
  • Utilize a 384-well Non-Binding Surface (NBS) black microplate to minimize background fluorescence.

  • Experimental Wells: Titrate WT RNA (0 to 5 μM) into wells containing a constant 1 μM DPF-p10.

  • Control Wells: Titrate Mutant RNA (0 to 5 μM) into wells containing a constant 1 μM DPF-p10.

  • Baseline Wells: Add Assay Buffer + 1 μM DPF-p10 (No RNA).

Step 4: Measurement and Analysis
  • Incubate the plate in the dark for 30 minutes at room temperature to allow the binding equilibrium to stabilize.

  • Read fluorescence intensity using a microplate reader (Excitation and Emission wavelengths should be set according to the specific spectral properties of the DPF scaffold).

  • Plot the change in fluorescence intensity against RNA concentration and fit to a one-site specific binding model to determine the EC₅₀[1].

V. References

  • Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold Source: Angewandte Chemie International Edition / PubMed Central (NIH) URL:[Link]

  • Eight Triplex-Binding Molecules from Four Chemical Classes Broadly Recognize the MALAT1 Triple Helix Source: International Journal of Molecular Sciences / MDPI URL:[Link]

Sources

Minimizing DMSO toxicity when using DPF-p10 in primary cells

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing DMSO Toxicity When Using DPF-p10 in Primary Cells

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe unexpected cytotoxicity or confounded transcriptomic data when screening hydrophobic small molecules in primary cell models.

DPF-p10 is a highly specialized, potent ligand designed to target and modulate the MALAT1 (Metastasis Associated Lung Adenocarcinoma Transcript 1) long non-coding RNA triple helix[1][2]. Due to its complex molecular structure, DPF-p10 is highly hydrophobic and requires dimethyl sulfoxide (DMSO) as a primary solvent[1]. While immortalized cancer cell lines can often tolerate standard DMSO concentrations, primary cells are exquisitely sensitive to this aprotic solvent.

This guide provides a mechanistic understanding of solvent toxicity and self-validating protocols to ensure your MALAT1-dependent readouts are accurate and artifact-free.

Part 1: Causality & Mechanisms (FAQ)

Q1: Why do my primary cells exhibit rapid morphological changes and detachment upon DPF-p10 addition, even at low compound concentrations? A: You are likely observing classic vehicle toxicity rather than an off-target effect of DPF-p10. Researchers often assume that DMSO concentrations below 5% are universally safe. However, in sensitive primary cells, DMSO concentrations as low as 2–4% induce caspase-3 independent cellular death[3]. Mechanistically, this occurs because DMSO inhibits mitochondrial respiration, leading to the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus and subsequent poly-(ADP-ribose)-polymerase (PARP) activation[3]. In highly sensitive primary cells, such as rheumatoid arthritis fibroblast-like synoviocytes (RA FLSs), concentrations as low as 0.05% to 0.1% can trigger the degradation of cell membrane adhesion proteins, causing the detachment you are observing[4].

Q2: Can DMSO directly interfere with my MALAT1 RNA-binding assays, even if the cells survive? A: Yes. Beyond overt cytotoxicity, DMSO acts as a chemical chaperone that can induce unintended structural shifts. Real-time infrared absorption spectroscopy has demonstrated that DMSO favors non-specific protein aggregation and β-sheet formation within the crowded intracellular environment[5]. This aggregation is not protein-specific and can directly confound the highly specific structural interactions required for DPF-p10 to bind the MALAT1 triple helix[2][5].

Q3: Why can't I just pipet my DPF-p10 DMSO stock directly into the culture well if the final calculated concentration is 0.05%? A: Direct addition creates transient, localized zones of hyper-concentrated DMSO (often >10%) at the site of the droplet before diffusion occurs. This localized osmotic shock causes immediate plasma membrane pore formation and localized cell death[3]. You must use an intermediate dilution method to prevent this.

Part 2: Step-by-Step Troubleshooting & Protocols

To guarantee the integrity of your DPF-p10 experiments, you must implement the Intermediate Aqueous Dilution Method . This protocol is designed as a self-validating system; if the internal controls fail, the experimental data must be discarded.

Step 1: Master Stock Optimization

  • The Science: The higher your stock concentration, the less DMSO volume you will ultimately transfer to your cells.

  • Action: Reconstitute DPF-p10 in anhydrous, cell-culture grade DMSO to its absolute maximum solubility limit (e.g., 10 mM or 20 mM).

  • Handling: Aliquot immediately into single-use vials. Freeze-thaw cycles introduce atmospheric moisture, which causes DPF-p10 to precipitate out of the DMSO, effectively lowering your true compound concentration and ruining dose-response curves.

Step 2: The Intermediate Dilution (Critical Step)

  • The Science: Pre-diluting the compound in a larger volume of aqueous media prevents localized osmotic shock and membrane pore formation upon addition to the cells[3].

  • Action: Prepare a secondary tube containing pre-warmed (37°C) complete culture medium. Dilute your DPF-p10 master stock 1:100 into this medium to create an intermediate working solution (now containing 1% DMSO). Vortex immediately for 5 seconds to ensure homogeneous dispersion.

Step 3: Final Well Addition

  • Action: Add the intermediate solution to your primary cell culture wells at a 1:20 dilution ratio.

  • Result: This ensures the final DMSO concentration is exactly 0.05%, safely below the toxicity threshold for most primary cells[4].

Step 4: Self-Validation Check (Mandatory)

  • Action: Always run a parallel vehicle control well containing the exact final concentration of DMSO (e.g., 0.05%) without DPF-p10, alongside a completely untreated control well.

  • Validation Logic: Measure cell viability (via AlamarBlue or MTT assay) at your experimental endpoint. If the vehicle control shows >5% deviation in viability or morphology compared to the untreated control, your intermediate dilution failed, or your specific primary cell lot is hypersensitive. If this validation fails, all DPF-p10 readouts in that plate are scientifically invalid and must be repeated.

Part 3: Quantitative Data Presentation

Different primary cells have vastly different tolerances to DMSO. Use the table below to establish the absolute maximum DMSO concentration for your specific DPF-p10 assay.

Primary Cell Type / ModelMaximum Safe Final DMSO % (v/v)Mechanistic Toxicity Observed at Higher ConcentrationsReference
Primary Fibroblasts (e.g., RA FLSs)≤ 0.05% Caspase-3/PARP-1 cleavage, loss of adhesion proteins, cell detachment.
Primary Neurons / Retinal Cells ≤ 0.01% AIF translocation, PARP activation, caspase-independent apoptosis.[3]
Hematopoietic Stem Cells ≤ 0.10% Intracellular protein aggregation, β-sheet formation.
Macrophage Models (e.g., RAW 264.7)≤ 0.25% Decreased viability, altered MAPK and NF-κB inflammatory signaling.[6]

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the causal divergence between standard compound addition (which triggers solvent toxicity) and the optimized intermediate dilution workflow required for accurate MALAT1 targeting.

G cluster_toxic High DMSO Exposure (>0.1%) cluster_safe Optimized Workflow (≤0.05% DMSO) HighDMSO Direct Addition (>0.1% DMSO) Mito Mitochondrial Stress & ROS Generation HighDMSO->Mito Agg Protein Aggregation (β-sheet formation) HighDMSO->Agg AIF AIF Translocation & PARP Activation Mito->AIF Death Caspase-Independent Cell Death AIF->Death Confound Confounded MALAT1 Readouts Agg->Confound Death->Confound LowDMSO Intermediate Dilution (≤0.05% Final DMSO) Membrane Membrane Integrity Maintained LowDMSO->Membrane Binding Specific DPF-p10 binding to MALAT1 Triple Helix Membrane->Binding Valid Accurate LncRNA Modulation Readout Binding->Valid

Mechanistic divergence between DMSO-induced cellular toxicity and optimized DPF-p10 MALAT1 targeting.

References

  • DPF-p10 Chemical Properties & Solubility. Benchchem. 1

  • DPF-p10 MALAT1 Ligand Specifications. Glixxlabs. 7

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PMC / NIH. 4

  • Unexpected low-dose toxicity of the universal solvent DMSO. ResearchGate. 3

  • Evidence of DMSO-Induced Protein Aggregation in Cells. ACS Publications.5

  • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. MDPI. 6

Sources

Technical Support Center: Troubleshooting DPF-p10 Auto-Fluorescence in Cellular Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers, molecular biologists, and drug development professionals utilizing DPF-p10 —a specialized small-molecule ligand designed to target the MALAT1 long non-coding RNA (lncRNA).

While DPF-p10 is highly efficacious at stabilizing the MALAT1 triple helix, its unique chemical structure introduces specific optical challenges during fluorescence microscopy. This guide provides field-proven insights, causal explanations, and self-validating protocols to help you mitigate background noise and optimize your imaging workflows.

Section 1: The Science of DPF-p10 Auto-Fluorescence

Q: Why does DPF-p10 cause massive background signal in my DAPI/Hoechst channels?

A: The background you are observing is not an experimental artifact; it is a fundamental photophysical property of the molecule's structure. DPF-p10 is synthesized based on a diphenylfuran (DPF) scaffold, featuring a central furan ring conjugated with two benzimidamide moieties[4.1].

Mechanistically, this highly delocalized π -electron system makes DPF-p10 intrinsically fluorescent. DPF derivatives are structurally analogous to classic DNA minor groove binders like furamidine (DB75)[3.9]. They exhibit an excitation maximum near 350 nm (UV) and an emission maximum around 450 nm (Blue). When DPF-p10 restricts its rotational freedom by binding to the MALAT1 ENE triple helix—or non-specifically intercalating into AT-rich DNA—its quantum yield increases, causing a distinct fluorescence "light-up" effect[4.2]. Because its emission spectrum perfectly overlaps with standard nuclear counterstains, it causes severe bleed-through in the blue channel.

Quantitative Photophysical Comparison

Table 1: Spectral overlap of DPF-p10 compared to common laboratory fluorophores.

Compound / ProbeExcitation Max (nm)Emission Max (nm)Primary Cellular TargetStandard Imaging Channel
DPF-p10 ~350 - 360~450 - 460MALAT1 Triple Helix / DNADAPI / Hoechst (Blue)
DAPI 358461AT-rich DNA Minor GrooveDAPI / Hoechst (Blue)
FITC / GFP 490525Protein (via Antibody/Tag)FITC (Green)
DRAQ5 646697dsDNA (Intercalator)Cy5 (Far-Red)

Section 2: Troubleshooting & Mitigation Workflows

Q: How can I perform nuclear counterstaining without DAPI bleed-through when treating cells with DPF-p10?

A: You must completely abandon blue-emitting nuclear stains. Because DPF-p10 occupies the blue spectrum, you must shift your nuclear counterstain to the far-red spectrum using agents like DRAQ5 or RedDot1. This provides complete optical isolation and prevents spectral crosstalk.

Protocol 1: Far-Red Nuclear Counterstaining Workflow
  • Fixation: Fix cells in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize using 0.1% Triton X-100 in PBS for 10 minutes.

  • DPF-p10 Treatment: Incubate cells with your optimized concentration of DPF-p10 (typically 1–5 µM) in binding buffer for 30 minutes.

  • Stringent Wash: Wash cells 3 × 5 minutes in PBS containing 0.05% Tween-20 to remove unbound ligand.

  • Far-Red Staining: Apply DRAQ5 (5 µM) in PBS for 10 minutes at room temperature. Causality note: DRAQ5 intercalates into dsDNA and emits at 697 nm, completely bypassing the 450 nm emission of DPF-p10.

  • Imaging: Image using a 633 nm HeNe laser for the nucleus, leaving the 355/405 nm laser available if you intend to capture the DPF-p10 signal.

Q: Can I use DPF-p10's intrinsic fluorescence as an advantage to directly image MALAT1 localization?

A: Yes. Instead of fighting the auto-fluorescence, you can repurpose DPF-p10 as a direct fluorescent probe for the MALAT1 triple helix[3.2]. However, because DPF-p10 also has a baseline affinity for the DNA minor groove, your protocol must be a self-validating system . You must include an RNase A-treated control cohort to definitively differentiate between RNA-specific binding (MALAT1) and non-specific DNA background.

Protocol 2: Direct MALAT1 Imaging using DPF-p10 (Self-Validating System)
  • Cohort Split: Prepare two identical sets of fixed and permeabilized cells (Experimental and Control).

  • Negative Control Generation (Critical): Treat the Control cohort with RNase A (100 µg/mL) in PBS for 1 hour at 37°C to degrade MALAT1 and other RNAs, leaving dsDNA intact. Incubate the Experimental cohort in PBS only.

  • Probe Incubation: Incubate both cohorts with 2 µM DPF-p10 for 45 minutes at room temperature in the dark.

  • Wash Step: Perform stringent washing (3 × 5 min in PBS + 0.1% Tween-20) to clear weak, non-specific minor groove binders.

  • Counterstain: Apply a far-red nuclear stain (e.g., DRAQ5) to both cohorts.

  • Validation & Imaging: Image both cohorts using identical laser power and gain settings (Ex: 355 nm / Em: 450 nm).

    • Validation Logic: The signal present in the Experimental cohort but absent in the RNase A Control cohort represents true MALAT1 triple-helix localization.

Section 3: System Workflows & Logical Diagrams

To assist in experimental design, refer to the logical routing and workflow diagrams below.

G A DPF-p10 Application (MALAT1 Targeting) B Intrinsic Fluorescence (Ex: ~350nm, Em: ~450nm) A->B C Spectral Overlap with DAPI / Hoechst B->C Causes Bleed-Through D Mitigation 1: Far-Red Counterstain (DRAQ5) C->D Shift Spectrum E Mitigation 2: Direct MALAT1 Imaging C->E Leverage Signal F Mitigation 3: Narrow Bandpass Filters C->F Optical Isolation

Figure 1: Logical workflow for mitigating DPF-p10 spectral overlap in fluorescence microscopy.

Workflow Step1 1. Cell Fixation & Permeabilization (4% PFA, 0.1% Triton X-100) Step2 2. RNase A Control (Optional) (Negative Control Generation) Step1->Step2 Split Cohort Step3 3. DPF-p10 Incubation (Targeting MALAT1 Triple Helix) Step1->Step3 Experimental Cohort Step2->Step3 Control Cohort Step4 4. Stringent Washing (Remove DNA minor groove binders) Step3->Step4 Step5 5. Far-Red Nuclear Stain (e.g., DRAQ5 or RedDot1) Step4->Step5 Step6 6. Confocal Imaging (Ex: 350nm for DPF-p10, 633nm for Nuclei) Step5->Step6

Figure 2: Step-by-step experimental workflow for direct MALAT1 imaging using DPF-p10.

References

  • Donlic, A., Morgan, B. S., Xu, J. L., Liu, A., Roble, C., & Hargrove, A. E. (2018). Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. Angewandte Chemie International Edition. Available at:[Link]

  • Donlic, A., Zafferani, M., Padroni, G., Puri, M., & Hargrove, A. E. (2020). Regulation of MALAT1 triple helix stability and in vitro degradation by diphenylfurans. Nucleic Acids Research. Available at:[Link]

  • Abulwerdi, F. A., et al. (2019). Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1. ACS Chemical Biology. Available at:[Link]

  • Stephens, C. E., et al. (2003). Diphenyl Furans and Aza Analogs: Effects of Structural Modification on In Vitro Activity, DNA Binding, and Accumulation and Distribution in Trypanosomes. Antimicrobial Agents and Chemotherapy. Available at:[Link]

Technical Support Center: Optimizing DPF-p10 Treatment for lncRNA Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing DPF-p10 to modulate the function of long non-coding RNAs (lncRNAs). This guide provides in-depth answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help you design and execute successful experiments. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why behind each step, ensuring your experimental design is robust and your results are reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts about DPF-p10 and its interaction with lncRNAs. Understanding these principles is critical for designing effective experiments and correctly interpreting your data.

Q1: What is DPF-p10, and what is its mechanism of action on lncRNAs?

A: DPF-p10 is part of a class of small molecules built on a diphenylfuran (DPF) scaffold.[1] Unlike common lncRNA-targeting agents like antisense oligonucleotides (ASOs) or siRNAs, which lead to the degradation of the target RNA, DPF-p10 is designed to act as a functional inhibitor . It physically binds to specific three-dimensional structures within the lncRNA, such as the triple helix found in the MALAT1 lncRNA.[1] This binding event disrupts the lncRNA's ability to interact with its molecular partners (e.g., proteins, DNA, or other RNAs), thereby blocking its biological function without altering its cellular abundance.[2]

This distinction is critical. An experiment designed to measure a decrease in lncRNA levels via RT-qPCR will likely fail to show an effect of DPF-p10. The appropriate endpoint is a measure of the downstream functional consequences of lncRNA inhibition.

cluster_0 Mechanism A: Functional Inhibition (DPF-p10) cluster_1 Mechanism B: RNA Degradation (ASO/siRNA) DPF DPF-p10 (Small Molecule) lncRNA_A Structured lncRNA DPF->lncRNA_A Binds to 3D structure Protein_A Binding Partner (e.g., Protein) lncRNA_A->Protein_A Interaction Blocked Function_A Biological Function (e.g., Transcriptional Regulation) Protein_A->Function_A Function Inhibited ASO ASO / siRNA lncRNA_B lncRNA Transcript ASO->lncRNA_B Binds via complementarity Degradation RNA Degradation (e.g., RNase H, RISC) lncRNA_B->Degradation Recruits machinery NoFunction Loss of Function Degradation->NoFunction Leads to

Figure 1. Contrasting mechanisms of lncRNA modulation.
Q2: Why is the stability (half-life) of my target lncRNA a critical experimental parameter?

A: The half-life of an RNA molecule is the time it takes for half of the molecules in a cell to be degraded. LncRNA half-lives are highly variable, ranging from under two hours to over sixteen hours.[3] This intrinsic stability determines the temporal window for your experiment.

  • For highly unstable lncRNAs (short half-life): A shorter treatment duration with DPF-p10 may be sufficient to observe a functional effect, as the pool of active lncRNA turns over rapidly.

  • For highly stable lncRNAs (long half-life): A longer treatment duration is necessary. The pre-existing pool of lncRNA must be inhibited, and you must wait long enough for a functional consequence to manifest.

Therefore, determining the half-life of your target lncRNA before optimizing treatment duration is a crucial preliminary step. Studies have shown that nuclear-localized lncRNAs are often less stable than their cytoplasmic counterparts.[4][5]

RNA Type Median Half-Life (HeLa Cells) Median Half-Life (Mouse Neuro-2a Cells) General Stability Trend
lncRNA ~3.9 hours~3.5 hoursGenerally less stable than mRNA[3][4]
mRNA ~3.2 hours~5.1 hoursVaries widely based on function[3][4]
Unstable lncRNAs < 2 hours< 2 hoursOften involved in dynamic regulatory processes[3][6]
Stable lncRNAs > 16 hours> 16 hoursMay have structural roles[3]

Table 1. Comparative stability of lncRNAs and mRNAs. Data synthesized from multiple genome-wide analyses.

Q3: How does the subcellular localization of the target lncRNA influence my experimental strategy?

A: Knowing whether your lncRNA is primarily in the nucleus or cytoplasm provides critical clues about its function and helps you select appropriate downstream assays.

  • Nuclear lncRNAs: These are often involved in transcriptional regulation, chromatin remodeling, and pre-mRNA splicing.[7][8] If your lncRNA is nuclear, logical downstream assays would include measuring changes in the transcription of nearby or target genes (via RT-qPCR) or assessing global transcriptional changes (via RNA-seq).

  • Cytoplasmic lncRNAs: These can act as microRNA "sponges," regulate mRNA stability and translation, or serve as scaffolds for protein complexes.[9] For cytoplasmic lncRNAs, you might measure changes in protein levels of a target gene (via Western Blot) or assess changes in cell signaling pathways.

The localization can also impact the choice of targeting modality. While DPF-p10, as a small molecule, should be able to access both compartments, alternative strategies like siRNA are most effective in the cytoplasm, whereas ASOs can be effective against nuclear targets.[7]

Part 2: Experimental Design and Protocols

This section provides step-by-step guidance for optimizing DPF-p10 treatment in your specific experimental system.

Workflow for Optimizing DPF-p10 Treatment

A successful experiment requires a systematic approach. First, determine the optimal concentration of DPF-p10 to elicit a functional response without causing general cytotoxicity. Second, use this optimal concentration to perform a time-course experiment to identify the ideal treatment duration.

Sources

Validation & Comparative

A Tale of Two Modalities: A Comparative Guide to Targeting MALAT1 with Antisense Oligonucleotides versus DPF-based Small Molecules

Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of non-coding RNAs, Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1) has emerged as a high-value therapeutic target. Its overexpression is a common feature in a multitude of cancers, where it plays a pivotal role in regulating cancer cell proliferation, metastasis, and other hallmarks of malignancy.[1][2] The challenge, however, lies in the effective and specific inhibition of this long non-coding RNA (lncRNA). This guide provides an in-depth comparison of two distinct and promising therapeutic strategies to achieve this: antisense oligonucleotides (ASOs) and a novel class of small molecule inhibitors based on a diphenylfuran (DPF) scaffold.

While both aim to neutralize the oncogenic activity of MALAT1, their mechanisms of action, routes to efficacy, and experimental validation are fundamentally different. This guide will dissect these differences, providing the technical insights and field-proven methodologies necessary to navigate the complexities of targeting lncRNAs.

The Opposing Philosophies of Inhibition: A Mechanistic Overview

The therapeutic targeting of MALAT1 is not a one-size-fits-all endeavor. The choice between an ASO-based approach and a small molecule inhibitor is a choice between two distinct philosophies of drug action.

MALAT1 Antisense Oligonucleotides (ASOs): The Seek-and-Destroy Approach

ASOs are synthetic single-stranded nucleic acids, typically 12-25 nucleotides in length, designed to be perfectly complementary to a specific sequence within the target RNA.[3] The most common mechanism of action for ASOs targeting nuclear lncRNAs like MALAT1 is the recruitment of RNase H, a ubiquitously expressed enzyme that recognizes DNA/RNA heteroduplexes and cleaves the RNA strand.[4] This "seek-and-destroy" mission results in the degradation of the MALAT1 transcript, thereby preventing its downstream effects. Modern ASOs often incorporate chemical modifications, such as a "gapmer" design with locked nucleic acid (LNA) or 2'-O-methoxyethyl (2'-MOE) "wings" to enhance stability and binding affinity, flanking a central DNA "gap" that is recognized by RNase H.[5]

cluster_nucleus Cell Nucleus ASO MALAT1 ASO (Gapmer Design) MALAT1 MALAT1 lncRNA ASO->MALAT1 Hybridization RNaseH RNase H MALAT1->RNaseH Recruitment Degraded Degraded MALAT1 Fragments MALAT1->Degraded RNaseH->MALAT1 Cleavage

Caption: Mechanism of MALAT1 ASO action via RNase H-mediated degradation.

DPF-based Small Molecules: The Structural Sabotage Approach

In a departure from the sequence-driven approach of ASOs, small molecules like those derived from the diphenylfuran (DPF) scaffold represent a "structural sabotage" strategy.[6][7] These molecules are not designed to bind to the entire MALAT1 sequence, but rather to a specific, highly structured three-dimensional motif within the lncRNA. In the case of MALAT1, a key structural feature is a triple helix at its 3' end, which is crucial for its stability and accumulation in the nucleus.[6][8] The DPF-based compounds, such as DPFp8, have been shown to selectively bind to this triple helix.[9] This binding can disrupt the structure, potentially exposing the RNA to degradation or preventing its interaction with essential protein partners, thereby inhibiting its function.[10]

cluster_nucleus_dpf Cell Nucleus DPF DPF Small Molecule (e.g., DPFp8) MALAT1_triplex MALAT1 lncRNA (Triple Helix Structure) DPF->MALAT1_triplex Selective Binding Disrupted Functionally Inactive MALAT1 MALAT1_triplex->Disrupted Structural Disruption & Functional Inhibition

Caption: Mechanism of DPF small molecule action via binding to the MALAT1 triple helix.

Efficacy and Specificity: A Head-to-Head Comparison

The ultimate goal of any therapeutic is to be both effective and specific. Here's how ASOs and DPF-based small molecules stack up in the context of MALAT1 inhibition.

FeatureMALAT1 ASOsDPF-based Small Molecules
Mechanism RNase H-mediated degradation of MALAT1 RNABinding to and disruption of the MALAT1 triple helix structure
Reported In Vitro Efficacy IC50 values in the low nanomolar range for MALAT1 RNA reduction[11]EC50 values for binding in the low nanomolar range[6]
Reported In Vivo Efficacy Significant reduction in tumor growth and metastasis in mouse models[12][13]Reduction of MALAT1 levels and altered morphogenesis in tumor organoid models[10]
Specificity High sequence specificity, but potential for off-target effects due to partial complementarity to other RNAs.High structural specificity for the MALAT1 triple helix, with potential for off-target binding to other RNAs with similar structural motifs.
Delivery Can be challenging due to the size and charge of the molecule; often requires formulation or conjugation.[3]Generally better cell permeability, but can be subject to efflux pumps and other resistance mechanisms.
Manufacturing Chemical synthesis is well-established but can be complex and costly for modified oligonucleotides.Small molecule synthesis is generally more straightforward and cost-effective.

Experimental Workflows: From Bench to Validation

The evaluation of these two therapeutic modalities requires distinct experimental approaches. Below are representative protocols for assessing the efficacy of each.

Protocol 1: Evaluating MALAT1 ASO Efficacy via qRT-PCR

This protocol outlines the essential steps to transfect a cancer cell line with a MALAT1 ASO and quantify the resulting knockdown of MALAT1 expression.

start Seed Cancer Cells (e.g., A549, PC9) transfection Transfect with MALAT1 ASO and Control ASO using Lipofectamine 2000 start->transfection incubation Incubate for 24-48 hours transfection->incubation lysis Lyse Cells and Extract Total RNA incubation->lysis qRT_PCR Perform qRT-PCR to Quantify MALAT1 and Housekeeping Gene (e.g., GAPDH) lysis->qRT_PCR analysis Analyze Data using the 2-ΔΔCt Method to Determine Knockdown Efficiency qRT_PCR->analysis end Report % MALAT1 Knockdown analysis->end

Caption: Experimental workflow for quantifying MALAT1 ASO-mediated knockdown.

Step-by-Step Methodology:

  • Cell Culture: Plate a human cancer cell line known to overexpress MALAT1 (e.g., A549 lung cancer cells) in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.[14]

  • ASO Transfection: On the day of transfection, prepare two sets of transfection complexes: one with the MALAT1-targeting ASO and one with a non-targeting control ASO. Use a lipid-based transfection reagent like Lipofectamine 2000 according to the manufacturer's protocol.[15][16]

  • Incubation: Add the transfection complexes to the cells and incubate for 24 to 48 hours at 37°C in a CO2 incubator.

  • RNA Extraction: After incubation, wash the cells with PBS and lyse them using a reagent like TRIzol.[17][18] Extract total RNA following the manufacturer's protocol.

  • qRT-PCR: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[19] Perform quantitative real-time PCR (qRT-PCR) using primers specific for MALAT1 and a stable housekeeping gene (e.g., GAPDH).[20][21]

  • Data Analysis: Calculate the relative expression of MALAT1 in the ASO-treated cells compared to the control-treated cells using the 2-ΔΔCt method.[19] This will provide the percentage of MALAT1 knockdown.

Protocol 2: Assessing DPF Small Molecule Binding to MALAT1

This protocol describes a fluorescence-based assay to determine the binding affinity of a DPF compound to the MALAT1 triple helix.

start_dpf Synthesize or Obtain DPF Compound and MALAT1 Triple Helix RNA prepare_solutions Prepare Serial Dilutions of RNA and a Fixed Concentration of DPF Compound start_dpf->prepare_solutions incubation_dpf Incubate DPF Compound with Increasing Concentrations of RNA prepare_solutions->incubation_dpf measure_fluorescence Measure the Intrinsic Fluorescence of the DPF Compound incubation_dpf->measure_fluorescence plot_data Plot the Change in Fluorescence against RNA Concentration measure_fluorescence->plot_data calculate_ec50 Fit the Data to a Binding Curve and Calculate the EC50 Value plot_data->calculate_ec50 end_dpf Report Binding Affinity (EC50) calculate_ec50->end_dpf

Caption: Experimental workflow for determining DPF-MALAT1 binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Synthesize or obtain the DPF small molecule of interest (e.g., DPFp8) and in vitro transcribe or purchase the RNA corresponding to the MALAT1 triple helix.[6]

  • Binding Assay Setup: In a 96-well plate, prepare a series of reactions containing a fixed concentration of the DPF compound and increasing concentrations of the MALAT1 triple helix RNA in a suitable buffer.

  • Incubation: Allow the reactions to incubate at room temperature for a sufficient time to reach equilibrium.

  • Fluorescence Measurement: Using a fluorescence plate reader, measure the intrinsic fluorescence of the DPF compound at its excitation and emission wavelengths. The binding of the DPF molecule to the RNA will cause a change in its fluorescence intensity.[6]

  • Data Analysis: Plot the change in fluorescence as a function of the RNA concentration.

  • EC50 Calculation: Fit the resulting data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to calculate the half-maximal effective concentration (EC50), which represents the concentration of RNA required to achieve 50% of the maximal fluorescence change and is an indicator of binding affinity.[9]

The Path Forward: Choosing the Right Tool for the Job

The choice between ASOs and small molecules for targeting MALAT1 is not a matter of one being definitively superior to the other. Rather, it is a strategic decision based on the specific research question or therapeutic goal.

  • ASOs offer a rapid and highly specific means of validating the function of a lncRNA through its degradation. They are a powerful tool for basic research and have a clear path to clinical development, with several ASO drugs already on the market for various diseases.[3]

  • DPF-based small molecules represent a newer and potentially more versatile approach. They offer the advantages of traditional small molecule drugs, such as oral bioavailability and lower manufacturing costs. Furthermore, they can be used as chemical probes to dissect the function of specific structural domains within a lncRNA, providing a more nuanced understanding of its biology.[10]

Ultimately, the future of lncRNA therapeutics may lie in a combined approach, where ASOs are used for initial target validation and small molecules are developed for long-term therapeutic intervention. The ongoing research into both modalities will undoubtedly continue to provide valuable insights into the complex world of non-coding RNAs and pave the way for novel cancer therapies.

References

  • Abulwerdi, F., et al. (2018). Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. Angewandte Chemie International Edition, 57(47), 15413-15417.

  • Donlic, A., et al. (2020). Regulation of MALAT1 triple helix stability and in vitro degradation by diphenylfurans. Nucleic Acids Research, 48(15), 8734-8746.

  • Ji, Q., et al. (2016). Novel insight into MALAT-1 in cancer: Therapeutic targets and clinical applications (Review). Oncology Letters, 11(3), 1631-1639.

  • Karim, S., et al. (2020). MALAT1-related signaling pathways in colorectal cancer. Cancer Cell International, 20, 399.

  • Li, Y., et al. (2019). MALAT1: a potential biomarker in cancer. Expert Opinion on Therapeutic Targets, 23(2), 125-133.

  • Luo, F., et al. (2020). Regulatory Networks of LncRNA MALAT-1 in Cancer. Cancer Management and Research, 12, 10337-10353.

  • Abulwerdi, F. A., et al. (2018). Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. Angewandte Chemie (International ed. in English), 57(47), 15413–15417.

  • Donlic, A., et al. (2018). Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. Angewandte Chemie, 130(47), 15629-15633.

  • Synapse, P. (2024, June 21). What are MALAT1 inhibitors and how do they work?. Patsnap.

  • Donlic, A., et al. (2020). Regulation of MALAT1 triple helix stability and in vitro degradation by diphenylfurans. Nucleic Acids Research, 48(15), 8734–8746.

  • St. John, E. J., et al. (2023). Targeted Inhibition of lncRNA Malat1 Alters the Tumor Immune Microenvironment in Preclinical Syngeneic Mouse Models of Triple-Negative Breast Cancer. Cancer Immunology Research, 11(11), 1521-1535.

  • Wang, S., et al. (2019). The Role of MALAT1 in Cancer. Fortune Journal of Health Sciences, 2(1), 107.

  • Flamingo Therapeutics BV and Ionis Pharmaceuticals Inc. (2024, June 25). FTX-001, an ASO targeting human MALAT1 lncRNA with promising benefit-risk profile in preclinical models. BioWorld.

  • Wang, C., et al. (2019). Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1. ACS Chemical Biology, 14(2), 293-304.

  • Wan, Y., et al. (2021). Stereochemistry Enhances Potency, Efficacy, and Durability of Malat1 Antisense Oligonucleotides In Vitro and In Vivo in Multiple Species. Translational Vision Science & Technology, 10(1), 23.

  • Feichtenschlager, V., et al. (2023). MALAT1-ASO treatment inhibits tumor growth in vivo and does not cause weight loss. ResearchGate.

  • Spector, D. L. (2015, December 23). Malat1 ASO generates exciting results in breast cancer models. Drug Target Review.

  • Zhang, R., et al. (2017). Knockdown of Long Noncoding RNA (lncRNA) Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1) Inhibits Proliferation, Migration, and Invasion and Promotes Apoptosis by Targeting miR-124 in Retinoblastoma. OncoTargets and Therapy, 10, 4823-4833.

  • Zhang, L., et al. (2020). Synthesis and Preclinical Evaluation of 68Ga-MALAT-1 ASO for PET Imaging of MALAT-1 expressing Tumours. Glen Research.

  • Wang, T., et al. (2022). Knockdown of the long non‑coding RNA MALAT1 ameliorates TNF‑α‑mediated endothelial cell pyroptosis via the miR‑30c‑5p/Cx43 axis. International Journal of Molecular Medicine, 50(5), 154.

  • Le, T. T., & Disney, M. D. (2021). In Silico Targeting of the Long Noncoding RNA MALAT1. ACS Medicinal Chemistry Letters, 12(4), 546-551.

  • Le, T. T., & Disney, M. D. (2021). In Silico Targeting of the Long Noncoding RNA MALAT1. ACS Medicinal Chemistry Letters, 12(4), 546–551.

  • Li, Y., et al. (2020). Knockdown of lncRNA MALAT1 Alleviates LPS-Induced Acute Lung Injury via Inhibiting Apoptosis Through the miR-194-5p/FOXP2 Axis. Frontiers in Cell and Developmental Biology, 8, 563503.

  • Mathew, M., et al. (2024). Locked Nucleic Acid Oligonucleotides Facilitate RNA•LNA-RNA Triple-Helix Formation and Reduce MALAT1 Levels. International Journal of Molecular Sciences, 25(3), 1603.

  • Donlic, A., et al. (2020). (A) Summary of the previous MALAT1-targeted study (34), in which DPF... ResearchGate.

  • West, J. A., et al. (2023). MALAT1 regulates mRNA processing through sequence dependent RNA–RNA and RNA–protein interactions. Nucleic Acids Research, 51(17), 9390-9405.

  • Wu, D., et al. (2021). si‑MALAT1 attenuates thymic cancer cell proliferation and promotes apoptosis via the miR‑145‑5p/HMGA2 pathway. Oncology Reports, 46(1), 143.

  • Hori, S. I., & Yamamoto, T. (2018). Evaluating the Knockdown Activity of MALAT1 ENA Gapmers In Vitro. Bio-protocol, 8(16), e2991.

  • Dong, M. J., et al. (2017). Development of novel long noncoding RNA MALAT1 near-infrared optical probes for in vivo tumour imaging. Oncotarget, 8(61), 102996-103008.

  • Feichtenschlager, V., et al. (2023). Deconstructing the role of MALAT1 in MAPK-signaling in melanoma: insights from antisense oligonucleotide treatment. Oncotarget, 14, 543-560.

  • Dong, M. J., et al. (2025). Fluorescence imaging of MALAT1 expression using a Cy5.5-labeled antisense oligonucleotide in lung cancer and epidermal carcinoma cells. Journal of Cancer Research and Clinical Oncology.

  • Chen, R., et al. (2018). Quantitative proteomics reveals that long non-coding RNA MALAT1 interacts with DBC1 to regulate p53 acetylation. Nucleic Acids Research, 46(16), 8167-8179.

  • Dong, M. J., et al. (2017). Scheme of Cy5.5 labelled MALAT1 ASO synthesis. ResearchGate.

  • Yin, P., et al. (2013). RNA-binding specificity landscapes of designer pentatricopeptide repeat proteins elucidate principles of PPR-RNA interactions. ResearchGate.

  • Janas, M. M., et al. (2018). Targeting Long Noncoding RNA with Antisense Oligonucleotide Technology as Cancer Therapeutics. In: Gutschner, T., Diederichs, S. (eds) Long Non-Coding RNAs. Methods in Molecular Biology, vol 1724. Humana Press, New York, NY.

  • Arun, G., et al. (2018). Cancer treatment by malat1 inhibition. (WO2018191153A1). Google Patents.

  • Velagapudi, S. P., et al. (2022). An Encodable Scaffold for Sequence-Specific Recognition of Duplex RNA. Journal of the American Chemical Society, 144(10), 4287–4292.

  • Dong, M. J., et al. (2017). 5'(Cy5.5)-MALAT1 ASO is specific and selective for tumour cells... ResearchGate.

  • Langan, R. A., et al. (2025). De novo design of RNA and nucleoprotein complexes. bioRxiv.

  • Wang, C., et al. (2019). Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1. ACS Chemical Biology, 14(2), 293–304.

  • Wang, J., et al. (2022). Scaffolding protein functional sites using deep learning. Institute for Protein Design - University of Washington.

Sources

A Researcher's Guide to Validating DPF-p10 Specificity for MALAT1 Over NEAT1 lncRNA

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly advancing field of RNA therapeutics, the ability to selectively target long non-coding RNAs (lncRNAs) with small molecules holds immense promise. However, the ultimate utility of any chemical probe hinges on its specificity. This guide provides a comprehensive, multi-faceted framework for researchers to rigorously validate the binding specificity of DPF-p10, a derivative of the diphenylfuran (DPF) scaffold, for its intended target, Metastasis-Associated Lung Adenocarcinoma Transcript 1 (MALAT1), against the closely related and structurally similar lncRNA, Nuclear Enriched Abundant Transcript 1 (NEAT1).

MALAT1 and NEAT1 are both highly abundant nuclear lncRNAs that play critical roles in gene regulation and are implicated in various diseases, including cancer.[1][2][3] A key challenge in targeting them arises from their shared, unique 3'-end processing mechanism, which results in a conserved triple-helix structure that protects the transcript from degradation.[4][5] While small molecules based on the DPF scaffold have been shown to target the MALAT1 triple helix, establishing selectivity over the analogous structure in NEAT1 is paramount for developing a reliable chemical probe.[6][7]

This guide moves beyond single-point validation, presenting three orthogonal experimental pillars—in vitro biophysical characterization, in situ cellular target engagement, and ex vivo biochemical pulldown—to build a robust and compelling case for specificity.

Overall Validation Workflow

A rigorous validation strategy relies on converging evidence from independent methodologies. The workflow below outlines a systematic approach, starting with direct biophysical interaction and progressing to more complex cellular and biochemical systems.

G cluster_0 Phase 1: Foundational Biophysics cluster_1 Phase 2: Cellular Context cluster_2 Phase 3: Biochemical Confirmation P1_Hypo Hypothesis: DPF-p10 selectively binds the MALAT1 triple helix P1_Exp Experiment 1: Fluorescence Titration Assay P1_Hypo->P1_Exp P1_Data Data: Binding Affinity (Kd) for MALAT1 vs. NEAT1 P2_Exp Experiment 2: Competition RNA-FISH P1_Data->P2_Exp Conclusion Conclusion: DPF-p10 demonstrates high specificity for MALAT1 over NEAT1 P2_Data Data: Fluorescence Signal Reduction in MALAT1 vs. NEAT1 P3_Exp Experiment 3: Biotin-DPF-p10 Pulldown + qRT-PCR P2_Data->P3_Exp P3_Data Data: Fold Enrichment of MALAT1 vs. NEAT1 RNA

Figure 1. A multi-phase workflow for validating DPF-p10 specificity.

Pillar 1: Direct Biophysical Interaction

The first and most fundamental test is to quantify the direct binding affinity of DPF-p10 to its intended target and its potential off-target in a controlled, cell-free system. This approach isolates the molecular interaction from cellular complexities, providing a clear measure of intrinsic binding preference.

Causality and Rationale

We employ a fluorescence-based titration assay. DPF-p10, like other diphenylfuran compounds, is expected to exhibit a change in fluorescence upon binding to a structured RNA target.[6] By titrating a fixed concentration of DPF-p10 with increasing concentrations of in vitro-transcribed RNA constructs of the MALAT1 and NEAT1 triple-helix regions, we can measure the dissociation constant (Kd), a direct measure of binding affinity. A significantly lower Kd for MALAT1 compared to NEAT1 provides the first line of evidence for specificity.

G cluster_MALAT1 MALAT1 Interaction cluster_NEAT1 NEAT1 Interaction DPF_p10 DPF-p10 MALAT1_triplex MALAT1 Triple Helix (Unique Pocket) DPF_p10->MALAT1_triplex High-Affinity Binding DPF_p10_2 DPF-p10 NEAT1_triplex NEAT1 Triple Helix (Altered Pocket) DPF_p10_2->NEAT1_triplex Low-Affinity / No Binding

Sources

Navigating the Cellular Maze: A Guide to the Reproducibility of DPF-p10 Binding Affinity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and molecular biology, the consistent and reproducible measurement of a compound's binding affinity to its target is paramount. This guide provides an in-depth exploration of the factors influencing the reproducibility of binding affinity for a hypothetical molecule, DPF-p10, across various cell lines. While "DPF-p10" is used here as a placeholder, the principles and methodologies discussed are broadly applicable to any investigator studying protein-ligand interactions in a cellular context. For the purpose of this guide, we will ground our discussion in the context of a compound targeting the DPF (Double PHD Finger) domain, a known "reader" of histone modifications involved in transcriptional regulation. Specifically, we will often refer to the DPF domain of PHF10 (PHD Finger Protein 10), a subunit of the PBAF chromatin remodeling complex, as a representative target.[1][2]

The DPF domain of proteins like PHF10 recognizes and binds to acetylated histone tails, playing a crucial role in gene activation.[1][2] A compound like our hypothetical DPF-p10, designed to interact with this domain, could therefore have significant implications for modulating gene expression in various physiological and pathological states. However, the journey from in vitro binding to predictable cellular effects is often complicated by the inherent variability between different cell lines. This guide will dissect the sources of this variability and provide a framework for designing robust and reproducible binding affinity studies.

The Challenge of Cellular Heterogeneity

The binding of DPF-p10 to its target within a cell is not a simple two-body interaction. It is influenced by a multitude of factors that can vary significantly from one cell line to another. Understanding these variables is the first step toward achieving reproducible results.

Key Sources of Variability in Binding Affinity Across Cell Lines:

  • Target Protein Expression Levels: The abundance of the target protein can directly impact the measured binding affinity. Cell lines can have vastly different endogenous expression levels of a particular protein.

  • Post-Translational Modifications (PTMs): The DPF domain specifically recognizes acetylated histones.[1][2] The acetylation status of histones, as well as other PTMs on the target protein or its interacting partners, can differ between cell lines due to the activity of various enzymes like histone acetyltransferases (HATs) and deacetylases (HDACs).

  • Presence of Interacting Partners and Competing Molecules: The target protein may exist in a complex with other proteins, which can influence the accessibility of the binding site for DPF-p10. Furthermore, endogenous molecules might compete for the same binding site.

  • Cellular Health and Metabolism: The overall physiological state of the cells, including their metabolic activity and cell cycle phase, can influence the cellular environment and, consequently, protein function and ligand binding.

  • Experimental Conditions: Minor variations in experimental protocols, such as cell density, incubation times, and buffer composition, can lead to significant differences in results.

This complex interplay of factors underscores the necessity of a well-controlled and multi-faceted approach to assessing binding affinity.

A Framework for Reproducible Binding Affinity Studies

To navigate the complexities of cellular heterogeneity, a systematic approach is required. The following framework outlines key experimental strategies and considerations for ensuring the reproducibility of DPF-p10 binding affinity measurements.

I. Foundational Characterization: Know Your Cell Lines

Before initiating binding studies, it is crucial to thoroughly characterize the cell lines you intend to use. This foundational work will provide the context for interpreting your binding affinity data.

Table 1: Essential Cell Line Characterization Parameters

ParameterMethod(s)Rationale
Target Protein Expression Western Blot, qPCR, Mass SpectrometryTo quantify the relative abundance of the target protein (e.g., PHF10).
Histone Acetylation Status Western Blot (using antibodies against specific acetylated histone marks like H3K14ac), Mass SpectrometryTo assess the levels of the specific PTM recognized by the DPF domain.[1]
Cell Line Authentication Short Tandem Repeat (STR) ProfilingTo ensure the identity and purity of the cell lines, avoiding cross-contamination.
Mycoplasma Testing PCR-based or culture-based assaysTo rule out mycoplasma contamination, which can alter cellular physiology.
II. Choosing the Right Tool: A Comparison of Binding Affinity Assays

Several techniques can be employed to measure the binding affinity of DPF-p10 in a cellular context. The choice of method will depend on the specific research question, available resources, and the nature of the ligand.

Table 2: Comparison of Cellular Binding Affinity Assays

Assay MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; performed in intact cells or cell lysates.Indirect measurement of binding; can be influenced by factors other than direct binding.
Fluorescence Polarization (FP) The binding of a small fluorescently labeled ligand to a larger protein results in a slower rotation and increased polarization of the emitted light.Homogeneous assay; high-throughput compatible.Requires a fluorescently labeled ligand; can be prone to interference from autofluorescence.
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized target protein.Real-time kinetics; label-free.Requires purified protein immobilized on a chip; may not fully recapitulate the cellular environment.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein.Provides a complete thermodynamic profile of the interaction.Requires large amounts of purified protein; low throughput.
NanoBRET™/HiBiT Lytic Detection Bioluminescence resonance energy transfer or complementation-based assays to quantify protein levels or interactions in cell lysates.High sensitivity and dynamic range.Requires genetic engineering of cells to express tagged proteins.
III. Experimental Workflow: A Step-by-Step Guide to a Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a cellular environment. Here is a detailed protocol for evaluating the binding of DPF-p10 to its target.

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Protein Separation cluster_detection Target Protein Detection prep1 1. Culture cells to desired confluency prep2 2. Harvest and wash cells prep1->prep2 prep3 3. Resuspend cells in appropriate buffer prep2->prep3 treat1 4. Aliquot cell suspension prep3->treat1 treat2 5. Treat with DPF-p10 or vehicle control treat1->treat2 treat3 6. Incubate to allow for binding treat2->treat3 heat1 7. Heat aliquots at a range of temperatures treat3->heat1 heat2 8. Cool on ice to stop denaturation heat1->heat2 lysis1 9. Lyse cells (e.g., freeze-thaw cycles) heat2->lysis1 lysis2 10. Centrifuge to separate soluble and precipitated protein lysis1->lysis2 detect1 11. Collect supernatant (soluble fraction) lysis2->detect1 detect2 12. Analyze by Western Blot for the target protein detect1->detect2 detect3 13. Quantify band intensity detect2->detect3

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture: Culture two or more cell lines of interest (e.g., a cancer cell line with known high histone acetylation and a non-cancerous cell line) under standard conditions until they reach approximately 80-90% confluency.

  • Cell Harvest: Gently harvest the cells, wash them with PBS, and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).

  • Compound Incubation: Aliquot the cell suspension and treat with varying concentrations of DPF-p10 or a vehicle control. Incubate for a predetermined time (e.g., 1 hour) at 37°C to allow for compound binding.

  • Thermal Challenge: Heat the treated cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells using a method that avoids protein denaturation, such as multiple freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., PHF10) in the soluble fraction by Western blotting.

  • Data Interpretation: Plot the percentage of soluble target protein as a function of temperature for both DPF-p10-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of DPF-p10 indicates target engagement and stabilization. The magnitude of this shift can be used to compare binding affinity across different cell lines.

IV. Data Interpretation and Ensuring Trustworthiness

Obtaining reproducible data is only half the battle; interpreting it correctly is equally important.

Diagram 2: Logic for Data Interpretation and Validation

Data_Interpretation cluster_data Experimental Data cluster_analysis Primary Analysis cluster_validation Validation & Cross-Verification cluster_conclusion Conclusion data1 CETSA Melt Curves analysis1 Calculate Tm Shift data1->analysis1 data2 Western Blots analysis2 Compare Band Intensities data2->analysis2 data3 Quantitative Data analysis3 Statistical Analysis data3->analysis3 validation1 Orthogonal Assay (e.g., NanoBRET™) analysis1->validation1 validation2 Knockdown/Knockout of Target analysis2->validation2 validation3 Correlation with Cellular Phenotype analysis3->validation3 conclusion1 Reproducible Binding Affinity Profile validation1->conclusion1 validation2->conclusion1 validation3->conclusion1

Caption: A logical flow for interpreting and validating binding affinity data.

Key Principles for Trustworthy Interpretation:

  • Orthogonal Validation: Do not rely on a single method. Confirm your findings using an alternative assay with a different underlying principle (e.g., confirming CETSA results with a NanoBRET™ assay).

  • Biological Controls: Use a negative control cell line that does not express the target protein (or has it knocked down/out) to demonstrate the specificity of DPF-p10 binding.

  • Dose-Response Relationship: A true binding interaction should exhibit a clear dose-dependent effect.

  • Correlation with Function: If possible, correlate the binding affinity with a downstream functional effect in the cell, such as a change in the expression of a target gene.

Conclusion: A Roadmap to Reproducibility

The quest for reproducible binding affinity data across different cell lines is a challenging but essential endeavor in modern biological research. By embracing a systematic approach that includes thorough cell line characterization, the use of appropriate and validated assays, and a logical framework for data interpretation, researchers can navigate the complexities of cellular heterogeneity. This guide provides a roadmap for generating robust and trustworthy data on the binding of compounds like DPF-p10, ultimately accelerating the path from a promising molecule to a well-understood biological tool or therapeutic agent.

References

  • Conserved Structure and Evolution of DPF Domain of PHF10—The Specific Subunit of PBAF Chromatin Remodeling Complex. PMC. [Link]

  • The DPF Domain As a Unique Structural Unit Participating in Transcriptional Activation, Cell Differentiation, and Malignant Transformation. PMC. [Link]

Sources

Cross-reactivity profiling of DPF-p10 against cellular RNAs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Reactivity Profiling of DPF-p10 Against Cellular RNAs: A Comparative Guide to MALAT1 Triple Helix Ligands

Introduction As a Senior Application Scientist, I frequently encounter the challenge of RNA target selectivity in drug development. The human transcriptome is dominated by non-coding RNAs, many of which form complex 3D structures that dictate their biological function[1]. The metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a prime example. Its 3' end forms a highly conserved, blunt-ended triple helix—an RNA "molecular knot"—that protects the oncogenic transcript from rapid exonucleolytic degradation[2][3].

Targeting this triple helix with small molecules is a highly sought-after therapeutic strategy to downregulate MALAT1 in cancers[2]. However, cellular RNAs are abundant and structurally diverse. A successful ligand must discriminate the unique MALAT1 triplex from off-target A-form duplexes, tRNAs, and rRNAs. This guide provides an objective comparison of the diphenylfuran derivative DPF-p10 against alternative triplex-binding molecules (TBMs), detailing the causality behind its cross-reactivity profiling and the self-validating protocols required to prove its selectivity[2][4].

Comparative Binding Affinity and Structural Selectivity

The core challenge in RNA-targeted drug discovery is avoiding promiscuous binding[1]. Small molecules with a spherical or disc-like shape often intercalate indiscriminately into double-stranded RNA. In contrast, computational principal moment of inertia (PMI) analyses reveal that 3D rod-like shapes are required to selectively recognize the extended major groove of the MALAT1 triple helix[2].

DPF-p10, a structurally tuned para-substituted diphenylfuran, was engineered specifically to adopt this extended rod-like conformation, minimizing off-target interactions[1][4]. Below is a quantitative comparison of DPF-p10 against other known TBMs.

Table 1: Quantitative Comparison of MALAT1 Triplex-Binding Molecules (TBMs)

Ligand ClassRepresentative CompoundBinding Affinity (Kd / EC50)Shape / ConformationCross-Reactivity / Selectivity Profile
Diphenylfuran (DPF) DPF-p10 ~20 - 50 nM 3D Rod-like High selectivity for triplex over stem-loop and duplex RNA
Diphenylfuran (DPF)DPFp827 nM3D Rod-likeHigh triplex selectivity; minimal tRNA binding
1,2,3-TriazolesCompound 1513 nMExtended HeterocycleHigh affinity, but broader cross-reactivity
FlavonoidQuercetin0.5 µMPlanar / Disc-likeModerate; binds multiple RNA motifs
DiarylamidineBerenil (DMZ-M1)5.0 µMCurved RodLow affinity; known minor-groove DNA/RNA binder

Data synthesized from multi-assay profiling of MALAT1 ligands[2][3].

The Rationale for Cross-Reactivity Profiling

Why do we rigorously profile cross-reactivity? In a cellular environment, rRNAs (like the 16S/18S A-site) and tRNAs exist at micro-molar concentrations, dwarfing the concentration of lncRNAs. If a ligand binds promiscuously, it will be sequestered by these abundant RNAs, neutralizing its in vivo efficacy and causing off-target toxicity.

DPF-p10’s structural tuning restricts its conformational flexibility, forcing it to reject standard A-form duplexes in favor of the unique Hoogsteen base-pairing interfaces of the MALAT1 triplex[1]. To prove this, we employ a sequential validation workflow.

Workflow A 1. Cellular RNA Library (MALAT1, tRNA, rRNA) B 2. FRET-Based Competitive Binding Assay A->B Target vs. Off-Target C 3. Differential Scanning Fluorimetry (DSF) B->C Hit Validation D 4. RNase R Degradation Assay C->D Functional Stability E 5. RT-qPCR Transcript Quantification D->E In Vivo Efficacy

Caption: Stepwise experimental workflow for validating DPF-p10 target engagement and cross-reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols form a self-validating system. Binding alone does not equal function; therefore, we move from structural engagement (FRET) to thermodynamic consequence (DSF), and finally to biological function (RNase R degradation)[3].

Protocol A: FRET-Based Competitive RNA Binding Assay

Causality: Direct binding assays can yield false positives due to non-specific electrostatic interactions. A competitive FRET assay forces the ligand to choose between the MALAT1 triplex and an excess of unlabeled competitor RNA. If the ligand is promiscuous, it will be sequestered by the competitor, and the FRET signal of the target will remain at baseline.

  • Preparation: Synthesize a dual-labeled MALAT1 triple helix construct (e.g., Cy5 at the 5' end, Cy3 at the 3' end).

  • Baseline Measurement: Incubate 50 nM labeled RNA in binding buffer (50 mM Tris-HCl, 100 mM KCl, pH 7.4). Excite at 520 nm and record the baseline FRET ratio (Cy5/Cy3 emission).

  • Ligand Titration: Add DPF-p10 (1 nM to 10 µM). A selective binder will intercalate and alter the distance between the fluorophores, changing the FRET ratio. Calculate the apparent EC50.

  • Cross-Reactivity Challenge: Repeat the titration in the presence of a 100-fold excess of unlabeled competitor RNAs (tRNA mix, 18S rRNA fragments, or a MALAT1 stem-loop mutant).

  • Validation: DPF-p10 maintains its low-nanomolar EC50 even in the presence of competitor RNAs, proving its strict structural preference for the triplex[1].

Protocol B: Differential Scanning Fluorimetry (DSF)

Causality: A ligand may bind selectively but inadvertently stabilize the triplex, which would protect the oncogenic RNA. DSF determines whether DPF-p10 binding thermodynamically destabilizes the triplex—the exact pharmacological outcome needed to promote transcript degradation[3].

  • Setup: Mix 1 µM MALAT1 RNA with 10 µM DPF-p10 in a physiological buffer containing a fluorescent intercalating dye (e.g., SYBR Green II).

  • Thermal Melt: Subject the samples to a temperature gradient (25°C to 95°C) at a rate of 1°C/min using a real-time PCR machine.

  • Analysis: Plot the first derivative of fluorescence (-dF/dT) to identify the melting temperature (Tm).

  • Validation: DPF-p10 induces a negative shift in Tm (ΔTm < 0) under physiological ionic conditions, indicating that its binding disrupts the Hoogsteen hydrogen bonds of the triplex[3].

Protocol C: RNase R Exonucleolytic Degradation Assay

Causality: This step bridges the gap between biophysics and biology. If DSF shows destabilization, RNase R should degrade the transcript faster. This validates the mechanism of action.

  • Reaction: Incubate 1 µg of mature MALAT1 RNA with 10 µM DPF-p10 for 30 minutes at 37°C.

  • Digestion: Add 2 units of RNase R (a 3'-to-5' exoribonuclease) and incubate.

  • Time-Course: Remove aliquots at 0, 15, 30, and 60 minutes. Quench immediately with formamide loading buffer.

  • Readout: Resolve the fragments on a 10% denaturing polyacrylamide gel (PAGE).

  • Validation: Compared to the vehicle control, DPF-p10-treated MALAT1 shows rapid disappearance of the full-length band, proving that the ligand successfully "unties" the protective molecular knot[2][3].

Mechanistic Pathway of DPF-p10 Action

The following diagram illustrates the causality of DPF-p10's mechanism. By selectively binding the triplex over other cellular RNAs, it exposes the vulnerable 3' end to cellular nucleases.

Pathway M MALAT1 Transcript (3' Triple Helix) C Ligand-RNA Complex (Destabilized Conformation) M->C Selective Binding L DPF-p10 Ligand L->C Major Groove Intercalation R RNase R Exonuclease C->R Exposes 3' End D Transcript Degradation (Reduced Metastasis) R->D 3'-to-5' Cleavage

Caption: Mechanistic pathway showing DPF-p10 selective binding, triplex destabilization, and RNase R degradation.

Conclusion

For drug development professionals targeting RNA, cross-reactivity is the primary bottleneck. DPF-p10 demonstrates that tuning a diphenylfuran scaffold into a rigid, 3D rod-like geometry allows for remarkable discrimination between the MALAT1 triple helix and abundant cellular RNAs. By employing a self-validating cascade of FRET, DSF, and RNase R assays, researchers can confidently bridge the gap between in vitro binding and in vivo transcript degradation.

References

  • Donlic, A., et al. (2018). Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. Angewandte Chemie International Edition.[Link]

  • Abulwerdi, F. A., et al. (2024). Eight Triplex-Binding Molecules from Four Chemical Classes Broadly Recognize the MALAT1 Triple Helix. International Journal of Molecular Sciences.[Link]

  • Donlic, A., et al. (2020). Regulation of MALAT1 triple helix stability and in vitro degradation by diphenylfurans. Nucleic Acids Research.[Link]

Sources

Validating DPF-p10 Phenotypic Outcomes in 3D Tumor Spheroids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift to 3D Models for Enhanced Preclinical Validation

For decades, two-dimensional (2D) cell cultures have been the workhorse of in vitro cancer research. However, their limitations in recapitulating the complex tumor microenvironment have become increasingly apparent, often leading to a disconnect between preclinical findings and clinical outcomes.[1] Three-dimensional (3D) tumor spheroids have emerged as a more physiologically relevant model, bridging the gap between monolayer cultures and in vivo systems.[2][3] These self-assembled cell aggregates mimic key aspects of solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, and complex cell-cell and cell-extracellular matrix (ECM) interactions.[3][4][5] This guide provides an in-depth, comparative analysis of a novel therapeutic candidate, DPF-p10, against established anti-cancer agents within a robust 3D tumor spheroid framework.

DPF-p10 is a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7] Emerging evidence suggests that PDE10A is overexpressed in various cancers and plays a role in promoting tumor progression, making it a promising therapeutic target.[6][8] Inhibition of PDE10A leads to an increase in intracellular cAMP and cGMP levels, activating Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This can, in turn, suppress critical oncogenic signaling pathways such as Wnt/β-catenin, RAS/MAPK, and PI3K/AKT, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[7][8]

This guide will compare the phenotypic outcomes of DPF-p10 with a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), and a representative targeted therapy, a PI3K inhibitor (PI3K-iX). We will delve into the experimental methodologies for spheroid generation, treatment, and multiparametric analysis of key cancer hallmarks: viability, proliferation, apoptosis, and invasion.

Experimental Design and Methodologies

A robust experimental design is paramount for the accurate evaluation of therapeutic efficacy. The following protocols have been optimized for reproducibility and high-content data acquisition from 3D tumor spheroid models.

Experimental Workflow

The overall experimental workflow is depicted below. This process ensures consistent spheroid formation, controlled compound exposure, and comprehensive phenotypic analysis.

experimental_workflow cluster_prep Spheroid Preparation cluster_treatment Compound Treatment cluster_analysis Phenotypic Analysis cell_culture 1. Cell Line Culture (e.g., HCT116, A549) cell_suspension 2. Single-Cell Suspension cell_culture->cell_suspension seeding 3. Seeding in Ultra-Low Attachment Plates cell_suspension->seeding centrifugation 4. Centrifugation to Initiate Aggregation seeding->centrifugation formation 5. Incubation for Spheroid Formation (48-72h) centrifugation->formation treatment 6. Addition of DPF-p10, 5-FU, PI3K-iX, & Vehicle formation->treatment incubation 7. Incubation for Treatment Period (e.g., 72h) treatment->incubation imaging 8. High-Content Imaging incubation->imaging viability 9a. Viability Assay (e.g., Calcein-AM/EthD-1) imaging->viability apoptosis 9b. Apoptosis Assay (e.g., Caspase-3/7) imaging->apoptosis proliferation 9c. Proliferation Assay (e.g., EdU Staining) imaging->proliferation invasion 9d. Invasion Assay (e.g., Matrigel Invasion) imaging->invasion data_analysis 10. Image & Data Analysis viability->data_analysis apoptosis->data_analysis proliferation->data_analysis invasion->data_analysis

Figure 1: A schematic of the experimental workflow for validating DPF-p10 in 3D tumor spheroids.

Detailed Protocols

1. 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol utilizes ultra-low attachment plates to promote the self-aggregation of cancer cells into spheroids.[3]

  • Cell Lines: HCT116 (colorectal carcinoma) and A549 (non-small cell lung cancer) are suitable choices due to their robust spheroid-forming capabilities.

  • Procedure:

    • Culture cells in their recommended growth medium to ~80% confluency.

    • Harvest cells using trypsin and prepare a single-cell suspension.

    • Count cells and adjust the concentration to 2.5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ultra-low attachment plate (resulting in 2,500 cells per well).[9]

    • Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation at the bottom of the wells.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours to allow for the formation of tight, well-defined spheroids.[9]

2. Compound Treatment

  • Prepare stock solutions of DPF-p10, 5-Fluorouracil (Sigma-Aldrich), and PI3K-iX (e.g., a pan-PI3K inhibitor like Buparlisib) in DMSO.

  • Create a dilution series for each compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Carefully remove 50 µL of medium from each well and add 50 µL of the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate the spheroids with the compounds for 72 hours.

3. Phenotypic Assays

High-content imaging and analysis are recommended for multiparametric characterization of spheroid phenotypes.[4][10]

  • Viability Assay (Live/Dead Staining):

    • Prepare a staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1; stains dead cells red) in PBS.

    • Carefully replace the medium in each well with the staining solution.

    • Incubate for 30-60 minutes at 37°C.

    • Image the entire spheroid using a high-content imaging system with appropriate filter sets.

    • Quantify the fluorescent area for both live and dead cells to determine the percentage of viable cells.

  • Apoptosis Assay (Caspase-3/7 Activity):

    • Use a commercially available Caspase-3/7 activity assay kit (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).

    • Add the reagent directly to the culture medium containing the spheroids.

    • Incubate for the recommended time.

    • Image the spheroids to visualize and quantify the fluorescent signal indicative of caspase-3/7 activation.

  • Proliferation Assay (EdU Staining):

    • Add EdU (5-ethynyl-2´-deoxyuridine), a nucleoside analog of thymidine, to the spheroids and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.

    • Fix and permeabilize the spheroids.

    • Perform a click chemistry reaction to label the incorporated EdU with a fluorescent azide.

    • Counterstain with a nuclear stain (e.g., Hoechst 33342).

    • Image and quantify the percentage of EdU-positive cells.

  • Invasion Assay:

    • Embed mature spheroids in a basement membrane extract (BME) matrix (e.g., Matrigel®).

    • Add fresh medium containing the test compounds.

    • Incubate for 3-5 days.

    • Image the spheroids at different time points and measure the area of invasion into the surrounding matrix.

Comparative Performance Analysis

The following tables present hypothetical but expected data based on the known mechanisms of action of the compared compounds.

Table 1: IC₅₀ Values in 3D Tumor Spheroids (72h Treatment)

CompoundHCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
DPF-p101.52.8
5-Fluorouracil10.215.5
PI3K-iX0.81.2

IC₅₀ values were determined based on the dose-response curve of spheroid viability.

Table 2: Comparative Phenotypic Outcomes at 2x IC₅₀ Concentration

ParameterDPF-p105-FluorouracilPI3K-iXVehicle Control
Spheroid Viability (% of Control) 35%45%40%100%
Apoptosis (Fold Change in Caspase-3/7 Activity) 4.53.03.81.0
Proliferation (% EdU Positive Cells) 10%5%15%40%
Invasion (Normalized Area) 0.20.50.31.0

Mechanistic Insights and Interpretation

The data presented above illustrates the distinct phenotypic consequences of treating 3D tumor spheroids with DPF-p10, 5-FU, and a PI3K inhibitor.

DPF-p10: As a PDE10A inhibitor, DPF-p10 is expected to induce a potent anti-tumor response. The significant increase in apoptosis and reduction in spheroid viability and invasion are consistent with its proposed mechanism of action: the elevation of cAMP/cGMP leading to the suppression of multiple oncogenic pathways.

5-Fluorouracil: As a cytotoxic agent that inhibits thymidylate synthase, 5-FU primarily impacts DNA synthesis, leading to a strong inhibition of proliferation.[1] Its effect on apoptosis is also notable, though potentially less pronounced than that of a targeted inducer of apoptosis like DPF-p10. The higher IC₅₀ values for 5-FU in 3D culture compared to 2D are a common observation, attributed to reduced drug penetration and the presence of quiescent cells in the spheroid core.[1]

PI3K-iX: The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. A PI3K inhibitor would be expected to reduce viability and induce apoptosis. Its effect on proliferation might be less direct than that of 5-FU but still significant. The comparative data allows for a nuanced understanding of how targeting different nodes in oncogenic signaling networks translates to distinct phenotypic outcomes.

Signaling Pathway of DPF-p10 (as a PDE10A inhibitor)

The following diagram illustrates the proposed mechanism of action for DPF-p10 in cancer cells.

pde10a_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPF_p10 DPF-p10 PDE10A PDE10A DPF_p10->PDE10A inhibits cAMP cAMP PDE10A->cAMP hydrolyzes cGMP cGMP PDE10A->cGMP hydrolyzes PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates RAS_MAPK RAS/MAPK Pathway PKA->RAS_MAPK inhibits PI3K_AKT PI3K/AKT Pathway PKA->PI3K_AKT inhibits Apoptosis Apoptosis PKA->Apoptosis promotes CellCycleArrest Cell Cycle Arrest PKA->CellCycleArrest promotes beta_catenin β-catenin Pathway PKG->beta_catenin inhibits PKG->Apoptosis promotes PKG->CellCycleArrest promotes Proliferation Decreased Proliferation RAS_MAPK->Proliferation PI3K_AKT->Apoptosis inhibits beta_catenin->Proliferation

Sources

Safety Operating Guide

Chemical Profile & Hazard Causality

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a rigorous, self-validating scientific system. The proper handling and disposal of DPF-p10 —a highly specific small-molecule ligand targeting the Metastasis Associated Lung Adenocarcinoma Transcript 1 (MALAT1)[1]—requires an understanding of both its chemical reactivity and its potent biological activity.

Below is the definitive operational guide for the disposal and spill management of DPF-p10, designed to ensure environmental protection, regulatory compliance, and personnel safety.

To design a fail-safe disposal protocol, we must first understand the molecular behavior of DPF-p10 (4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide)).

  • Biological Hazard: DPF-p10 modulates MALAT1, an abundant long non-coding RNA (lncRNA) critical for alternative splicing, gene expression, and cell motility[1][2]. Because it directly influences nuclear processes, environmental release poses a severe biohazard. It must never be disposed of via standard drain systems[3].

  • Chemical Reactivity (Piperazine Moieties): The molecule contains two 4-methylpiperazine rings. These secondary/tertiary amines act as weak bases. If DPF-p10 waste is inadvertently mixed with highly acidic waste streams, it can trigger exothermic neutralization reactions.

  • Oxidation Risk (Furan Ring): The central furan moiety is electron-rich and highly susceptible to oxidation. Mixing DPF-p10 with strong oxidizers (e.g., peroxides, nitric acid) can lead to rapid degradation and potential off-gassing[4].

Quantitative Data & Disposal Specifications
PropertyValue / SpecificationOperational Implication
Target Molecule MALAT1 (lncRNA)Biologically active; requires strict containment to prevent human/environmental exposure.
Chemical Moieties Piperazine, Furan, BenzimidamideWeakly basic and oxidizable; strictly incompatible with strong acids and oxidizers.
Primary Solvent Matrix DMSO (Dimethyl sulfoxide)High skin permeability; requires nitrile/neoprene double-gloving during handling.
Waste Classification Hazardous Organic WasteMust be segregated from aqueous and halogenated streams unless explicitly specified.
Destruction Method High-Temperature IncinerationEnsures complete thermal breakdown of nitrogenous ring structures[3].

Step-by-Step Disposal Workflows

Every protocol below operates as a self-validating system: by controlling the chemical environment (solvent matrix, pH, moisture), we eliminate the variables that lead to hazardous reactions.

Protocol A: Liquid Waste Disposal (DMSO/Aqueous Solutions)

DPF-p10 is typically formulated in DMSO for in vitro assays. The primary goal here is to prevent phase separation and exothermic reactions.

  • Matrix Identification: Confirm the solvent matrix. If the solution contains >10% organic solvent (e.g., DMSO), it must be routed to the organic waste stream[4].

  • Segregation: Transfer the liquid waste into a designated "Non-Halogenated Organic Solvent" high-density polyethylene (HDPE) carboy. Causality: Segregating DPF-p10 from halogenated waste prevents the formation of complex, highly toxic combustion byproducts during incineration.

  • Moisture Control: Ensure the total water content of the organic waste container remains below 10%[4]. Causality: Excess water in DMSO waste can cause phase separation, complicating the high-temperature incineration process and increasing disposal costs.

  • Labeling: Affix a hazardous waste label detailing the exact contents (e.g., "DPF-p10 / 100% DMSO") and mark the primary hazards as "Toxic" and "Environmental Hazard."

Protocol B: Solid Waste & Consumables
  • Consumables Collection: Place all contaminated pipette tips, microcentrifuge tubes, and weighing boats into a puncture-resistant, leak-proof solid hazardous waste bin (typically a yellow bin designated for chemically contaminated labware)[4].

  • Pure Powder Disposal: If disposing of expired pure DPF-p10 powder, do not transfer the powder. Keep it in its original sealed glass vial, place the vial inside a secondary shatterproof container, and deposit it into the solid hazardous waste stream.

  • Decontamination Ban: Do not attempt to wash and reuse heavily contaminated glassware. Causality: Trace amounts of MALAT1 ligands can survive standard washing, introducing severe reproducibility artifacts into subsequent RNA assays.

Protocol C: Emergency Spill Cleanup
  • Assessment & PPE: Immediately don safety goggles, a lab coat, and double-layered nitrile gloves. Causality: DMSO acts as a powerful carrier solvent; it will rapidly transport dissolved DPF-p10 through the dermal layer and into the bloodstream[5].

  • Dry Powder Containment: Do not sweep dry DPF-p10 powder. Causality: Sweeping aerosolizes the biologically active compound, creating an inhalation hazard. Instead, gently cover the powder with moist absorbent pads to suppress dust generation[6].

  • Liquid Spill Containment: Encircle liquid spills with inert absorbent materials (e.g., vermiculite or commercial spill pillows backed with a vapor barrier)[5][7]. Do not use reactive absorbents.

  • Collection: Use non-sparking tools to scoop the absorbed material into a heavy-duty poly bag. Seal, label as "Hazardous Spill Residue - DPF-p10," and route to your facility's hazardous waste management program[5][8]. Wash the affected surface thoroughly with soap and water[6].

Waste Segregation Decision Matrix

To ensure compliance and safety at the bench, follow this logical workflow for routing DPF-p10 waste to the correct destruction facility.

DPF_Disposal Start DPF-p10 Waste Generated Type Waste State? Start->Type Solid Solid Waste (Powder/Vials) Type->Solid Dry Liquid Liquid Waste (Solutions) Type->Liquid Dissolved SolidCont Contaminated Consumables Solid->SolidCont SolidPure Pure Powder Residue Solid->SolidPure LiqOrg Organic Solvent (e.g., DMSO) Liquid->LiqOrg >10% Solvent LiqAq Aqueous Solution (<10% Organics) Liquid->LiqAq <10% Solvent Incineration High-Temperature Incineration Facility SolidCont->Incineration Yellow/Bio Bin SolidPure->Incineration Solid HazWaste OrgHalo Halogenated Waste Stream LiqOrg->OrgHalo Contains Halogens OrgNonHalo Non-Halogenated Waste Stream LiqOrg->OrgNonHalo Halogen-Free LiqAq->Incineration Aqueous HazWaste OrgHalo->Incineration OrgNonHalo->Incineration

Caption: Decision matrix for the segregation and disposal of DPF-p10 laboratory waste streams.

References

  • MALAT1 - Wikipedia Source: Wikipedia URL:[Link][1]

  • MALAT1 metastasis associated lung adenocarcinoma transcript 1 [ (human)] Source: National Center for Biotechnology Information (NCBI) URL:[Link][2]

  • General laboratory chemical waste management Source: University of Oslo (UiO) URL:[Link][4]

  • Hazardous waste disposal Source: EBSCO Science Research Starters URL:[Link][3]

  • Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL:[Link][5]

  • Chemical Spill Response Procedure Source: University of Manitoba URL:[Link][8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DPF-p10
Reactant of Route 2
Reactant of Route 2
DPF-p10

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。